molecular formula C24H48NO10P B3183224 D-Erythro-sphingosyl phosphoinositol CAS No. 799812-72-9

D-Erythro-sphingosyl phosphoinositol

Katalognummer: B3183224
CAS-Nummer: 799812-72-9
Molekulargewicht: 541.6 g/mol
InChI-Schlüssel: NFRGTPKVKNBLRN-XBVCMHECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Erythro-sphingosyl phosphoinositol is a useful research compound. Its molecular formula is C24H48NO10P and its molecular weight is 541.6 g/mol. The purity is usually 95%.
The exact mass of the compound (2S,3R,4E)-2-Azaniumyl-3-hydroxyoctadec-4-en-1-yl (3R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate is 541.30158373 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] [(5R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48NO10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(26)17(25)16-34-36(32,33)35-24-22(30)20(28)19(27)21(29)23(24)31/h14-15,17-24,26-31H,2-13,16,25H2,1H3,(H,32,33)/b15-14+/t17-,18+,19?,20+,21?,22?,23?,24?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRGTPKVKNBLRN-XBVCMHECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OC1C([C@@H](C(C(C1O)O)O)O)O)[NH3+])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48NO10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677066
Record name (2S,3R,4E)-2-Azaniumyl-3-hydroxyoctadec-4-en-1-yl (3R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799812-72-9
Record name (2S,3R,4E)-2-Azaniumyl-3-hydroxyoctadec-4-en-1-yl (3R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Dance of Sphinx and Inositol: A Technical Guide to the History and Discovery of Sphingosyl Phosphoinositol Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling and membrane biology, the convergence of two major lipid families, sphingolipids and phosphoinositides, gives rise to a fascinating and vital class of molecules: the sphingosyl phosphoinositol lipids. This guide provides an in-depth exploration of the history, discovery, and core technical aspects of these lipids, primarily focusing on inositol (B14025) phosphoceramides (IPCs) and their more complex glycosylated derivatives, the glycosyl inositol phosphoceramides (GIPCs). Initially considered structural oddities, these molecules are now recognized as crucial players in a variety of cellular processes, from cell cycle regulation to stress responses, particularly in fungi and plants where they are most abundant.[1][2][3] This document will serve as a technical resource, detailing their discovery, biochemical properties, the experimental protocols used to study them, and their established signaling pathways.

A Historical Perspective: From Enigma to Central Player

The story of sphingosyl phosphoinositol lipids is intertwined with the independent discovery of their constituent parts. Sphingolipids were first isolated from brain extracts in the 1870s by Johann Ludwig Thudichum, who named them after the enigmatic Sphinx due to their mysterious nature.[4][5] For nearly a century, they were largely viewed as structural components of cellular membranes. The appreciation for their role as bioactive molecules, particularly ceramide and its derivatives, emerged much later in the mid-1980s.

In parallel, the history of phosphoinositides began in the late 19th century with the discovery of inositol.[4][5] The pivotal moment in phosphoinositide research came with the observation of the "phosphoinositide effect" in the mid-20th century, where a rapid turnover of these lipids was seen in response to extracellular signals. This culminated in the 1980s with the elucidation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) as a precursor to the key second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG).

The convergence of these two fields led to the discovery of lipids containing both a sphingoid backbone and a phosphoinositol headgroup. These molecules, now known as inositol phosphoceramides (IPCs), were first identified as a major class of sphingolipids in yeast, Saccharomyces cerevisiae.[1] Subsequent research revealed the existence of more complex, glycosylated forms, particularly in plants and fungi, termed glycosyl inositol phosphoceramides (GIPCs).[1][2][3] These discoveries opened up a new area of research into the unique functions and metabolic pathways of this hybrid lipid class.

Structural Diversity and Distribution

The basic structure of an inositol phosphoceramide consists of a ceramide backbone (a sphingoid base linked to a fatty acid) attached to a phosphoinositol headgroup. Further complexity is introduced by glycosylation of the inositol ring, giving rise to a diverse family of GIPCs, especially prominent in plants and fungi.[1][2][3]

Table 1: Structural Characteristics of Inositol Phosphoceramides and Glycosyl Inositol Phosphoceramides

FeatureInositol Phosphoceramides (IPCs)Glycosyl Inositol Phosphoceramides (GIPCs)
Backbone Ceramide (Sphingoid base + Fatty acid)Ceramide (Sphingoid base + Fatty acid)
Headgroup PhosphoinositolGlycosylated Phosphoinositol
Common Organisms Yeast, Fungi, some protozoaPlants, Fungi
Glycosylation AbsentPresent, with variations in sugar composition and linkage
Example Structure Ceramide-P-InositolMannosyl-Inositol-P-Ceramide (MIPC) in yeast; Glucuronyl-Inositol-P-Ceramide in plants

Quantitative Data on Sphingosyl Phosphoinositol Lipids

The abundance of IPCs and GIPCs varies significantly across different organisms and cellular conditions. In yeast, IPCs are the most abundant complex sphingolipids. In plants, GIPCs can constitute a major fraction of the total sphingolipids.[1]

Table 2: Quantitative Data on Inositol Phosphoceramide (IPC) and Diacylglycerol (DAG) Levels During the Yeast Cell Cycle

Cell Cycle StageRelative IPC SynthesisRelative Diacylglycerol (DAG) LevelDAG/Ceramide Ratio
G1 (Nitrogen-starved)Baseline1-fold0.27[6][7]
G1 to S TransitionSignificant Increase[6][7]Up to 6-fold increase[6][7][8]2.0[6][7]

Table 3: Abundance of Glycosyl Inositol Phosphoceramides (GIPCs) in Various Plant Species

Plant SpeciesMajor GIPC SpeciesReference
Arabidopsis thalianaGlc-GlcA-IPC[1]
TobaccoGlcN-GlcA-IPC, GlcNAc-GlcA-IPC[2]
SoybeanGIPC series with up to 7 sugar residues[3]
BarleyA-, B-, C-, and D-series GIPCs[9][10]

Experimental Protocols

The study of sphingosyl phosphoinositol lipids relies on a range of specialized biochemical techniques. Below are detailed methodologies for key experiments.

Extraction and Purification of Inositol Phosphoceramides from Yeast

This protocol is adapted from established methods for the extraction of polar lipids from Saccharomyces cerevisiae.[11][12][13]

Materials:

  • Yeast cell culture

  • Glass beads (0.5 mm diameter)

  • Chloroform

  • Methanol

  • 4.2N Ammonium (B1175870) Hydroxide

  • Butanol

  • Water

  • Nitrogen gas stream

  • Thin Layer Chromatography (TLC) plates (Silica Gel 60)

  • TLC developing chamber

  • Solvent System I: Chloroform/Methanol/4.2N Ammonium Hydroxide (40:10:1, v/v/v)[12]

  • Phosphorimager or scintillation counter for detection of radiolabeled lipids.

Procedure:

  • Cell Lysis: Harvest yeast cells by centrifugation. Resuspend the cell pellet in a small volume of water and add an equal volume of glass beads. Lyse the cells by vigorous vortexing for 5-10 minutes at 4°C.

  • Lipid Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the cell lysate. Vortex thoroughly for 15 minutes.

  • Phase Separation: Centrifuge the mixture at 1,000 x g for 5 minutes to separate the phases. Collect the lower organic phase containing the lipids. Repeat the extraction of the aqueous phase and cell debris with the chloroform:methanol mixture.

  • Washing: Combine the organic phases and wash with 0.2 volumes of 4.2N ammonium hydroxide. Vortex and centrifuge as before.

  • Drying: Transfer the lower organic phase to a new tube and dry the lipid extract under a stream of nitrogen gas.

  • Butanol Purification: Resuspend the dried lipids in a small volume of water-saturated butanol and an equal volume of butanol-saturated water. Vortex and centrifuge. The upper butanol phase contains the IPCs.

  • TLC Analysis: Spot the butanol phase onto a Silica Gel 60 TLC plate. Develop the plate in a chamber pre-equilibrated with Solvent System I.

  • Detection: Visualize the separated lipids by autoradiography if radiolabeled precursors were used, or by specific lipid stains.

Assay for Inositol Phosphoceramide (IPC) Synthase Activity

This protocol utilizes a fluorescently labeled ceramide substrate to measure the activity of IPC synthase.[14]

Materials:

  • Microsomal fraction containing IPC synthase

  • C6-NBD-ceramide (fluorescent substrate)

  • Phosphatidylinositol (PI)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)

  • Methanol

  • Phosphate-binding compound conjugated to a fluorophore (for FRET-based detection)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, pre-incubate 10 µg of the microsomal protein with 100 µM PI in 50 mM potassium phosphate buffer (pH 7.0) for 30 minutes at room temperature.

  • Initiation of Reaction: Start the reaction by adding C6-NBD-ceramide to a final concentration of 5 µM. The final reaction volume is typically 40 µL.

  • Incubation: Incubate the reaction mixture at room temperature for 5-30 minutes.

  • Termination: Stop the reaction by adding 150 µL of methanol.

  • Detection (FRET-based): Add the phosphate-binding compound-fluorophore conjugate. After a short incubation, measure the fluorescence resonance energy transfer (FRET) signal using a fluorescence plate reader. An increase in FRET corresponds to the formation of the IPC product.

HPLC-MS/MS Analysis of Glycosyl Inositol Phosphoceramides (GIPCs)

This method is for the detailed structural characterization and quantification of GIPCs from plant tissues.[9][10][15][16]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Tandem Mass Spectrometer (e.g., Orbitrap) with Electrospray Ionization (ESI)

Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/2-propanol (5:2, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 60% B to 100% B over 30 minutes, followed by a 10-minute hold at 100% B.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Positive and Negative ESI

  • MS Scan Range: m/z 400-2000

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the most abundant precursor ions.

Procedure:

  • Lipid Extraction: Extract lipids from homogenized plant tissue using a mixture of isopropanol/hexane/water (55:20:25, v/v/v).[15]

  • Sample Preparation: Dry the lipid extract and reconstitute in the initial mobile phase conditions.

  • HPLC Separation: Inject the sample onto the HPLC system for chromatographic separation.

  • MS and MS/MS Analysis: Analyze the eluting compounds by the mass spectrometer in both positive and negative ion modes. Perform data-dependent MS/MS fragmentation to obtain structural information on the glycan headgroup and the ceramide backbone.

  • Data Analysis: Identify GIPC species based on their accurate mass, retention time, and characteristic fragmentation patterns. Quantify the relative abundance of different GIPC species using the peak areas from the extracted ion chromatograms.

Signaling Pathways of Sphingosyl Phosphoinositol Lipids

The signaling functions of IPCs have been most extensively studied in the budding yeast, Saccharomyces cerevisiae. The synthesis of IPCs is intrinsically linked to the production of the second messenger diacylglycerol (DAG).[6][7][8][17]

IPC Synthesis and DAG-Mediated Cell Cycle Progression in Yeast

In yeast, the enzyme inositol phosphoceramide (IPC) synthase, encoded by the AUR1 gene, catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to ceramide, yielding IPC and DAG.[6][7] This reaction is a key regulatory node, as it consumes the pro-apoptotic lipid ceramide and produces the pro-proliferative signal DAG. The DAG produced can then activate Protein Kinase C (PKC), which in turn phosphorylates downstream targets to promote progression through the G1/S phase of the cell cycle.[6][7][18][19][20][21]

IPC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane cluster_Nucleus Nucleus Ceramide Ceramide IPC_Synthase IPC Synthase (Aur1p) Ceramide->IPC_Synthase Substrate PI Phosphatidylinositol (PI) PI->IPC_Synthase Substrate IPC Inositol Phosphoceramide (IPC) IPC_Synthase->IPC Product DAG Diacylglycerol (DAG) IPC_Synthase->DAG Product PKC Protein Kinase C (Pkc1p) DAG->PKC Activates Cell_Cycle Cell Cycle Progression (G1/S Transition) PKC->Cell_Cycle Promotes

Caption: IPC synthesis pathway and its role in cell cycle regulation in yeast.

Regulation of IPC Levels in Response to Stress

Recent studies have shown that yeast cells actively regulate their IPC levels in response to environmental stresses, such as changes in extracellular pH. This suggests that IPCs and their metabolic flux are part of a broader stress-response network.

IPC_Stress_Response Low_pH Low Extracellular pH IPC_Biosynthesis IPC Biosynthesis Low_pH->IPC_Biosynthesis Downregulates IPC_Levels Intracellular IPC Levels IPC_Biosynthesis->IPC_Levels Determines Stress_Adaptation Stress Adaptation and Survival IPC_Levels->Stress_Adaptation Enables

Caption: Logical relationship of IPC regulation in yeast stress response.

Conclusion and Future Directions

The field of sphingosyl phosphoinositol lipids has evolved significantly from the initial discovery of its enigmatic components. What were once considered mere structural lipids are now understood to be critical signaling molecules and key components of membrane architecture, particularly in fungi and plants. The methodologies for their study have also advanced, allowing for detailed structural elucidation and quantitative analysis.

For researchers in drug development, the enzymes involved in IPC and GIPC metabolism, such as IPC synthase, represent potential targets for the development of novel antifungal and anti-protozoal agents. The unique presence and essentiality of these lipids in many pathogenic organisms make them attractive targets for selective therapeutic intervention.

Future research will likely focus on further unraveling the complex signaling networks in which these lipids participate, identifying the specific protein effectors that interact with IPCs and GIPCs, and exploring their roles in intercellular communication and host-pathogen interactions. The continued development of advanced analytical techniques will be crucial in dissecting the immense structural diversity of this lipid class and linking specific structures to their precise biological functions. This in-depth technical guide serves as a foundation for these future explorations into the fascinating world of sphingosyl phosphoinositol lipids.

References

Inositol Phosphorylceramide: A Comprehensive Technical Guide on Nomenclature, Metabolism, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially searched under the term "sphingosyl phosphoinositol," the lipid class central to this guide is more accurately and widely recognized in scientific literature as Inositol (B14025) Phosphorylceramide (IPC) . This document provides a detailed overview of IPC, including its nomenclature, alternative names, biosynthesis, and crucial roles in cellular signaling. It is designed to be a valuable resource for professionals in research and drug development, offering insights into the metabolic pathways and experimental methodologies associated with this important class of sphingolipids.

Nomenclature and Alternative Names

The term "sphingosyl phosphoinositol" is not standard nomenclature. The correct terminology for sphingolipids containing a phosphoinositol head group is Inositol Phosphorylceramide (IPC) .

Alternative names and related terms include:

  • Ceramide-phosphoinositol

  • Phosphoinositol-containing sphingolipids

  • In yeast, more complex forms exist, such as mannosyl-inostiol phosphorylceramide (MIPC) and mannosyldiinositol phosphorylceramide (M(IP)2C).

  • In plants, glycosylated forms are prevalent and are referred to as glycosyl inositol phosphorylceramides (GIPCs).

The core structure consists of a ceramide backbone linked to an inositol phosphate (B84403) head group. Ceramide itself is composed of a sphingoid base (like sphingosine (B13886) or phytosphingosine) and a fatty acid.

Biosynthesis and Metabolism

The synthesis of IPC is a key step in the sphingolipid metabolic pathway, particularly in fungi, protozoa, and plants. In these organisms, IPC synthase is a critical enzyme that is not found in mammals, making it an attractive target for antifungal and antiparasitic drug development.[1][2][3]

The central reaction in IPC biosynthesis is catalyzed by Inositol Phosphorylceramide (IPC) Synthase . This enzyme facilitates the transfer of a phosphoinositol group from phosphatidylinositol (PI) to the C-1 hydroxy group of ceramide. This reaction not only produces IPC but also generates diacylglycerol (DAG), a crucial second messenger in many signaling pathways.[4][5]

In the yeast Saccharomyces cerevisiae, IPC synthase is encoded by the AUR1 gene and is located in the Golgi apparatus.[6][7][8] The enzyme is a complex, with Kei1 being a novel and essential subunit for its activity and localization.[9] The synthesis of sphingolipids in yeast is essential for viability.[4]

In plants like Arabidopsis thaliana, there are multiple isoforms of IPC synthase (e.g., AtIPCS1, 2, and 3) that play roles in the plant's response to both biotic and abiotic stress.[10][11]

Signaling Pathways and Cellular Functions

The synthesis of IPC is a critical regulatory node in the cell, influencing the balance between ceramide and diacylglycerol (DAG), two lipids with often opposing signaling roles.

a. Regulation of the Ceramide/DAG Ratio and Cell Cycle Progression:

In yeast, the synthesis of IPC is linked to the regulation of the G1 to S transition of the cell cycle.[4][5] During growth initiation, there is a significant increase in IPC synthesis, leading to a rise in DAG levels and a decrease in ceramide levels.[4][5] This shift in the DAG/ceramide ratio is thought to be a mitogenic signal that promotes cell proliferation, likely through the activation of protein kinase C (PKC) by DAG.[4] Conversely, an accumulation of ceramide is associated with growth arrest.[4]

b. Role in Fungal Pathogenesis:

Given that IPC is essential in fungi but absent in mammals, the IPC synthesis pathway is a prime target for antifungal therapies.[1][2][3] Inhibitors of IPC synthase, such as aureobasidin A, have potent fungicidal activity.[2] In the pathogenic yeast Cryptococcus neoformans, IPC synthase activity is crucial for virulence.

c. Function in Plants:

In plants, IPC and its glycosylated derivatives (GIPCs) are involved in a wide range of cellular processes. Overexpression of IPC synthase in Arabidopsis thaliana has been shown to down-regulate genes involved in pathogen response and abiotic stress, suggesting a role for IPC in modulating these signaling pathways.[10][11] GIPCs, derived from IPC, are essential for normal growth and reproduction.[12]

Signaling Pathway Diagrams

IPC_Signaling_Pathway cluster_Golgi Golgi Apparatus cluster_Downstream Downstream Signaling & Functions Ceramide Ceramide IPC_Synthase IPC Synthase (e.g., Aur1p in yeast) Ceramide->IPC_Synthase Substrate Growth_Arrest Growth Arrest Ceramide->Growth_Arrest Induces IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC Product DAG Diacylglycerol (DAG) IPC_Synthase->DAG Product PI Phosphatidylinositol (PI) PI->IPC_Synthase Substrate Stress_Response Stress Response (Plants) IPC->Stress_Response Modulates Virulence Virulence (Fungi) IPC->Virulence Essential for PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Cycle Cell Cycle Progression (G1 to S transition) PKC->Cell_Cycle Promotes

Caption: Biosynthesis of Inositol Phosphorylceramide (IPC) and its role in signaling.

Quantitative Data

ParameterOrganism/SystemValue/ObservationReference
Cellular Concentration Saccharomyces cerevisiae (G0/G1 phase)Phytosphingosine: ~15 pmol/10^7 cells; Dihydrosphingosine: Not detected[4]
Change in DAG Levels Saccharomyces cerevisiae (during G1 to S transition)Up to 6-fold increase[5]
DAG/Ceramide Ratio Saccharomyces cerevisiaeChanges from 0.27 (growth arrest) to 2.0 (growth re-initiation)[4]

Note: Specific Km and kcat values for IPC synthase are not consistently reported across different species and experimental conditions.

Experimental Protocols

a. Extraction of Inositol-Containing Sphingolipids from Yeast

This protocol is adapted from methodologies used in studies of Saccharomyces cerevisiae.

Materials:

  • Yeast cell culture

  • Trichloroacetic acid (TCA), 5% (w/v)

  • Extraction solvent: 95% ethanol/water/diethyl ether/pyridine (15:15:5:1, by volume)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.2 M NaOH in methanol

  • 5% EDTA

  • 1 M Acetic acid

Procedure:

  • Harvest yeast cells by centrifugation.

  • Treat the cell pellet with 5% TCA for 20 minutes at 4°C.

  • Centrifuge and wash the pellet twice with 5% TCA, followed by a wash with water.

  • Extract lipids from the cell pellet with the extraction solvent for 60 minutes at 60°C.

  • For analysis of sphingolipids after alkaline hydrolysis of glycerophospholipids:

    • Add 1 ml of 0.2 M NaOH in methanol to the lipid extract and incubate at 30°C for 45-60 minutes.

    • Add 1 ml of 5% EDTA and neutralize with 0.2 ml of 1 M acetic acid.

    • Extract the lipids with 1 ml of chloroform.

    • Dry the chloroform phase under a stream of nitrogen.

    • Resuspend the dried lipids in chloroform for analysis.

b. Analysis of IPC by Thin-Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates (impregnated with 1% potassium oxalate (B1200264) and 2 mM NaEDTA in methanol/water (2:3, v/v))

  • TLC developing solvent: chloroform/acetone/methanol/acetic acid/water (40:15:13:12:8, by volume)

  • Lipid extract

Procedure:

  • Activate the TLC plates at 110°C for 15 minutes.

  • Spot the resuspended lipid extract onto the activated TLC plate.

  • Develop the TLC plate in the developing solvent.

  • Visualize the separated lipids using appropriate methods (e.g., autoradiography if radiolabeled precursors were used, or specific stains).

c. In Vitro Assay for IPC Synthase Activity

This assay can be used to measure the activity of IPC synthase in membrane preparations.

Materials:

  • Microsomal membrane preparation from yeast or other organisms

  • Fluorescently labeled ceramide substrate (e.g., C6-NBD-ceramide)

  • Phosphatidylinositol (PI)

  • Assay buffer (e.g., 50 mM Tris/HCl, pH 7.4)

Procedure:

  • Incubate the microsomal membrane preparation with C6-NBD-ceramide and PI in the assay buffer.

  • Stop the reaction at various time points.

  • Extract the lipids.

  • Separate the fluorescently labeled IPC product from the C6-NBD-ceramide substrate using TLC or HPLC.

  • Quantify the amount of fluorescent product formed.

Experimental Workflow Diagram

Experimental_Workflow cluster_Extraction Lipid Extraction cluster_Analysis Analysis Yeast_Culture Yeast Culture TCA_Precipitation TCA Precipitation Yeast_Culture->TCA_Precipitation Solvent_Extraction Solvent Extraction TCA_Precipitation->Solvent_Extraction TLC Thin-Layer Chromatography (TLC) Solvent_Extraction->TLC Mass_Spectrometry Mass Spectrometry Solvent_Extraction->Mass_Spectrometry

Caption: General workflow for the extraction and analysis of IPC.

Conclusion

Inositol phosphorylceramide is a vital sphingolipid in fungi, protozoa, and plants, with crucial roles in cell signaling, stress responses, and pathogenesis. The absence of IPC synthase in mammals makes it a highly promising target for the development of novel therapeutics. This guide has provided a comprehensive overview of the current understanding of IPC, from its fundamental nomenclature to its complex roles in cellular function and detailed experimental methodologies for its study. Further research, particularly into the quantitative aspects of IPC metabolism and its signaling pathways in various organisms, will undoubtedly uncover new avenues for therapeutic intervention and a deeper understanding of lipid biology.

References

An In-depth Technical Guide on the Role of Sphingolipids and Phosphoinositides in Cell Membrane Composition and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct yet interconnected roles of two critical classes of lipids in the cell membrane: sphingolipids and phosphoinositides. While the term "sphingosyl phosphoinositol" does not represent a recognized class of molecules, this guide will delve into the individual functions of sphingolipids and phosphoinositides and explore the significant crosstalk between their signaling pathways, a crucial aspect for understanding cellular physiology and developing novel therapeutic strategies.

Introduction: Two Pillars of Membrane Biology

The eukaryotic cell membrane is a complex and dynamic structure composed of a diverse array of lipids and proteins. Among the most important lipid constituents are sphingolipids and phosphoinositides. Though structurally distinct, both lipid families are integral to maintaining membrane integrity and serve as critical signaling molecules that regulate a wide range of cellular processes, from proliferation and differentiation to apoptosis.[1][2] Understanding their individual roles and their intricate interplay is fundamental for advancing research in cell biology and drug development.

Sphingolipids , characterized by a sphingoid base backbone, are essential for the formation of lipid rafts, specialized membrane microdomains that organize signaling platforms.[1] Key sphingolipids include ceramide, sphingomyelin (B164518), and glycosphingolipids. Their metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are potent bioactive molecules in their own right.[2][3]

Phosphoinositides , a family of phospholipids (B1166683) derived from phosphatidylinositol (PI), are crucial players in signal transduction.[4][5] The phosphorylation of the inositol (B14025) headgroup at various positions by specific kinases generates a variety of signaling molecules, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3), which recruit and activate a multitude of downstream effector proteins.[4][6]

Quantitative Analysis of Sphingolipids and Phosphoinositides in Cell Membranes

The relative abundance of different lipid species in the cell membrane can vary significantly depending on the cell type, physiological conditions, and the specific membrane domain. Quantitative analysis of these lipids is essential for understanding their contribution to membrane structure and function. Advanced techniques like mass spectrometry have become indispensable for lipidomics studies.[7][8]

Lipid Class Typical Abundance (mol% of total lipids) Primary Location in Plasma Membrane Key Functions References
Sphingomyelin 10-20%Outer leaflet, lipid raftsMembrane structure, signal transduction, cholesterol homeostasis[1]
Ceramide <1%Generated in various membranesPro-apoptotic signaling, stress responses[2][9]
Phosphatidylinositol (PI) 5-10%Inner leafletPrecursor for phosphoinositides, membrane trafficking[10]
Phosphatidylinositol 4,5-bisphosphate (PIP2) ~1% of total phospholipidsInner leafletSubstrate for PLC and PI3K, regulation of ion channels and cytoskeleton[11][12]
Phosphatidylinositol 3,4,5-trisphosphate (PIP3) Very low, transiently producedInner leafletRecruitment of Akt/PKB, cell survival and growth signaling[4][6]

Note: The abundances listed are approximate and can vary between different cell types and conditions.

Experimental Protocols

Accurate analysis of sphingolipids and phosphoinositides requires meticulous experimental procedures. Below are detailed methodologies for their extraction and analysis.

3.1. Lipid Extraction from Cultured Cells (Bligh-Dyer Method)

This protocol is a widely used method for the total lipid extraction from biological samples.[10][13][14]

Materials:

  • Phosphate-buffered saline (PBS)

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.

  • Monophasic Mixture Formation: Resuspend the cell pellet in a glass tube with a mixture of chloroform:methanol:water in a 1:2:0.8 (v/v/v) ratio to create a single-phase system. For every 1 mL of cell suspension, use 3.75 mL of the solvent mixture.

  • Extraction: Vortex the mixture vigorously for 15-20 minutes at room temperature to ensure thorough lipid extraction.

  • Phase Separation: Add 1 mL of chloroform and 1 mL of deionized water for every 1 mL of the initial cell suspension volume. Vortex the mixture again for 2 minutes.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at room temperature to separate the phases.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette. The upper aqueous phase contains polar metabolites, and the interface contains precipitated proteins.

  • Drying: The collected lipid extract is dried under a stream of nitrogen gas to prevent oxidation. The dried lipid film can be stored at -80°C for further analysis.

3.2. Quantitative Analysis by Mass Spectrometry

Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful technique for the identification and quantification of individual lipid species.[7][15][16][17]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

General Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1). Include internal standards for each lipid class to be quantified for accurate measurement.

  • Chromatographic Separation: Inject the sample into the LC system. A C18 or a specialized lipidomics column is typically used to separate the different lipid classes and species based on their polarity and acyl chain length.

  • Mass Spectrometric Analysis: The eluent from the LC is introduced into the ESI source of the mass spectrometer. The analysis is often performed in both positive and negative ion modes to detect a wider range of lipid species.

  • Data Acquisition: For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a highly sensitive and specific method.[17] For profiling and identification, full scan and tandem MS (MS/MS) experiments are performed on high-resolution instruments.[15]

  • Data Analysis: The resulting data is processed using specialized software to identify and quantify the lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns, normalized to the internal standards.

Signaling Pathways and Crosstalk

Sphingolipids and phosphoinositides are at the heart of complex signaling networks that control cellular fate.

4.1. Sphingolipid Signaling Pathway

The sphingolipid metabolic pathway generates several key signaling molecules. A central player is ceramide, which can be produced de novo or through the hydrolysis of sphingomyelin by sphingomyelinases.[3][18] Ceramide can induce apoptosis, cell cycle arrest, and senescence.[2] Conversely, ceramide can be converted to sphingosine (B13886), which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[3][19] S1P generally promotes cell survival, proliferation, and migration.[3]

Sphingolipid_Signaling cluster_de_novo De Novo Synthesis cluster_hydrolysis Hydrolysis Pathway cluster_signaling Signaling Cascades Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES1 Ceramide_s Ceramide Sphingomyelin Sphingomyelin Ceramide_h Ceramide Sphingomyelin->Ceramide_h SMase Sphingosine Sphingosine Ceramide_s->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide_s->Apoptosis S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK1/2 Survival Survival S1P->Survival Phosphoinositide_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling Receptor Receptor G_Protein G Protein Receptor->G_Protein PI3K PI 3-Kinase Receptor->PI3K PLC Phospholipase C G_Protein->PLC PIP2 PI(4,5)P2 PLC->PIP2 hydrolyzes PI3K->PIP2 phosphorylates PIP3 PI(3,4,5)P3 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3_c PI(3,4,5)P3 Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Akt_activation Akt Activation PIP3_c->Akt_activation Crosstalk_Signaling cluster_sphingo Sphingolipid Pathway cluster_phospho Phosphoinositide Pathway Ceramide Ceramide Akt Akt Ceramide->Akt inhibits PI3K PI 3-Kinase PI3K->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival

References

The Enigmatic Molecule: A Technical Guide to the Natural Occurrence of D-erythro-sphingosyl Phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of D-erythro-sphingosyl phosphoinositol, a member of the complex and vital family of sphingolipids. While its direct quantitative data remains elusive in current literature, this paper will synthesize information on its natural occurrence, hypothetical biosynthesis, potential signaling roles, and the analytical methodologies required for its study.

Introduction to Sphingolipids and this compound

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, such as sphingosine. They are not only essential structural components of eukaryotic cell membranes but also serve as critical signaling molecules in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The family of sphingolipids is vast, with structural diversity arising from variations in the sphingoid base, the attached fatty acid chain, and the polar head group.[3]

This compound belongs to a subclass known as lyso-sphingolipids. It consists of a D-erythro-sphingosine backbone linked to a phosphoinositol head group. Unlike its more studied relatives, the ceramides (B1148491), it lacks an N-acyl chain (a fatty acid). This structural simplicity belies a potential complexity in function, positioning it as a possible signaling molecule or a key metabolic intermediate.

Natural Occurrence

Sphingolipids are ubiquitous in eukaryotes, with significant presence in plants, fungi, and animals. Plants and fungi, in particular, are known for their rich and diverse array of complex sphingolipids containing inositol (B14025) phosphate (B84403) head groups.[4][5] For instance, glycosyl inositol phosphoryl ceramides (GIPCs) are the most abundant class of sphingolipids in plants. In the yeast Saccharomyces cerevisiae, inositol-containing sphingolipids like inositol phosphoceramide (IPC), mannosyl-inositol phosphoceramide (MIPC), and mannosyl-diinositol phosphoceramide (M(IP)2C) are major components of the plasma membrane.[4][6]

While these complex, acylated forms are well-documented, the natural occurrence of the free sphingoid base, this compound, is not well-characterized in the scientific literature. It is plausible that it exists as a transient metabolic intermediate in the biosynthesis or degradation of more complex inositol-containing sphingolipids.

Quantitative Data on Related Sphingolipids

To provide a contextual framework for researchers, the following table summarizes quantitative data for related, well-characterized sphingolipids in various biological samples. These values, obtained through sensitive mass spectrometry techniques, illustrate the typical concentration ranges of key sphingolipid species.

Sphingolipid ClassSpecific MoleculeBiological SampleConcentration / AmountReference Method
Sphingoid Bases SphingosineMouse Macrophage (RAW 264.7 cells)~10 pmol / 10^6 cellsLC-MS/MS
SphinganineMouse Macrophage (RAW 264.7 cells)~5 pmol / 10^6 cellsLC-MS/MS
Sphingoid Base-1-P Sphingosine-1-Phosphate (S1P)Human Plasma176.7 ± 54.0 ng/mLUPLC-MS/MS
Sphingosine-1-Phosphate (S1P)Mice Plasma201.0 ± 72.0 ng/mLUPLC-MS/MS
Ceramides Total CeramidesMouse Macrophage (RAW 264.7 cells)~150 pmol / 10^6 cellsLC-MS/MS
Complex Sphingolipids Glycosylinositol Phosphoceramides (GIPCs)Tobacco (BY-2 cells) Plasma MembraneCan account for up to 40% of total plasma membrane lipidsBiochemical Analysis

Biosynthesis and Potential Signaling Pathways

The biosynthetic pathway for this compound is not explicitly detailed in the literature. However, a hypothetical pathway can be constructed based on the well-established routes of sphingolipid metabolism in organisms like yeast and plants. The synthesis would likely begin with the formation of the sphingoid base, sphingosine, which can then be phosphorylated and subsequently linked to inositol.

Hypothetical Biosynthetic Pathway

The diagram below illustrates a potential biosynthetic route for this compound, starting from the core precursors serine and palmitoyl-CoA.

G cluster_0 De Novo Sphingoid Base Synthesis (ER) cluster_1 Phosphorylation & Inositol Addition cluster_2 Complex Sphingolipid Synthesis (Golgi) Serine Serine + Palmitoyl-CoA KDS 3-Ketosphinganine Serine->KDS SPT Sphinganine Sphinganine (Dihydrosphingosine) KDS->Sphinganine 3-KSR Sphingosine Sphingosine Sphinganine->Sphingosine DES1 Ceramide Ceramide Sphinganine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK Sphingosine->Ceramide Target D-erythro-sphingosyl phosphoinositol S1P->Target Putative Inositol Transferase IPC Inositol Phosphoryl Ceramide (IPC) Ceramide->IPC IPCS

Hypothetical biosynthesis of this compound.

Key Enzymes in the Pathway:

  • SPT: Serine Palmitoyltransferase

  • 3-KSR: 3-Ketosphinganine Reductase

  • DES1: Sphingolipid Δ4-Desaturase

  • SphK: Sphingosine Kinase

  • CerS: Ceramide Synthase

  • IPCS: Inositol Phosphorylceramide Synthase

Potential Signaling Roles

Given the established roles of other sphingoid base phosphates like Sphingosine-1-Phosphate (S1P), it is reasonable to hypothesize that this compound could function as an intracellular second messenger. S1P, for example, is a critical signaling molecule that regulates diverse cellular processes, including cell proliferation, survival, and migration, by acting on both intracellular targets and a family of G protein-coupled receptors.[7] It is possible that this compound could modulate similar pathways, perhaps by interacting with specific protein targets or by being a precursor to other bioactive molecules.

Experimental Protocols for Analysis

The analysis of lyso-sphingolipids like this compound requires highly sensitive and specific analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7][8] The following protocol outlines a general methodology adaptable for its extraction and quantification from biological samples.

Experimental Workflow Diagram

G start 1. Sample Collection (Cells, Tissue, etc.) homogenize 2. Homogenization start->homogenize spike 3. Spike with Internal Standard homogenize->spike extract 4. Lipid Extraction (e.g., Chloroform (B151607)/Methanol) spike->extract separate 5. Phase Separation extract->separate dry 6. Evaporate Solvent separate->dry reconstitute 7. Reconstitute Extract dry->reconstitute lc 8. LC Separation (Reversed-Phase HPLC/UPLC) reconstitute->lc ms 9. Tandem MS Detection (ESI-MS/MS in MRM mode) lc->ms quant 10. Data Analysis & Quantification ms->quant

General workflow for sphingolipid analysis by LC-MS/MS.
Detailed Methodologies

1. Sample Preparation and Homogenization:

  • Biological samples (e.g., cell pellets, tissue homogenates, plasma) should be flash-frozen in liquid nitrogen and stored at -80°C until analysis.

  • For tissues, homogenize in a suitable buffer on ice. For cells, lysis can be achieved through sonication or freeze-thaw cycles.

  • An aliquot should be taken for protein quantification (e.g., BCA assay) to allow for normalization of lipid levels.

2. Internal Standard Spiking:

  • To account for sample loss during extraction and for accurate quantification, spike the homogenate with a known amount of a suitable internal standard.

  • Ideally, this would be a stable isotope-labeled version of this compound (e.g., ¹³C or ¹⁵N labeled). If unavailable, a structurally similar lipid with a different mass (e.g., a C17-base version) can be used.

3. Lipid Extraction:

  • A common method is a modified Bligh-Dyer or Folch extraction using a chloroform/methanol/water solvent system.[7]

  • Add methanol, followed by chloroform, to the sample to create a single-phase system.

  • Vortex thoroughly and incubate to ensure complete lipid extraction.

  • Induce phase separation by adding more chloroform and water (or an acidic/basic solution depending on the target lipid's charge).

  • Centrifuge to pellet debris and clearly separate the aqueous (upper) and organic (lower) phases. The target lipid's location will depend on its polarity.

4. Sample Concentration and Reconstitution:

  • Carefully collect the phase containing the lipids of interest.

  • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).

5. LC-MS/MS Analysis:

  • Chromatography: Separate the lipid extract using reverse-phase High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). A C18 column is commonly used.[7] A gradient elution with mobile phases containing solvents like acetonitrile, methanol, and water with additives like formic acid or ammonium (B1175870) formate (B1220265) is employed to resolve different lipid species.

  • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive or negative ion mode.

  • Quantification: Use the Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion (the molecular weight of this compound) and monitoring a specific fragment ion generated upon collision-induced dissociation.[7] The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration based on a standard curve.

Conclusion and Future Directions

This compound remains an understudied component of the sphingolipidome. While its natural abundance and specific biological roles are yet to be determined, its structural relationship to potent signaling molecules like S1P and its place within the inositol-containing sphingolipid pathways of plants and fungi suggest a significant, undiscovered function. The primary challenge for researchers is the lack of commercially available standards and the absence of targeted studies for this specific molecule.

Future research should focus on developing synthetic standards to enable accurate detection and quantification. Advanced lipidomics screens of organisms rich in inositol sphingolipids, such as various yeast and plant species, may reveal the conditions under which this molecule accumulates. Elucidating the enzymes responsible for its synthesis and degradation will be crucial in uncovering its role in cellular physiology and disease, potentially opening new avenues for therapeutic intervention in sphingolipid-mediated pathways.

References

A Technical Guide to the Chemical Synthesis of D-erythro-sphingosyl Phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of D-erythro-sphingosyl phosphoinositol, a complex sphingolipid of significant interest in cellular signaling and drug development. This document outlines the strategic considerations, key synthetic routes, and detailed experimental protocols for the assembly of this intricate molecule.

Introduction: The Significance of Sphingosyl Phosphoinositol

This compound belongs to the family of sphingolipids, which are essential components of eukaryotic cell membranes.[1][2][3] These molecules are not merely structural lipids; they are key players in a multitude of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis.[1][4] The unique structure of sphingosyl phosphoinositol, combining the signaling motifs of both sphingosine (B13886) and phosphoinositides, suggests its potential involvement in novel signaling pathways, making its chemical synthesis a critical endeavor for biological investigation and therapeutic discovery.

The core structure consists of a D-erythro-sphingosine backbone linked via a phosphodiester bond to a myo-inositol headgroup. The synthesis of this molecule is a considerable challenge due to the numerous stereocenters and the need for regioselective protection and phosphorylation strategies.

Retrosynthetic Analysis and Strategic Considerations

The chemical synthesis of this compound necessitates a convergent approach, where the protected sphingosine and inositol (B14025) moieties are synthesized separately and then coupled. The key challenges lie in:

  • Stereocontrol: Achieving the correct D-erythro stereochemistry in the sphingosine backbone.

  • Regioselective Protection: Differentiating the various hydroxyl groups on both the sphingosine and inositol precursors to allow for selective phosphorylation and coupling.

  • Phosphodiester Bond Formation: Effecting a clean and high-yielding coupling of the two complex fragments.

  • Global Deprotection: Removing all protecting groups without compromising the integrity of the final molecule.

A plausible retrosynthetic analysis is depicted below:

G This compound This compound Protected Sphingosyl Phosphoinositol Protected Sphingosyl Phosphoinositol This compound->Protected Sphingosyl Phosphoinositol Global Deprotection Protected D-erythro-sphingosine Protected D-erythro-sphingosine Protected Sphingosyl Phosphoinositol->Protected D-erythro-sphingosine Phosphodiester Coupling Protected Phosphorylated myo-inositol Protected Phosphorylated myo-inositol Protected Sphingosyl Phosphoinositol->Protected Phosphorylated myo-inositol Phosphodiester Coupling D-erythro-sphingosine Precursors D-erythro-sphingosine Precursors Protected D-erythro-sphingosine->D-erythro-sphingosine Precursors Multi-step Synthesis myo-inositol Precursors myo-inositol Precursors Protected Phosphorylated myo-inositol->myo-inositol Precursors Multi-step Synthesis & Phosphorylation

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Precursors

Multiple synthetic routes to D-erythro-sphingosine have been reported, often starting from chiral precursors like D-galactose or L-serine.[5][6]

One common strategy involves the use of an olefin cross-metathesis approach from a D-glucose-derived building block.[7] This method offers high E-selectivity for the trans-double bond characteristic of sphingosine. Another approach utilizes a 1,2-metallate rearrangement of a higher-order cuprate.[4][8]

For the purpose of coupling to a phosphoinositide, the D-erythro-sphingosine needs to be appropriately protected, leaving the primary hydroxyl group at C1 available for phosphorylation. A typical protecting group strategy would involve:

The synthesis of regioselectively protected myo-inositol derivatives is a well-established field.[9] The choice of protecting groups is critical to allow for the introduction of the phosphate (B84403) at a specific position (typically the 1-position) and to differentiate the remaining hydroxyls for potential further modifications. Common protecting groups for inositol hydroxyls include benzyl (Bn), p-methoxybenzyl (PMB), and silyl ethers.

Assembly of the Sphingosyl Phosphoinositol Backbone

The crucial step in the synthesis is the formation of the phosphodiester bond between the protected D-erythro-sphingosine and the protected myo-inositol. Phosphoramidite chemistry is a highly effective method for this transformation.[10][11]

The general workflow for the coupling is as follows:

G cluster_0 Phosphoramidite Coupling Protected D-erythro-sphingosine Protected D-erythro-sphingosine Sphingosine Phosphoramidite Sphingosine Phosphoramidite Protected D-erythro-sphingosine->Sphingosine Phosphoramidite Reacts with Phosphitylating Agent Phosphitylating Agent Phosphitylating Agent->Sphingosine Phosphoramidite Coupled Phosphite Triester Coupled Phosphite Triester Sphingosine Phosphoramidite->Coupled Phosphite Triester Couples with Protected myo-inositol Protected myo-inositol Protected myo-inositol->Coupled Phosphite Triester Activator Activator Activator->Coupled Phosphite Triester Protected Sphingosyl Phosphoinositol Protected Sphingosyl Phosphoinositol Coupled Phosphite Triester->Protected Sphingosyl Phosphoinositol Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Protected Sphingosyl Phosphoinositol G cluster_0 Hypothesized Signaling Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Sphingosyl Phosphoinositol Kinase Sphingosyl Phosphoinositol Kinase Receptor->Sphingosyl Phosphoinositol Kinase Activates Phosphorylated SPI Phosphorylated SPI Sphingosyl Phosphoinositol Kinase->Phosphorylated SPI Phosphorylates This compound This compound This compound->Phosphorylated SPI Downstream Effector Proteins Downstream Effector Proteins Phosphorylated SPI->Downstream Effector Proteins Recruits/Activates Cellular Response Cellular Response Downstream Effector Proteins->Cellular Response

References

The Core Principles of Sphingolipid Metabolism and Function: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a critical class of bioactive molecules that play pivotal roles in a vast array of cellular processes. From orchestrating cell fate decisions like proliferation and apoptosis to modulating immune responses and neuronal function, the influence of sphingolipid metabolism is far-reaching.[1] Dysregulation of this intricate metabolic network is increasingly implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndrome, making it a focal point for modern drug development.[2] This technical guide provides an in-depth exploration of the core principles of sphingolipid metabolism and function, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

I. The Sphingolipid Metabolic Network: A Dynamic Balance

The cellular concentration of bioactive sphingolipids is meticulously controlled through a complex and interconnected network of synthetic, catabolic, and recycling pathways. Ceramide, a central hub in this network, serves as a precursor for the synthesis of more complex sphingolipids and can also be generated through their breakdown.[1] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often described as a cellular rheostat that dictates cell fate.[3]

A. De Novo Synthesis Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by the rate-limiting enzyme serine palmitoyltransferase (SPT).[4] A series of subsequent enzymatic steps leads to the formation of dihydroceramide, which is then desaturated to produce ceramide.[5]

B. Salvage Pathway

The salvage pathway provides a mechanism for the recycling of sphingosine (B13886), which is generated from the breakdown of complex sphingolipids in the lysosomes. Sphingosine can be re-acylated by ceramide synthases to form ceramide, thus conserving cellular resources.[1] This pathway is crucial for maintaining the cellular pool of ceramides (B1148491) and other sphingolipids.

C. Catabolic Pathway and Bioactive Mediators

Complex sphingolipids are degraded in the lysosomes by a series of hydrolytic enzymes. This process ultimately yields sphingosine, which can either re-enter the salvage pathway or be phosphorylated by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P).[1] S1P can be further catabolized by S1P lyase, representing the final exit point from the sphingolipid metabolic network. Both ceramide and S1P are potent signaling molecules with often opposing cellular functions.

II. Key Bioactive Sphingolipids and Their Functions

The diverse functions of sphingolipids are largely mediated by a few key bioactive molecules that act as second messengers in various signaling cascades.

A. Ceramide: The Central Hub and Pro-Apoptotic Messenger

Ceramide is a key intermediate in sphingolipid metabolism and a potent signaling molecule involved in cellular stress responses, cell cycle arrest, and apoptosis.[2] Its accumulation is a hallmark of cellular stress and can be induced by a variety of stimuli, including cytokines, chemotherapeutic agents, and radiation.

B. Sphingosine-1-Phosphate (S1P): The Pro-Survival and Proliferative Signal

In contrast to ceramide, S1P is a critical signaling molecule that promotes cell survival, proliferation, and migration.[2] S1P can act intracellularly or be secreted to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, thereby regulating a multitude of physiological processes, including immune cell trafficking, angiogenesis, and vascular integrity.[2]

III. Quantitative Data on Sphingolipid Levels

The cellular concentrations of sphingolipids can vary significantly depending on the cell type, activation state, and environmental conditions. The following tables summarize representative quantitative data for key sphingolipid species in different biological contexts.

Sphingolipid ClassConcentration (pmol/mg protein) in RAW 264.7 MacrophagesReference
Sphingomyelin (B164518) (SM)~10,000 - 20,000[6]
Ceramide (Cer)~100 - 500[6]
Dihydroceramide (dhCer)~10 - 50[6]
Glucosylceramide (GlcCer)~50 - 200[6]
Lactosylceramide (LacCer)~10 - 50[6]
Sphingosine (Sph)~1 - 10[6]
Sphingosine-1-Phosphate (S1P)~0.1 - 1[6]
Ceramide-1-Phosphate (C1P)~0.5 - 5[6]
Sphingolipid SpeciesConcentration (pmol/mL) in Human PlasmaReference
Sphingomyelin (SM)~200,000 - 400,000[7]
Ceramide (Cer)~5,000 - 15,000[7]
Dihydroceramide (dhCer)~200 - 800
Glucosylceramide (GlcCer)~500 - 2,000
Lactosylceramide (LacCer)~100 - 500
Sphingosine (Sph)~10 - 50
Sphingosine-1-Phosphate (S1P)~200 - 800

IV. Experimental Protocols

Accurate and reproducible quantification of sphingolipids is essential for understanding their roles in cellular physiology and pathology. The following sections provide detailed methodologies for key experiments in sphingolipid research.

A. Lipid Extraction for Mass Spectrometry Analysis

Objective: To efficiently extract sphingolipids from biological samples while minimizing degradation and contamination.

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate, plasma)

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • Chloroform (B151607) (LC-MS grade)

  • Deionized water

  • Internal standards (e.g., stable isotope-labeled sphingolipids)

  • Cell scraper (for adherent cells)

  • Glass tubes or vials

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

Protocol for Cultured Cells:

  • Place the cell culture plate on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add a known amount of internal standard mixture dissolved in ice-cold methanol to each well.[2]

  • Scrape the cells and transfer the cell suspension to a glass tube.

  • Add chloroform and deionized water to create a two-phase system (typically a final ratio of chloroform:methanol:water of 2:1:0.8).[2]

  • Vortex the mixture vigorously and centrifuge at >3000 x g for 10 minutes at 4°C to separate the phases.[2]

  • Carefully collect the lower organic phase containing the lipids and transfer it to a new glass tube.[2]

  • Dry the organic phase under a gentle stream of nitrogen.[2]

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.[2]

Protocol for Plasma:

  • Thaw plasma samples on ice.

  • Add a known amount of internal standard mixture to each plasma sample.[2]

  • Add methanol to precipitate proteins and vortex.[2]

  • Add chloroform, vortex, and incubate on ice.[2]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.[2]

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.[2]

B. LC-MS/MS Analysis of Sphingolipids

Objective: To separate, identify, and quantify individual sphingolipid species using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

General Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted lipid extract onto an appropriate HPLC column (e.g., C18 reverse-phase or HILIC).[8][9]

    • Use a binary solvent gradient to separate the different sphingolipid classes and molecular species. Common mobile phases include mixtures of water, methanol, acetonitrile, and formic acid with ammonium (B1175870) formate.[8]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.

    • Analyze sphingolipids in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for each sphingolipid and monitoring a characteristic product ion after collision-induced dissociation.[10]

  • Quantification:

    • Integrate the peak areas of the endogenous sphingolipids and their corresponding internal standards.[2]

    • Calculate the concentration of each analyte based on the peak area ratio to its internal standard and a calibration curve generated with known amounts of authentic standards.[2]

C. Ceramide Synthase Activity Assay

Objective: To measure the enzymatic activity of ceramide synthases (CerS).

Principle: This assay measures the incorporation of a labeled sphingoid base (e.g., fluorescently tagged or radiolabeled) into ceramide.

Fluorescent Assay Protocol:

  • Prepare a reaction mixture containing cell or tissue homogenate, a specific fatty acyl-CoA substrate (e.g., C16:0-CoA for CerS5/6), and a fluorescent sphingoid base substrate (e.g., NBD-sphinganine).[5][11]

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a chloroform/methanol mixture.[5]

  • Separate the fluorescently labeled ceramide product from the unreacted substrate using thin-layer chromatography (TLC) or solid-phase extraction (SPE).[11][12]

  • Quantify the amount of fluorescent ceramide formed using a fluorescence scanner or plate reader.

D. Sphingosine Kinase Activity Assay

Objective: To measure the enzymatic activity of sphingosine kinases (SphK).

Principle: This assay measures the conversion of sphingosine to S1P, often by detecting the consumption of ATP or the formation of the phosphorylated product.

Luminescent ATP Detection Assay Protocol:

  • Prepare a reaction mixture containing the enzyme source (purified enzyme or cell lysate), sphingosine substrate, and reaction buffer.[13]

  • Initiate the reaction by adding ATP.[13]

  • After a defined incubation period, stop the reaction and add an ATP detection reagent. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.[13]

  • Measure the luminescence using a plate reader. The decrease in luminescence is inversely proportional to the SphK activity.[13]

Fluorescent Substrate-Based Assay:

  • Use a fluorescently labeled sphingosine analog (e.g., NBD-sphingosine) as a substrate.[14]

  • The phosphorylation of the substrate by SphK leads to a change in its fluorescence properties (e.g., a spectral shift).[14]

  • Monitor the change in fluorescence in real-time using a fluorescence plate reader.[15]

E. Sphingomyelinase Activity Assay

Objective: To measure the enzymatic activity of sphingomyelinases (SMases).

Principle: This assay measures the hydrolysis of sphingomyelin to ceramide and phosphocholine (B91661).

Colorimetric Assay Protocol:

  • Prepare a reaction mixture containing the sample (e.g., cell extract), sphingomyelin substrate, and assay buffer.[16]

  • Incubate the reaction at 37°C.

  • Add a series of coupled enzymes that ultimately generate a colored product from the phosphocholine produced.[16]

  • Measure the absorbance at the appropriate wavelength using a microplate reader. The increase in absorbance is proportional to the SMase activity.[16]

Fluorometric Assay Protocol:

  • Similar to the colorimetric assay, but the coupled enzyme reactions lead to the formation of a fluorescent product.[17]

  • Measure the fluorescence intensity using a fluorescence plate reader.[17]

V. Signaling Pathways and Experimental Workflows

The intricate interplay of sphingolipid metabolism and signaling can be visualized through diagrams that illustrate the relationships between different molecules and processes.

Sphingolipid_Metabolism_Pathway cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage Pathway cluster_signaling Signaling & Catabolism Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex_Sphingolipids->Sphingosine Lysosomal Hydrolases Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Degradation Degradation Products S1P->Degradation S1P Lyase

Caption: Overview of the major sphingolipid metabolic pathways.

Ceramide_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, Chemo) Ceramide_Generation Ceramide Generation Stress_Stimuli->Ceramide_Generation Effector_Proteins Effector Proteins (e.g., PP2A, Cathepsin D) Ceramide_Generation->Effector_Proteins Mitochondrial_Pathway Mitochondrial Pathway Ceramide_Generation->Mitochondrial_Pathway Effector_Proteins->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

S1P_Signaling_Pathway S1P_extracellular Extracellular S1P S1PR S1P Receptors (S1PR1-5) S1P_extracellular->S1PR G_Proteins G Proteins (Gi, Gq, G12/13) S1PR->G_Proteins Downstream_Effectors Downstream Effectors (e.g., Ras/ERK, PI3K/Akt, PLC) G_Proteins->Downstream_Effectors Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream_Effectors->Cellular_Responses

Caption: Overview of extracellular S1P receptor signaling.

Experimental_Workflow_Sphingolipid_Analysis Sample_Collection 1. Sample Collection (Cells, Tissue, Plasma) Internal_Standard_Spiking 2. Internal Standard Spiking Sample_Collection->Internal_Standard_Spiking Lipid_Extraction 3. Lipid Extraction (e.g., Bligh-Dyer) Internal_Standard_Spiking->Lipid_Extraction Drying_Reconstitution 4. Drying & Reconstitution Lipid_Extraction->Drying_Reconstitution LC_MS_MS_Analysis 5. LC-MS/MS Analysis Drying_Reconstitution->LC_MS_MS_Analysis Data_Processing 6. Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing

Caption: General experimental workflow for sphingolipid analysis.

Conclusion

The field of sphingolipid research continues to expand, revealing the profound impact of these molecules on cellular function and human health. A thorough understanding of the basic principles of sphingolipid metabolism is paramount for researchers and drug development professionals seeking to unravel the complexities of disease and identify novel therapeutic targets. This guide provides a foundational framework, integrating current knowledge with practical experimental methodologies, to support ongoing and future investigations into this fascinating and critically important class of lipids.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of D-erythro-Sphingosyl Phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of D-erythro-sphingosyl phosphoinositol, a complex sphingolipid of significant interest in cell signaling research. The synthesis involves a multi-step process, including the preparation of protected intermediates of D-erythro-sphingosine (or a ceramide derivative) and myo-inositol, their coupling via phosphoramidite (B1245037) chemistry, and subsequent deprotection to yield the final product.

I. Overview of Synthetic Strategy

The synthesis of this compound, and more specifically D-erythro-ceramide-1-phosphoinositol, is a challenging task that requires careful selection of protecting groups to differentiate the various hydroxyl and amino functionalities on both the sphingoid base and the inositol (B14025) headgroup. The general strategy involves three main stages:

  • Preparation of a Protected Ceramide Intermediate: Starting from D-erythro-sphingosine, the amino group is acylated to form the ceramide, and the remaining hydroxyl groups are protected. The primary hydroxyl group at C-1 is left free for subsequent phosphorylation.

  • Preparation of a Protected myo-Inositol Intermediate: A suitably protected myo-inositol derivative is synthesized, leaving one hydroxyl group available for coupling with the phosphoramidite. Benzyl (B1604629) ethers are commonly used for protection due to their stability and ease of removal by hydrogenolysis.

  • Phosphitylation, Coupling, and Deprotection: The protected ceramide is phosphitylated at the C-1 hydroxyl group. The resulting phosphoramidite is then coupled with the protected myo-inositol derivative. Following oxidation of the phosphite (B83602) triester to a phosphate (B84403) triester, all protecting groups are removed to yield the final D-erythro-ceramide-1-phosphoinositol.

II. Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on experimental conditions and scale.

StepStarting MaterialProductReagentsTypical Yield (%)
1. N-AcylationD-erythro-sphingosineD-erythro-ceramideFatty acid, Carbodiimide60-75[1]
2. Protection of CeramideD-erythro-ceramideProtected D-erythro-ceramideBenzyl bromide, NaH80-90
3. Preparation of Protected Inositolmyo-InositolProtected myo-InositolVarious (e.g., Benzyl bromide, TBDMSCl)Variable
4. Phosphitylation of Protected CeramideProtected D-erythro-ceramideCeramide phosphoramiditeBis(2-cyanoethyl)-N,N-diisopropylaminophosphoramidite, Tetrazole85-95
5. Coupling of Ceramide Phosphoramidite with Protected InositolCeramide phosphoramidite, Protected myo-InositolProtected D-erythro-ceramide-1-phosphoinositolTetrazole70-80
6. OxidationProtected phosphite triesterProtected phosphate triesterm-Chloroperoxybenzoic acid (mCPBA) or t-Butyl hydroperoxide90-95
7. DeprotectionProtected D-erythro-ceramide-1-phosphoinositolD-erythro-ceramide-1-phosphoinositolH₂, Pd/C; Na/NH₃50-60
Overall D-erythro-sphingosine, myo-Inositol D-erythro-ceramide-1-phosphoinositol ~10-20

III. Detailed Experimental Protocols

Protocol 1: Synthesis of N-stearoyl-D-erythro-sphingosine (D-erythro-C18-Ceramide)

  • Dissolve D-erythro-sphingosine (1.0 g, 3.34 mmol) and stearic acid (1.04 g, 3.67 mmol) in a mixture of dichloromethane (B109758) (DCM) and dimethylformamide (DMF) (9:1 v/v, 50 mL).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (0.77 g, 4.01 mmol) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction mixture at room temperature for 16 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in chloroform (B151607) to afford the desired ceramide.

Protocol 2: Protection of Ceramide and Inositol

Note: The choice of protecting groups is critical and depends on the overall synthetic strategy. Benzyl ethers are commonly used for their stability and removal under neutral conditions (hydrogenolysis).

2.1. Benzylation of D-erythro-C18-Ceramide (at C-3 hydroxyl):

  • Dissolve the ceramide (1.0 g, 1.77 mmol) in anhydrous DMF (20 mL).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 85 mg, 2.12 mmol) portion-wise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add benzyl bromide (0.25 mL, 2.12 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography to yield 3-O-benzyl-D-erythro-C18-ceramide.

2.2. Preparation of a Selectively Protected myo-Inositol Derivative (e.g., 2,3,4,5,6-penta-O-benzyl-myo-inositol): The synthesis of selectively protected inositols is complex and numerous methods have been published. A common approach is the use of resolution of diastereomeric menthoxyacetic esters to obtain enantiomerically pure starting materials.[2] A simplified general procedure for benzylation is provided below.

  • Starting from a resolved and selectively protected myo-inositol precursor (e.g., with one free hydroxyl group), dissolve it in anhydrous DMF.

  • Add NaH and benzyl bromide in excess for each hydroxyl group to be protected.

  • Work-up and purify as described in Protocol 2.1.

Protocol 3: Phosphitylation and Coupling

  • Dissolve 3-O-benzyl-D-erythro-C18-ceramide (1.0 g, 1.5 mmol) in anhydrous DCM (20 mL) under an argon atmosphere.

  • Add diisopropylethylamine (0.78 mL, 4.5 mmol).

  • Add bis(2-cyanoethyl)-N,N-diisopropylaminophosphoramidite (0.68 g, 2.25 mmol).[3]

  • Stir for 2 hours at room temperature.

  • In a separate flask, dissolve the protected myo-inositol derivative (e.g., 2,3,4,5,6-penta-O-benzyl-myo-inositol) (1.2 equivalents) and 1H-tetrazole (3 equivalents) in anhydrous DCM.

  • Add the phosphitylated ceramide solution dropwise to the inositol solution at room temperature.

  • Stir the reaction mixture for 4 hours.

  • Cool the solution to -40 °C and add a solution of m-chloroperoxybenzoic acid (mCPBA, 2 equivalents) in DCM dropwise.

  • Stir for 30 minutes at -40 °C, then warm to room temperature and stir for another hour.

  • Quench the reaction with saturated sodium thiosulfate (B1220275) solution.

  • Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.

Protocol 4: Deprotection

  • Dissolve the fully protected D-erythro-ceramide-1-phosphoinositol in a mixture of ethanol (B145695) and ethyl acetate.

  • Add Palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 24-48 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • To remove the cyanoethyl protecting groups from the phosphate, dissolve the residue in a solution of concentrated ammonia (B1221849) in methanol and stir for 6 hours.

  • Concentrate the solution and purify the final product by dialysis or size-exclusion chromatography to yield D-erythro-ceramide-1-phosphoinositol.

IV. Visualization of Workflow and Signaling Pathway

G cluster_synthesis Synthesis Workflow A D-erythro-sphingosine B D-erythro-ceramide A->B N-Acylation C Protected Ceramide (e.g., 3-O-benzyl) B->C Protection (e.g., Benzylation) D Ceramide Phosphoramidite C->D Phosphitylation E Protected D-erythro-ceramide-1-phosphoinositol D->E Coupling F D-erythro-ceramide-1-phosphoinositol E->F Deprotection G myo-Inositol H Protected myo-Inositol G->H Protection H->E

Caption: Chemical synthesis workflow for D-erythro-ceramide-1-phosphoinositol.

G cluster_pathway Sphingolipid Signaling Pathway Cer Ceramide Sph Sphingosine Cer->Sph Ceramidase SM Sphingomyelin Cer->SM SM Synthase IPC Inositol Phosphoceramide (e.g., Sphingosyl Phosphoinositol) Cer->IPC IPC Synthase Apoptosis Apoptosis, Cell Cycle Arrest Cer->Apoptosis Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Sphingosine Kinase S1P->Sph S1P Phosphatase Proliferation Cell Proliferation, Survival S1P->Proliferation

Caption: Simplified sphingolipid signaling pathway highlighting key metabolites.

References

Application Notes and Protocols for the Experimental Use of D-erythro-sphingosyl phosphoinositol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphingosyl phosphoinositol is a bioactive sphingolipid that plays a role in cellular signaling. As a complex lipid, its effects in cell culture are multifaceted, influencing intracellular calcium homeostasis, lipid metabolism, and potentially serving as a component in targeted drug delivery systems.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound and its closely related precursor, D-erythro-sphingosine, in a cell culture setting.

Applications in Cell Culture

Investigation of Intracellular Calcium Signaling

D-erythro-sphingosine, a key component of this compound, is a known modulator of intracellular calcium ([Ca²⁺]i) levels. Unlike many agonists that trigger calcium release from the endoplasmic reticulum (ER), sphingosine (B13886) has been shown to induce a rapid and transient release of calcium from acidic stores, such as lysosomes.[2][3] This process is often independent of inositol (B14025) 1,4,5-trisphosphate (IP₃) signaling but is dependent on the two-pore channel 1 (TPC1) located on endosomes and lysosomes.[2] The subsequent increase in cytosolic calcium can activate downstream signaling pathways, including the translocation of transcription factor EB (TFEB) to the nucleus, a master regulator of lysosomal biogenesis and autophagy.[2][3]

Studies in Cancer Biology

The sphingolipid metabolic pathway is frequently dysregulated in cancer. The balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and pro-survival sphingolipids such as sphingosine-1-phosphate (S1P), is critical in determining cell fate. D-erythro-sphingosine and its derivatives can be utilized to probe these pathways in cancer cell lines. For instance, N,N-dimethyl-D-erythro-sphingosine has been shown to increase [Ca²⁺]i in human colon cancer cells (HCT116).[4] Understanding how exogenous sphingolipids affect cancer cell signaling can provide insights into novel therapeutic strategies.

Targeted Compound Delivery

This compound has been described as a component of lipid nanoparticles that can be covalently linked to antibodies.[1] This suggests its potential application in targeted drug delivery systems, where it may enhance the accumulation of therapeutic compounds in specific cell types.[1] Sphingolipid-based nanocarriers, sometimes referred to as sphingosomes, can offer advantages in stability and drug encapsulation efficiency.

Research in Lipid Metabolism

Introducing this compound or its precursors into cell culture allows for the study of its metabolic fate and its influence on broader lipid metabolism.[5] By using isotopically labeled versions, researchers can trace its conversion to other bioactive sphingolipids like ceramides (B1148491) and S1P, providing insights into the regulation of these metabolic pathways in various physiological and pathological conditions.[6]

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies on D-erythro-sphingosine and the related molecule, sphingosine-1-phosphate (S1P). It is important to note that specific quantitative data for this compound is limited in publicly available literature. The data for D-erythro-sphingosine is presented as a proxy for understanding its potential effects.

Table 1: Effect of D-erythro-sphingosine on Calcium Release

CompoundSystemEffectIC₅₀Reference
D-erythro-sphingosineSkinned rabbit skeletal muscle fibersInhibition of caffeine-induced Ca²⁺ release0.1 µM[7]
D-erythro-sphingosineIsolated junctional sarcoplasmic reticulum vesiclesInhibition of caffeine-induced Ca²⁺ release0.5 µM[7]

Table 2: Effect of Sphingosine-1-Phosphate (S1P) on Cell Viability

Cell LineTreatment DurationEffect on Cell ViabilityConcentrationReference
SGBS preadipocytes24 hoursIncreased by 12% - 28%1000 nM - 5000 nM[8]
SGBS preadipocytes48 hoursIncreased by 10% - 20%2500 nM - 5000 nM[8]
Differentiated SGBS adipocytes24 hoursDecreased by 10% - 15%500 nM - 5000 nM[8]
Differentiated SGBS adipocytes48 hoursDecreased by 12% - 25%10 nM - 5000 nM[8]
Differentiated 3T3-L1 adipocytes24 hoursDecreased by 8% - 21%90 nM - 5000 nM[8]
Differentiated 3T3-L1 adipocytes48 hoursDecreased by 9% - 18%1000 nM - 5000 nM[8]

Signaling Pathway

The proposed signaling pathway for D-erythro-sphingosine-induced calcium release is depicted below. It is hypothesized that this compound would be metabolized to release sphingosine, which then initiates this cascade.

Sphingosine_Signaling Sph_PI D-erythro-sphingosyl phosphoinositol Metabolism Cellular Metabolism Sph_PI->Metabolism Uptake Sph D-erythro-sphingosine (Sph) Metabolism->Sph TPC1 TPC1 Channel Sph->TPC1 Activates Lysosome Lysosome / Endosome (Acidic Store) Ca_release Ca²⁺ Release Lysosome->Ca_release Source of Ca²⁺ TPC1->Ca_release Cytosolic_Ca Increased Cytosolic [Ca²⁺] Ca_release->Cytosolic_Ca Calcineurin Calcineurin Activation Cytosolic_Ca->Calcineurin TFEB_complex Cytoplasmic TFEB (phosphorylated) TFEB_nuc Nuclear TFEB (dephosphorylated) TFEB_complex->TFEB_nuc Translocation Gene_exp Lysosomal & Autophagy Gene Expression TFEB_nuc->Gene_exp Promotes Calcineurin->TFEB_complex Dephosphorylates

Sphingosine-induced calcium signaling pathway.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Mobilization using Fluo-4 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to treatment with this compound or D-erythro-sphingosine using the fluorescent calcium indicator Fluo-4 AM.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • This compound or D-erythro-sphingosine stock solution (in DMSO or ethanol)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Glass-bottom imaging dishes or 96-well black-walled imaging plates

  • Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)

Procedure:

  • Cell Seeding:

    • Seed HeLa cells onto glass-bottom dishes or 96-well imaging plates to achieve 70-80% confluency on the day of the experiment.

    • Incubate at 37°C in a 5% CO₂ incubator overnight.

  • Preparation of Loading Solution:

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • For the final loading solution, dilute Fluo-4 AM to a final concentration of 2-5 µM in HBSS. To aid in dye solubilization, pre-mix the Fluo-4 AM with an equal volume of the Pluronic F-127 stock solution before diluting in HBSS.

  • Cell Loading:

    • Wash the cells once with pre-warmed HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with pre-warmed HBSS to remove excess dye.

    • Add fresh HBSS to the cells and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging and Data Acquisition:

    • Mount the dish or plate on the fluorescence microscope or plate reader.

    • Acquire a baseline fluorescence reading for 1-2 minutes before adding the compound.

    • Add the desired concentration of this compound or D-erythro-sphingosine to the cells.

    • Immediately begin recording the fluorescence intensity over time. Images should be captured every 5-10 seconds for at least 5-10 minutes.

    • As a positive control, at the end of the experiment, add a saturating concentration of Ionomycin (e.g., 1-5 µM) to elicit a maximal calcium response.

    • For negative controls, pre-incubate cells with EGTA to chelate extracellular calcium or use a vehicle control (e.g., DMSO).

  • Data Analysis:

    • Quantify the change in fluorescence intensity in individual cells or wells over time.

    • Express the data as a ratio of the fluorescence at each time point (F) to the baseline fluorescence (F₀), i.e., F/F₀.

Protocol 2: Assessment of TFEB Nuclear Translocation

This protocol outlines a method to visualize and quantify the translocation of Transcription Factor EB (TFEB) from the cytoplasm to the nucleus following stimulation with this compound or D-erythro-sphingosine.

Materials:

  • HeLa cells stably expressing TFEB-GFP (or transiently transfected)

  • DMEM with 10% FBS

  • PBS

  • This compound or D-erythro-sphingosine stock solution

  • Paraformaldehyde (4% in PBS)

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting medium

  • Confocal or high-content imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa-TFEB-GFP cells on glass coverslips in a 24-well plate.

    • Allow cells to adhere and grow to 60-70% confluency.

    • Treat the cells with the desired concentration of this compound or D-erythro-sphingosine for 1-4 hours. Include a vehicle-treated control.

  • Cell Fixation and Staining:

    • After treatment, wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Image the cells using a confocal microscope or a high-content imaging system.

    • Capture images in the green channel (for TFEB-GFP) and the blue channel (for DAPI).

  • Image Analysis:

    • For each cell, quantify the fluorescence intensity of TFEB-GFP in the nucleus (co-localized with DAPI) and in the cytoplasm.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence. An increase in this ratio indicates nuclear translocation.

    • Alternatively, score cells as having predominantly nuclear, cytoplasmic, or diffuse TFEB-GFP localization and present the data as the percentage of cells in each category.

Experimental Workflow Visualization

The general workflow for investigating the cellular effects of this compound is outlined in the diagram below.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HeLa, HCT116) start->cell_culture treatment Treatment with D-erythro-sphingosyl phosphoinositol cell_culture->treatment calcium_imaging Calcium Imaging (Fluo-4 AM) treatment->calcium_imaging tfeb_assay TFEB Translocation Assay (Immunofluorescence) treatment->tfeb_assay viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis_ca Analyze [Ca²⁺]i (F/F₀ ratio) calcium_imaging->data_analysis_ca data_analysis_tfeb Analyze Nuclear/Cytoplasmic Ratio tfeb_assay->data_analysis_tfeb data_analysis_via Analyze Cell Viability (IC₅₀) viability_assay->data_analysis_via end End data_analysis_ca->end data_analysis_tfeb->end data_analysis_via->end

General experimental workflow.

References

Application Note: Quantitative Analysis of Sphingosylphosphorylcholine in Biological Matrices using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphorylcholine (B14255) (SPC) is a bioactive lysosphingolipid derived from the metabolism of sphingomyelin. It has garnered significant interest in cellular biology and drug development due to its multifaceted role as a signaling molecule. SPC is implicated in a variety of physiological and pathological processes, including cell proliferation, calcium signaling, and inflammation.[1][2][3] Its potential as a biomarker and therapeutic target in diseases such as cancer, metabolic syndrome, and neurodegenerative disorders necessitates accurate and robust analytical methods for its quantification in biological samples.[4][5]

This application note provides a detailed protocol for the quantitative analysis of sphingosylphosphorylcholine in plasma and cell culture samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Signaling Pathways of Sphingosylphosphorylcholine

SPC exerts its biological effects through complex signaling cascades that can be both cell-type specific and context-dependent. It is known to act as a potent mitogen, stimulating cell proliferation in various cell types.[1][6] The signaling pathways activated by SPC involve both protein kinase C (PKC)-dependent and -independent mechanisms.[1][6] A key event in SPC signaling is the rapid increase in intracellular free calcium ([Ca2+]i), which can occur even in the absence of extracellular calcium.[1][6] Furthermore, SPC stimulates the release of arachidonic acid, a precursor for various inflammatory mediators.[1][6] While initial reports of high-affinity SPC receptors have been retracted, some of its effects are now understood to be mediated through the receptors for the related sphingolipid, sphingosine-1-phosphate (S1P).[2]

Sphingosylphosphorylcholine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SPC Sphingosylphosphorylcholine (SPC) S1PR S1P Receptor SPC->S1PR G_protein G-protein S1PR->G_protein PLC Phospholipase C (PLC) G_protein->PLC AA_release Arachidonic Acid Release G_protein->AA_release PKC Protein Kinase C (PKC) PLC->PKC DAG Ca_release Ca²⁺ Release from ER PLC->Ca_release IP₃ Proliferation Cell Proliferation PKC->Proliferation Ca_release->Proliferation AA_release->Proliferation

Sphingosylphosphorylcholine Signaling Pathway

Experimental Protocols

This section details the procedures for sample preparation and subsequent HPLC-MS/MS analysis of SPC. The use of isotope-labeled internal standards is critical for accurate quantification to correct for variability in sample extraction and instrument response.[7]

Materials and Reagents
  • Plasma or cultured cell samples

  • Sphingosylphosphorylcholine (SPC) analytical standard

  • Isotope-labeled SPC internal standard (e.g., SPC d17:1)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Phosphate-buffered saline (PBS)

Sample Preparation

Protocol 1: Sphingolipid Extraction from Plasma [4][8]

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add a known amount of isotope-labeled SPC internal standard.

  • Add 5 volumes of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sphingolipid Extraction from Cultured Cells [8]

  • Place the cell culture plate on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 500 µL of ice-cold methanol containing the internal standard to each well.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Add 250 µL of chloroform and vortex vigorously.

  • Add 200 µL of deionized water and vortex to induce phase separation.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collect the lower organic phase and transfer to a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in the initial mobile phase for analysis.

HPLC-MS/MS Analysis

The following table summarizes the recommended HPLC-MS/MS parameters for the analysis of SPC. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for sphingolipid analysis, offering high sensitivity and specificity.[9][10][11][12]

Table 1: HPLC-MS/MS Parameters

ParameterRecommended Conditions
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Gradient Elution Start at 30% B, linear gradient to 100% B over 5 min, hold at 100% B for 2 min, re-equilibrate at 30% B for 3 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Selected Reaction Monitoring (SRM)
SRM Transitions Monitor specific precursor-to-product ion transitions for SPC and its internal standard.

Data Presentation and Quantitative Analysis

Quantification is achieved by creating a calibration curve using known concentrations of the SPC analytical standard spiked with a constant amount of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,510,8760.010
578,9121,498,5430.053
10160,4561,523,4560.105
50812,3451,501,2340.541
1001,654,3211,515,6781.092
5008,321,9871,505,4325.528

The concentration of SPC in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Conference on Harmonization (ICH) guidelines.[13][14][15]

Table 3: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured value to the true value.Recovery of 80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio > 3
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio > 10

Experimental Workflow

The overall experimental workflow for the analysis of sphingosylphosphorylcholine is depicted in the following diagram.

HPLC_Workflow Sample Biological Sample (Plasma or Cells) Extraction Lipid Extraction (with Internal Standard) Sample->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS Tandem Mass Spectrometry (ESI-MS/MS) HPLC->MSMS Data Data Analysis and Quantification MSMS->Data

HPLC-MS/MS Workflow for SPC Analysis

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of sphingosylphosphorylcholine in biological matrices. The described HPLC-MS/MS method is sensitive, specific, and reliable, making it suitable for both basic research and clinical applications. Adherence to the outlined procedures will enable researchers to obtain accurate and reproducible data on SPC levels, contributing to a better understanding of its role in health and disease.

References

Application Notes & Protocols for the Analytical Detection of D-erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphingosyl phosphoinositol is an important member of the complex family of sphingolipids, which are integral to cellular signaling, membrane structure, and various pathological processes. As a lysophosphosphingolipid, it is structurally related to the well-studied signaling molecules sphingosine-1-phosphate (S1P) and ceramide. Accurate and sensitive detection of this compound is crucial for understanding its biological functions and for the development of novel therapeutics targeting sphingolipid metabolic pathways.

These application notes provide a comprehensive overview of the leading analytical techniques for the detection and quantification of this compound, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. While specific quantitative performance data for this compound is not widely published, this document leverages established methodologies for structurally similar sphingolipids to provide robust protocols and expected performance metrics.

Analytical Techniques Overview

The analysis of sphingolipids like this compound is predominantly achieved through LC-MS/MS. This technique offers unparalleled sensitivity and specificity, allowing for the differentiation of closely related lipid species.[1] An alternative, though less common, approach is High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which requires derivatization of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sphingolipid analysis.[1] It combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. Key advantages include:

  • High Sensitivity: Enabling the detection of low-abundance lipids in complex biological matrices.

  • High Specificity: Distinguishing between isobaric and isomeric lipid species through characteristic fragmentation patterns.

  • Quantitative Accuracy: Providing precise quantification when used with appropriate internal standards.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method involves the chemical derivatization of the sphingolipid to introduce a fluorescent tag, which is then detected. While sensitive, it is often more laborious and less specific than LC-MS/MS.

Quantitative Data Summary

Quantitative performance metrics are essential for validating an analytical method. The following table summarizes typical performance data for the LC-MS/MS analysis of sphingosine-1-phosphate (S1P), a structurally and analytically similar compound to this compound. These values can be considered representative of the expected performance for a well-optimized LC-MS/MS method for this compound.

ParameterTypical Value (for S1P)Reference
Limit of Detection (LOD) 20.9 fmol[2]
Limit of Quantification (LOQ) 69.6 fmol[2]
Linearity Range 0.05 to 2 µM[3]
Recovery Up to 97.5%[2]
Intra-day Precision (RSD) 4.1%[2]
Inter-day Precision (RSD) 7.7%[2]

Experimental Protocols

Protocol 1: Extraction of Sphingolipids from Biological Samples

This protocol is a general method for the extraction of sphingolipids, including this compound, from various biological matrices such as cell cultures, plasma, and tissue homogenates.

Materials:

  • Biological sample (e.g., cell pellet, 50 µL plasma, tissue homogenate)

  • Internal Standard (e.g., C17-sphingosyl phosphoinositol or a related odd-chain sphingolipid)

  • Chloroform (B151607)

  • Methanol

  • Deionized Water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To your sample, add the internal standard to account for extraction efficiency.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For a 50 µL plasma sample, 2 mL of the mixture is appropriate.[4]

  • Vortex the mixture vigorously for 30 seconds.

  • Add 0.5 mL of chloroform and vortex for another 30 seconds.[4]

  • Add 0.5 mL of deionized water and vortex for a final 30 seconds.[4]

  • Centrifuge the sample at 3500 x g for 15 minutes at room temperature to induce phase separation.[4]

  • Carefully collect the lower organic phase, which contains the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 20% Chloroform, 80% Methanol).[1]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general LC-MS/MS method for the quantification of this compound. Instrument parameters will need to be optimized for the specific instrument used.

Instrumentation:

  • UPLC/HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm particle size) is suitable.[4]

  • Mobile Phase A: 0.1% Formic acid in Acetonitrile/Water (20:80, v/v)[2]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (20:80, v/v)[2]

  • Flow Rate: 0.4 mL/min[4]

  • Gradient: A step or linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the lipids. A typical gradient might start at 30% B and increase to 100% B over several minutes.[2]

  • Injection Volume: 3 µL[2]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards.

  • Source Temperature: 120 °C[2]

  • Desolvation Temperature: 600 °C[2]

  • Desolvation Gas Flow: 800 L/hr[2]

  • Cone Gas Flow: 20 L/hr[2]

  • Capillary Voltage: 3 kV[2]

Visualizations

Signaling Pathways

The signaling roles of this compound are not as well-defined as those of S1P and ceramide. However, it is a key component of the broader sphingolipid metabolic pathway, which is central to numerous cellular processes. The following diagram illustrates the central position of sphingolipids in cellular signaling.

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis cluster_signaling Signaling Hub cluster_effects Cellular Outcomes Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide DES Ceramide_hub Ceramide Sphingosine Sphingosine Ceramide_hub->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Ceramide_hub->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide_hub->Glucosylceramide GCS Apoptosis Apoptosis, Cell Cycle Arrest Ceramide_hub->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Sphingosyl_PI D-erythro-sphingosyl phosphoinositol Sphingosine->Sphingosyl_PI Putative Kinase/ Transferase S1P->Sphingosine SPPase Proliferation Proliferation, Survival, Migration S1P->Proliferation Sphingomyelin->Ceramide_hub SMase Membrane_Structure Membrane Structure & Raft Formation Sphingomyelin->Membrane_Structure Glucosylceramide->Membrane_Structure Sphingosyl_PI->Membrane_Structure Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells, Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (Reversed-Phase) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (vs. Internal Standard) Integration->Quantification Report Data Reporting Quantification->Report

References

Application Notes and Protocols for Isotopic Labeling of D-erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isotopic labeling of D-erythro-sphingosyl phosphoinositol, a complex sphingolipid involved in cellular signaling. The methods described herein are essential for researchers aiming to trace its metabolic fate, quantify its abundance, and elucidate its role in various physiological and pathological processes. The use of stable isotope-labeled standards is the gold standard for quantitative mass spectrometry-based lipidomics.[1]

Introduction to this compound and Isotopic Labeling

This compound is a member of the diverse class of sphingolipids, which are integral components of cellular membranes and key signaling molecules.[2][3] Sphingolipids, including ceramides, sphingosine (B13886), and their phosphorylated derivatives, regulate a multitude of cellular processes such as proliferation, apoptosis, and inflammation.[3][4][5] The inositol (B14025) phosphate (B84403) headgroup of sphingosyl phosphoinositol suggests its involvement in phosphoinositide-related signaling pathways, although its specific functions are still under active investigation.

Isotopic labeling is a powerful technique used to track the metabolism and quantify the levels of specific molecules within complex biological systems.[6] By introducing atoms with a higher atomic mass (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)), the labeled molecule can be distinguished from its unlabeled counterparts by mass spectrometry.[7] This allows for precise measurement of its synthesis, turnover, and conversion to other metabolites.

Signaling Pathways Involving Sphingolipids

Sphingolipids are central to a complex network of signaling pathways that influence cell fate. The metabolism of sphingolipids is a highly interconnected process, starting from the de novo synthesis pathway in the endoplasmic reticulum.[8][9] Key bioactive sphingolipids include ceramide, sphingosine, and sphingosine-1-phosphate (S1P), which often have opposing effects on cellular processes.[3] While the specific signaling cascade initiated by this compound is not fully elucidated, it is understood to be part of this broader sphingolipid signaling network. In yeast, the homolog of mammalian neutral sphingomyelinases, inositol phosphosphingolipid phospholipase C, is known to act on inositol-containing sphingolipids, suggesting a potential catabolic and signaling pathway.[10]

Sphingolipid_Metabolism_and_Signaling Sphingolipid Metabolism and Signaling Pathways Ser_Pal Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Ser_Pal->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KDHR DHC Dihydroceramide DHS->DHC CerS Cer Ceramide DHC->Cer DES Cer_node Ceramide Cer->Cer_node Sph Sphingosine Cer_node->Sph CDase SM Sphingomyelin Cer_node->SM SMS GSL Glycosphingolipids Cer_node->GSL GCS Apoptosis Apoptosis Cer_node->Apoptosis S1P Sphingosine-1-Phosphate Sph->S1P SphK1/2 SPI D-erythro-sphingosyl phosphoinositol Sph->SPI ? Proliferation Proliferation S1P->Proliferation Survival Survival S1P->Survival Signaling_Unknown Signaling_Unknown SPI->Signaling_Unknown Downstream Signaling (under investigation) Inositol Inositol Inositol->SPI ?

Caption: Overview of sphingolipid metabolism and signaling.

Experimental Protocols

Two primary approaches for isotopically labeling this compound are metabolic labeling and chemical synthesis.

Protocol 1: Metabolic Labeling of Sphingolipids in Cultured Cells

This protocol describes the incorporation of stable isotope-labeled precursors into the de novo sphingolipid synthesis pathway in cultured mammalian cells.[2][11]

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • Stable isotope-labeled L-serine (e.g., L-serine-¹³C₃,¹⁵N)

  • Stable isotope-labeled palmitic acid (e.g., palmitic acid-d₃₁) complexed to BSA

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), chloroform (B151607), and water (LC-MS grade)

  • Internal standards for sphingolipids[7][12][13]

  • Cell scraper

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Cell Culture: Plate cells in a 6-well plate and grow to 80-90% confluency.

  • Labeling:

    • Prepare labeling medium by supplementing the appropriate cell culture medium with the stable isotope-labeled precursors. Final concentrations should be optimized for the specific cell line and experimental goals (e.g., 4 mM L-serine-d₃ and 0.3 mM palmitate-d₃).[11]

    • Remove the standard culture medium, wash cells once with PBS, and add the labeling medium.

    • Incubate the cells for a desired period (e.g., 24-48 hours) to allow for incorporation of the labeled precursors into sphingolipids.

  • Lipid Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Add the internal standard mixture.

    • Add 2 mL of chloroform and vortex thoroughly.

    • Add 0.8 mL of water to induce phase separation.

    • Vortex and centrifuge at 2,000 x g for 10 minutes.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation for LC-MS/MS:

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the lipid film in a suitable volume of LC-MS compatible solvent (e.g., methanol/chloroform 1:1, v/v).

    • Transfer to an autosampler vial for analysis.

Metabolic_Labeling_Workflow Metabolic Labeling Workflow start Start: Adherent Cells in Culture add_label Add Medium with Isotopic Precursors (e.g., ¹³C-Serine, d-Palmitate) start->add_label incubate Incubate for 24-48 hours add_label->incubate harvest Harvest and Wash Cells incubate->harvest extract Lipid Extraction (add internal standards) harvest->extract dry Dry Lipid Extract extract->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for metabolic labeling of sphingolipids.

Protocol 2: Chemo-enzymatic Synthesis of Isotopically Labeled this compound

This protocol is a conceptual outline based on the chemical synthesis of related sphingophospholipids and enzymatic phosphorylation methods.[14][15] This approach allows for targeted placement of the isotopic label.

Materials:

  • Isotopically labeled D-erythro-sphingosine (e.g., sphingosine-d₇)

  • Myo-inositol with appropriate protecting groups

  • Phosphorylating agent (e.g., phosphorus oxychloride)

  • Coupling agents

  • Appropriate solvents (e.g., pyridine, dichloromethane)

  • Purification system (e.g., HPLC)

  • NMR and mass spectrometer for structural verification

Procedure:

  • Synthesis of Labeled Sphingosine: Synthesize or procure D-erythro-sphingosine with the desired isotopic label (e.g., on the alkyl chain).

  • Protection of Functional Groups: Protect the amino and hydroxyl groups of the labeled sphingosine that are not involved in the phosphorylation or coupling reaction.

  • Phosphorylation: Phosphorylate the C1 hydroxyl group of the protected sphingosine using a suitable phosphorylating agent.

  • Coupling to Inositol: Couple the resulting sphingosine-1-phosphate to a protected myo-inositol. This step is based on methods for synthesizing phosphatidylinositols.

  • Deprotection: Remove all protecting groups to yield the final product, isotopically labeled this compound.

  • Purification and Verification: Purify the final compound using HPLC. Confirm the structure and isotopic enrichment by high-resolution mass spectrometry and NMR spectroscopy.

Chemical_Synthesis_Workflow Chemo-enzymatic Synthesis Workflow start Start: Isotopically Labeled D-erythro-sphingosine protect Protect Amino and Hydroxyl Groups start->protect phosphorylate Phosphorylate C1 Hydroxyl Group protect->phosphorylate couple Couple with Protected Inositol phosphorylate->couple deprotect Remove Protecting Groups couple->deprotect purify Purify by HPLC deprotect->purify verify Structural Verification (MS, NMR) purify->verify

Caption: Workflow for chemo-enzymatic synthesis.

Data Presentation and Quantification

Accurate quantification of this compound requires the use of an appropriate internal standard.[7][12] Ideally, this would be a stable isotope-labeled version of the molecule itself. In its absence, a structurally similar sphingolipid with an odd-chain fatty acid or a different isotopic labeling pattern can be used.[7]

Table 1: Commonly Used Internal Standards for Sphingolipid Quantification by LC-MS/MS

Sphingolipid ClassExample Internal StandardIsotopic Label
Sphingoid BasesC17-SphingosineN/A (odd chain)
Sphingosine-d₇Deuterium
Sphingoid Base-1-PhosphatesC17-Sphingosine-1-phosphateN/A (odd chain)
Sphingosine-1-phosphate-d₇Deuterium
CeramidesC12-Ceramide (d18:1/12:0)N/A (odd chain)
Ceramide (d18:1/16:0)-d₇Deuterium
SphingomyelinsC12-SphingomyelinN/A (odd chain)
Sphingomyelin (d18:1/16:0)-¹³CCarbon-13
GlycosphingolipidsC12-GlucosylceramideN/A (odd chain)
Glucosylceramide-¹³C₆Carbon-13

Data Analysis: Quantification is achieved by calculating the ratio of the peak area of the endogenous analyte to the peak area of the known amount of internal standard. A calibration curve should be generated using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard to determine the linear dynamic range of the assay.[13]

Conclusion

The protocols outlined in these application notes provide a framework for the isotopic labeling and quantification of this compound. Metabolic labeling is a powerful tool for studying the dynamics of this molecule in a cellular context, while chemical synthesis allows for the generation of well-defined labeled standards crucial for accurate quantification. The application of these methods will be instrumental in advancing our understanding of the role of this compound in health and disease, and may aid in the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

application of D-erythro-sphingosyl phosphoinositol in lipidomics studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: D-erythro-sphingosyl phosphoinositol in Lipidomics

Introduction

This compound belongs to the complex and vital class of lipids known as sphingolipids. Structurally, it consists of a D-erythro-sphingosine backbone linked to a phosphoinositol head group. This molecule is a fundamental component of more complex glycosphingolipids, particularly the Glycosyl Inositol (B14025) Phospho Ceramides (GIPCs) that are abundant in plants and fungi.[1][2] In lipidomics, the study of this compound and its acylated forms (Inositol Phosphoryl Ceramides or IPCs) is crucial for understanding membrane structure, cellular signaling, and host-pathogen interactions.

Sphingolipids, including their phosphoinositol-containing members, are not merely structural components of cell membranes.[3] They are key players in a multitude of cellular processes such as cell proliferation, differentiation, apoptosis, and cell-cell communication.[4][5] For instance, the precursor sphingosine (B13886) can influence the phosphatidylinositol (PI) signaling pathway, leading to the generation of inositol phosphates and mobilization of intracellular calcium.[6] Therefore, accurate analysis and quantification of these lipids are essential for researchers in cell biology, drug development, and agricultural science.

Key Applications in Research

  • Biomarker Discovery: Alterations in the levels of sphingolipids, including those containing phosphoinositol, have been linked to various diseases. Lipidomics studies targeting these molecules can uncover potential biomarkers for diagnostics and prognostics.

  • Drug Development: As key regulators of cell fate, enzymes involved in the metabolism of sphingolipids are attractive targets for therapeutic intervention in diseases like cancer and neurodegenerative disorders.[3]

  • Plant and Fungal Biology: In plants and fungi, GIPCs are major sphingolipids.[1][2] Studying their composition and metabolism is vital for understanding plant development, stress responses, and the mechanisms of fungal pathogenesis.[7]

  • Cell Signaling Research: The interplay between sphingolipid and phosphoinositide signaling pathways is a complex area of research.[5][6] Lipidomics provides the tools to dissect these intricate networks by precisely quantifying the changes in lipid second messengers.

Signaling and Metabolic Pathways

The metabolism of sphingolipids is a complex network that produces numerous bioactive molecules. The balance between pro-apoptotic molecules like ceramide and pro-survival molecules like sphingosine-1-phosphate (S1P) can determine a cell's fate.[4] this compound and its derivatives (IPCs) are integral parts of this network. Furthermore, sphingosine itself can stimulate the hydrolysis of phosphatidylinositol, linking these two major signaling pathways.[6]

Sphingolipid_Metabolism SM Sphingomyelin Cer Ceramide SM->Cer Sphingomyelinase Sph D-erythro-Sphingosine Cer->Sph Ceramidase IPC Inositol Phosphoryl Ceramide (IPC) Cer->IPC IPC Synthase S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Sphingosine Kinase PI Phosphatidylinositol (PI) Sph->PI Stimulates Hydrolysis SPI D-erythro-sphingosyl phosphoinositol (SPI) IPC->SPI Deacylase SPI->Sph Phosphatase IP3 Inositol 1,4,5-trisphosphate (IP3) PI->IP3 Phospholipase C Ca Ca²⁺ Release IP3->Ca

Fig 1. Interplay of Sphingolipid and Phosphoinositide Pathways.

Experimental Workflow for Sphingolipid Analysis

A typical lipidomics workflow for the analysis of this compound and related sphingolipids involves several key stages, from sample collection to data interpretation. The use of internal standards is critical for accurate quantification.[3]

Lipidomics_Workflow Sample 1. Sample Collection (Tissue, Cells, Plasma) Spike 2. Spiking with Internal Standards Sample->Spike Extract 3. Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Hydrolysis 4. Alkaline Hydrolysis (Optional, removes glycerolipids) Extract->Hydrolysis Analyze 5. LC-MS/MS Analysis Hydrolysis->Analyze Process 6. Data Processing (Peak Integration, Normalization) Analyze->Process Quant 7. Quantification & Statistical Analysis Process->Quant

Fig 2. General workflow for targeted sphingolipid analysis.

Protocols

Protocol 1: Sphingolipid Extraction from Biological Samples

This protocol is a modified Bligh and Dyer method, optimized for the recovery of a broad range of sphingolipids.[7][8] Mild alkaline hydrolysis is included as an optional step to remove interfering glycerophospholipids.[7][9]

Materials:

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Deionized water

  • 0.6 M KOH in Methanol[7]

  • Glacial Acetic Acid

  • Internal standards mixture (e.g., C17-base sphingolipids)[9]

  • Glass tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer and Centrifuge

Procedure:

  • Sample Preparation: For plasma or serum, use 25-100 µL. For tissues, homogenize ~10-20 mg in methanol. For cultured cells, use 1-5 million cells per sample.

  • Internal Standard Spiking: Add a known amount of the internal standard mixture to each sample at the beginning of the extraction process to account for variations in extraction efficiency.[3]

  • Monophasic Extraction:

    • To the sample, add chloroform and methanol to achieve a final single-phase solvent ratio of Chloroform:Methanol:Water of 1:2:0.8 (v/v/v). For a 100 µL aqueous sample, this can be achieved by adding 375 µL of methanol and 250 µL of chloroform.

    • Vortex vigorously for 2 minutes.

    • Incubate at 48°C for 1 hour with occasional vortexing.[8]

  • Phase Separation:

    • Add an additional 250 µL of chloroform and 250 µL of deionized water to each tube.

    • Vortex for 30 seconds.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • (Optional) Mild Alkaline Hydrolysis:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the lipid film in 500 µL of 0.6 M KOH in methanol.[7]

    • Incubate for 60 minutes at room temperature to hydrolyze ester-linked glycerolipids.[7]

    • Neutralize the reaction by adding an equimolar amount of glacial acetic acid.

    • Perform the phase separation (Step 4) again to re-extract the alkali-stable sphingolipids. Collect the lower organic phase.

  • Final Preparation: Dry the final lipid extract under a gentle stream of nitrogen. Store the dried lipid film at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of Sphingolipids

This protocol outlines a general method for the separation and quantification of sphingolipids using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Materials:

  • Mobile Phase A: 2 mM Ammonium formate (B1220265) and 0.2% formic acid in Water[7][10]

  • Mobile Phase B: 1 mM Ammonium formate and 0.2% formic acid in Methanol[7][10]

  • C18 Reverse-Phase HPLC Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) equipped with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 100 µL of the initial mobile phase composition (e.g., 60% Mobile Phase B). Vortex thoroughly and transfer to an autosampler vial.

  • LC Separation:

    • Inject 5-10 µL of the reconstituted sample onto the C18 column.

    • Use a flow rate of 0.3-0.5 mL/min.

    • A typical gradient could be:

      • 0-2 min: Hold at 60% B

      • 2-15 min: Linear gradient from 60% to 99% B

      • 15-20 min: Hold at 99% B

      • 20-21 min: Return to 60% B

      • 21-25 min: Re-equilibrate at 60% B

  • Mass Spectrometry Detection:

    • Operate the ESI source in positive ion mode, as sphingolipids readily form [M+H]⁺ ions.[7]

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

    • For this compound and its derivatives, specific fragments related to the inositol-phosphate headgroup and the sphingoid base would be monitored. For example, characteristic product ions for IPCs can be identified for structural confirmation.[4]

Quantitative Data Presentation

Lipidomics data is typically presented in tables showing the concentration of each lipid species across different sample groups. Concentrations are calculated based on the ratio of the analyte peak area to the peak area of its corresponding internal standard.[3]

Table 1: Example Quantitative Data for Sphingolipid Classes in Human Plasma. (Note: Data is representative and adapted from published values for illustrative purposes.[8])

Sphingolipid ClassAbbreviationAverage Concentration (µM)Standard Deviation (µM)
CeramidesCer11.22.0
DihydroceramidesdhCer0.540.20
SphingomyelinsSM217.919.3
HexosylceramidesHexCer10.51.8

Table 2: Example LC-MS/MS MRM Transitions for Sphingolipid Analysis. (Note: These transitions are examples. Optimal values must be determined empirically for each instrument.)

Analyte ClassPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Sphingosine (d18:1)300.3282.3Positive
Sphingosine-1-P (d18:1)380.3264.3Positive
Ceramide (d18:1/16:0)538.5264.3Positive
C17-Sphingosine (IS)286.3268.3Positive

References

Troubleshooting & Optimization

Navigating the Synthesis of D-erythro-sphingosyl phosphoinositol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of D-erythro-sphingosyl phosphoinositol, a complex glycosphingolipid, is a challenging yet crucial endeavor for researchers investigating cellular signaling and developing novel therapeutics. Achieving a high yield of this intricate molecule requires careful control over reaction conditions, strategic use of protecting groups, and robust purification methods. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, ensuring a more efficient and successful experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the chemical synthesis of this compound?

A1: The synthesis typically involves a multi-step process that can be broadly categorized into:

  • Protection: Selective protection of the reactive hydroxyl and amino groups on both the D-erythro-sphingosine backbone and the myo-inositol ring is critical to ensure regioselective phosphorylation and coupling.

  • Phosphorylation: Introduction of a phosphate (B84403) group at the C1 hydroxyl of the protected sphingosine (B13886) derivative.

  • Coupling: Formation of the phosphodiester bond between the phosphorylated sphingosine and a protected myo-inositol derivative.

  • Deprotection: Removal of all protecting groups to yield the final this compound.

  • Purification: Isolation of the final product from reaction byproducts and remaining starting materials.

Q2: Which coupling method is most effective for forming the phosphodiester bond?

A2: The phosphite (B83602) triester and phosphoramidite (B1245037) methods are commonly employed for creating the phosphodiester linkage in sphingolipid synthesis. The phosphoramidite method, in particular, is often favored due to its high efficiency and the mild reaction conditions required. The choice of activating agent, such as tetrazole, is crucial for the success of this coupling step.

Q3: What are the most common challenges that lead to low yields?

A3: Low yields in the synthesis of this compound can often be attributed to:

  • Incomplete phosphorylation of the sphingosine derivative.

  • Inefficient coupling between the phosphorylated sphingosine and the inositol (B14025) moiety.

  • Difficulties in the removal of protecting groups, leading to side reactions or degradation of the product.

  • Loss of product during purification steps.

  • Formation of side products during the coupling reaction.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound and offers potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Phosphorylated Sphingosine - Incomplete reaction due to insufficient reagent or reaction time.- Degradation of the starting material or product.- Inappropriate choice of phosphorylating agent.- Increase the stoichiometry of the phosphorylating agent and extend the reaction time. Monitor the reaction progress using TLC or LC-MS.- Ensure anhydrous and inert reaction conditions to prevent hydrolysis.- Consider using a more reactive phosphorylating agent, such as a phosphoramidite, under optimized conditions.
Inefficient Coupling of Phosphorylated Sphingosine and Inositol - Steric hindrance from bulky protecting groups.- Low reactivity of the hydroxyl group on the inositol derivative.- Ineffective activation of the phosphoramidite or phosphite triester.- Choose smaller, yet effective, protecting groups for the positions adjacent to the reacting hydroxyl group on the inositol.- Ensure the inositol hydroxyl group is sufficiently nucleophilic. If necessary, consider a different protecting group strategy.- Use a highly efficient activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole, and ensure it is fresh and dry.
Incomplete Deprotection - Protecting groups are too stable under the chosen deprotection conditions.- Multiple, orthogonal protecting groups requiring sequential removal are not being addressed in the correct order.- Review the literature for the most effective deprotection conditions for the specific protecting groups used. It may be necessary to use stronger reagents or longer reaction times.- Carefully plan the protecting group strategy to ensure that deprotection can be achieved without affecting other parts of the molecule.
Formation of Multiple Byproducts - Non-specific reactions due to inadequate protection of functional groups.- Side reactions of the coupling agent.- Isomerization or degradation of the product under reaction or purification conditions.- Re-evaluate the protecting group strategy to ensure all non-reacting functional groups are adequately protected.- Optimize the stoichiometry of the coupling agent and activator to minimize side reactions.- Use mild purification techniques and avoid exposure to harsh pH or high temperatures.
Difficulty in Purifying the Final Product - Similar polarities of the desired product and byproducts.- The amphipathic nature of the final product leading to poor chromatographic behavior.- Employ a multi-step purification strategy, which may include silica (B1680970) gel chromatography followed by ion-exchange chromatography (e.g., DEAE cellulose) to separate acidic glycosphingolipids.[1][2]- High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., silica or amino-propyl) can provide higher resolution.[1]

Experimental Protocols

Key Experimental Workflow: Phosphoramidite Coupling

The following provides a generalized methodology for the crucial coupling step. Specific protecting groups and reaction conditions should be optimized based on the specific derivatives of D-erythro-sphingosine and myo-inositol being used.

  • Preparation of Reactants:

    • Ensure both the protected, phosphorylated D-erythro-sphingosine and the protected myo-inositol derivative are pure and completely dry.

    • All glassware should be flame-dried under vacuum, and reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).

    • Use anhydrous solvents.

  • Coupling Reaction:

    • Dissolve the protected myo-inositol derivative in anhydrous acetonitrile.

    • Add the phosphoramidite derivative of D-erythro-sphingosine to the solution.

    • Introduce the activator (e.g., 1H-tetrazole) to initiate the coupling reaction.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Oxidation:

    • Once the coupling is complete, oxidize the resulting phosphite triester to the more stable phosphate triester using an oxidizing agent such as iodine in a THF/water/pyridine solution.

  • Work-up and Purification:

    • Quench the reaction and perform an aqueous work-up to remove water-soluble impurities.

    • The crude product is then purified by column chromatography on silica gel.

Visualizing the Synthesis and Troubleshooting

To aid in understanding the synthetic pathway and potential pitfalls, the following diagrams illustrate the key relationships and workflows.

Synthesis_Workflow cluster_protection Protection Strategy cluster_synthesis Core Synthesis cluster_purification Purification Sphingosine D-erythro-sphingosine Protected_Sphingosine Protected Sphingosine Sphingosine->Protected_Sphingosine Protecting Groups (e.g., Boc, Benzyl) Inositol myo-Inositol Protected_Inositol Protected Inositol Inositol->Protected_Inositol Protecting Groups (e.g., Benzyl, Silyl) Phosphorylation Phosphorylation Protected_Sphingosine->Phosphorylation Phosphoramidite Reagent Coupling Coupling Protected_Inositol->Coupling Phosphorylation->Coupling Deprotection Deprotection Coupling->Deprotection Sequential Removal Crude_Product Crude Product Deprotection->Crude_Product Purified_Product D-erythro-sphingosyl phosphoinositol Crude_Product->Purified_Product Chromatography (Silica, HPLC)

Fig. 1: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Final Yield Q1 Check Purity of Starting Materials? Start->Q1 A1_Yes Proceed to Reaction Analysis Q1->A1_Yes Yes A1_No Re-purify Starting Materials Q1->A1_No No Q2 Analyze Phosphorylation Step by LC-MS A1_Yes->Q2 A2_Incomplete Optimize Phosphorylation: - Increase reagent stoichiometry - Extend reaction time Q2->A2_Incomplete Incomplete A2_Complete Proceed to Coupling Analysis Q2->A2_Complete Complete Q3 Analyze Coupling Reaction by LC-MS A2_Complete->Q3 A3_Inefficient Optimize Coupling: - Check activator quality - Re-evaluate protecting groups Q3->A3_Inefficient Inefficient A3_Efficient Proceed to Deprotection/Purification Q3->A3_Efficient Efficient Q4 Analyze Deprotection Step A3_Efficient->Q4 A4_Incomplete Adjust Deprotection Conditions: - Stronger reagents - Longer reaction time Q4->A4_Incomplete Incomplete A4_Complete Optimize Purification Protocol Q4->A4_Complete Complete

Fig. 2: A logical troubleshooting workflow for diagnosing low yield issues.

References

Technical Support Center: Purification of Sphingosyl Phosphoinositol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of sphingosyl phosphoinositol (SPI) and other phosphosphingolipids.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of sphingosyl phosphoinositol and related compounds.

Problem Potential Cause Suggested Solution
Low Yield of Purified Sphingosyl Phosphoinositol Inefficient initial extraction from the biological matrix.Use a robust liquid-liquid extraction method. A common approach involves a chloroform (B151607)/methanol (B129727) mixture to ensure the partitioning of lipids into the organic phase. For plasma samples, a single-phase extraction with a methanol/chloroform mixture (2:1, v/v) followed by alkaline methanolysis can improve recovery by reducing phospholipid interference.[1]
Degradation of the target molecule during purification.Sphingolipids can be degraded by endogenous enzymes.[2] It is crucial to work quickly, keep samples on ice, and consider the use of phosphatase and lyase inhibitors if degradation is suspected. The stability of the sample should be tested under the experimental conditions.[3]
Poor separation from other lipids during chromatography.Optimize the chromatographic method. For instance, solid-phase extraction (SPE) on aminopropyl cartridges can effectively separate different sphingolipid classes.[4] For LC-MS/MS analysis, ensure sufficient HPLC separation to resolve isomers and related compounds.[5]
Co-elution of Contaminating Lipids Similar physicochemical properties of different lipid species.Employ orthogonal purification techniques. For example, follow up an initial liquid-liquid extraction with solid-phase extraction (SPE) or use a different chromatographic selectivity (e.g., normal phase vs. reverse phase). Alkaline methanolysis can be used to specifically degrade interfering glycerophospholipids while leaving the amide linkage of sphingolipids intact.[1]
Insufficient resolution of the analytical column.Use a high-resolution HPLC column and optimize the gradient elution to achieve better separation of the target analyte from contaminants.
Sample Carryover in LC-MS/MS Analysis Adsorption of the analyte to the surfaces of the autosampler and column.This is a known issue in sphingolipid analysis.[5] Implement a rigorous wash protocol for the autosampler needle and injection port between samples. Using a suitable organic solvent to wash the column between runs can also help minimize carryover.
Irreproducible Quantification Results Inconsistent extraction efficiency.Always include an internal standard in your samples before the extraction step.[5] Exogenous odd-chain lipids are often used as cost-effective and reliable internal standards for sphingolipid analysis.[3]
Matrix effects in mass spectrometry.The sample matrix can suppress or enhance the ionization of the analyte. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Alternatively, perform a matrix effect study by comparing the signal of the analyte in a pure solvent versus the post-extraction spiked matrix.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when optimizing the purification of sphingosyl phosphoinositol?

A1: The first and most critical step is to develop a robust lipid extraction protocol from your specific biological matrix. A widely used method is a modified Bligh-Dyer extraction using a mixture of chloroform and methanol.[1] The ratio of solvents may need to be optimized depending on your sample type (e.g., plasma, cells, tissue homogenates).

Q2: How can I remove the abundant glycerophospholipids that interfere with my analysis?

A2: A highly effective method is to use alkaline methanolysis. This procedure will hydrolyze the ester bonds in glycerophospholipids, breaking them down, while the amide bond in sphingolipids like sphingosyl phosphoinositol remains intact. This significantly cleans up the sample before further analysis.[1]

Q3: What type of chromatography is best suited for purifying phosphosphingolipids?

A3: Both normal-phase and reverse-phase chromatography can be used. Solid-phase extraction (SPE) with aminopropyl cartridges is a form of normal-phase chromatography that is very effective for separating sphingolipids into different classes based on the polarity of their head groups.[4] For high-resolution separation and quantification, reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[5]

Q4: How can I quantify the amount of purified sphingosyl phosphoinositol?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids.[3][5] This technique allows for the precise measurement of the mass of the molecule and its fragments. Enzyme-linked immunosorbent assays (ELISAs) are also available for some sphingolipids like sphingosine-1-phosphate and may be adaptable for related molecules.[6]

Q5: My purified sphingosyl phosphoinositol seems to degrade over time. How can I improve its stability?

A5: Sphingosyl phosphoinositol can be degraded by phosphatases and lyases.[7][8] It is recommended to store the purified lipid in an organic solvent such as methanol or a chloroform:methanol mixture at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For long-term storage, sealing under an inert gas like argon or nitrogen can prevent oxidation.

Experimental Protocols

Protocol 1: General Lipid Extraction from Plasma

This protocol is a general method for the extraction of total lipids from plasma samples.

  • To 25 µL of plasma, add 75 µL of water.

  • Add 850 µL of a methanol/chloroform solution (2:1, v/v).

  • Include an appropriate internal standard.

  • Vortex the mixture and incubate for 1 hour at 38°C with shaking.

  • To remove interfering glycerophospholipids, add 75 µL of 1M KOH in methanol and incubate for 2 hours at 38°C (alkaline methanolysis).

  • Neutralize the reaction by adding 4 µL of glacial acetic acid.

  • Centrifuge at 20,000 x g for 15 minutes to separate the phases.

  • Collect the organic (lower) phase and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for analysis.[1]

Protocol 2: Solid-Phase Extraction for Sphingolipid Fractionation

This protocol allows for the separation of different sphingolipid classes using an aminopropyl SPE cartridge.

  • Condition an aminopropyl SPE cartridge by washing with hexane.

  • Load the lipid extract (dissolved in chloroform) onto the cartridge.

  • Elute neutral lipids like ceramides (B1148491) with chloroform/acetic acid (99:1, v/v).

  • Elute neutral glycosphingolipids with acetone/methanol (9:1.35, v/v).

  • Elute acidic phospholipids, including phosphosphingolipids like sphingosyl phosphoinositol, with methanol.

  • Evaporate the solvent from the collected fractions before further analysis.

(This protocol is adapted from the principles of sphingolipid separation on aminopropyl cartridges.)[4]

Sphingolipid Signaling Pathway and Purification Workflow

The following diagrams illustrate the general sphingolipid signaling pathway and a typical workflow for the purification of phosphosphingolipids.

Sphingolipid_Signaling_Pathway SM Sphingomyelin (SM) Cer Ceramide (Cer) SM->Cer Sphingomyelinase Sph Sphingosine (Sph) Cer->Sph Ceramidase Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Sphingosine Kinase (SphK) SPI Sphingosyl Phosphoinositol (and other complex phosphosphingolipids) Sph->SPI Further Metabolism S1P->Sph S1P Phosphatase (SPP) Degradation Irreversible Degradation S1P->Degradation S1P Lyase

Caption: Simplified sphingolipid metabolic pathway.

Purification_Workflow start Biological Sample (e.g., Plasma, Cells) extraction Liquid-Liquid Extraction (e.g., Chloroform/Methanol) start->extraction hydrolysis Optional: Alkaline Hydrolysis (to remove glycerophospholipids) extraction->hydrolysis spe Solid-Phase Extraction (SPE) (e.g., Aminopropyl Cartridge) hydrolysis->spe fraction Collection of Acidic Lipid Fraction spe->fraction analysis LC-MS/MS Analysis fraction->analysis quant Quantification analysis->quant

Caption: General workflow for sphingosyl phosphoinositol purification.

References

proper storage and stability of D-erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage, handling, and stability of D-erythro-sphingosyl phosphoinositol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C.[1][2][3] It is also important to note that this compound is hygroscopic, meaning it can absorb moisture from the air.[2] Therefore, it should be stored in a tightly sealed container in a dry environment.

Q2: How long is this compound stable under the recommended storage conditions?

When stored properly at -20°C, this compound is stable for at least one year.[2]

Q3: My vial of this compound was left at room temperature for a short period. Is it still usable?

Short-term exposure to room temperature is unlikely to cause significant degradation, especially if the vial remained unopened. However, for long-term storage, it is crucial to return the product to -20°C as soon as possible. For critical experiments, it is recommended to perform a quality control check if there are concerns about the compound's integrity.

Q4: What is the best way to handle a hygroscopic compound like this compound?

To prevent the absorption of moisture, it is recommended to allow the vial to warm to room temperature in a desiccator before opening. This minimizes condensation inside the vial. After weighing out the desired amount, the container should be tightly resealed and stored again at -20°C.

Q5: In what solvent can I dissolve this compound?

The solubility of this compound can vary. It is generally soluble in organic solvents such as methanol, ethanol, and chloroform/methanol mixtures. For aqueous buffers, it may be necessary to use a carrier solvent like DMSO or to prepare lipid vesicles. It is always recommended to test solubility in a small amount of solvent first.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Ensure the compound has been consistently stored at -20°C in a tightly sealed container. If the compound is old or has been handled improperly, consider using a fresh vial.
Incomplete solubilization.Ensure the compound is fully dissolved in the chosen solvent. Sonication may aid in solubilization. For aqueous solutions, consider the use of a carrier solvent or preparing liposomes.
Difficulty dissolving the compound Incorrect solvent choice.Refer to the product datasheet for recommended solvents. Test solubility in a small aliquot before preparing a stock solution.
Compound has absorbed moisture.If the compound appears clumpy or sticky, it may have absorbed moisture. While it may still be usable, the exact concentration of the active compound might be affected. For precise experiments, using a new, properly handled vial is advisable.

Quantitative Data Summary

Parameter Value Source
Storage Temperature -20°C[1][2][3]
Stability At least 1 year at -20°C[2]
Hygroscopicity Yes[2]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Materials:

  • This compound
  • HPLC-grade methanol
  • HPLC-grade chloroform
  • Phosphate-buffered saline (PBS), pH 7.4
  • HPLC or LC-MS/MS system with a C18 column
  • Inert gas (e.g., nitrogen or argon)

2. Sample Preparation: a. Prepare a stock solution of this compound in a chloroform:methanol (2:1, v/v) mixture at a concentration of 1 mg/mL. b. Aliquot the stock solution into several small, amber glass vials. c. Evaporate the solvent under a gentle stream of inert gas to form a thin lipid film. d. Tightly cap the vials and store them under the desired test conditions.

3. Storage Conditions to be Tested:

  • -20°C (control)
  • 4°C
  • Room temperature (e.g., 25°C)
  • Room temperature, exposed to light
  • Room temperature, exposed to air (cap slightly loosened)

4. Time Points for Analysis:

  • Day 0 (baseline)
  • Week 1
  • Week 2
  • Week 4
  • Week 8

5. Analytical Method (LC-MS/MS): a. At each time point, take one vial from each storage condition. b. Reconstitute the lipid film in a known volume of the mobile phase (e.g., methanol). c. Inject a standard amount of the sample into the LC-MS/MS system. d. Use an appropriate gradient of mobile phases to separate the parent compound from any potential degradation products. e. Monitor the mass-to-charge ratio (m/z) of this compound and potential degradation products.

6. Data Analysis: a. Quantify the peak area of the parent this compound at each time point for each condition. b. Compare the peak area at each time point to the baseline (Day 0) to determine the percentage of the compound remaining. c. Identify and quantify any significant degradation products that appear over time.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SPI D-erythro-sphingosyl phosphoinositol Receptor Membrane Receptor SPI->Receptor binds/activates PKC Protein Kinase C (PKC) Receptor->PKC activates Downstream Downstream Effector Proteins PKC->Downstream phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response leads to

Caption: Hypothetical signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (-20°C, dry, sealed) Start->CheckStorage StorageOK Storage is Correct CheckStorage->StorageOK Yes StorageBad Improper Storage CheckStorage->StorageBad No CheckSol Review Solubilization Protocol StorageOK->CheckSol NewVial Use a Fresh Vial of Compound StorageBad->NewVial SolOK Solubilization is Correct CheckSol->SolOK Yes SolBad Incomplete Solubilization CheckSol->SolBad No QC Perform Quality Control (e.g., LC-MS) SolOK->QC OptimizeSol Optimize Solubilization (e.g., sonication, different solvent) SolBad->OptimizeSol

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Analysis of Sphingosyl Phosphoinositol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid analytical artifacts during the mass spectrometry analysis of sphingosyl phosphoinositol and related sphingolipids.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical artifacts encountered in the mass spectrometry of sphingolipids like sphingosyl phosphoinositol?

A1: The most common artifacts in sphingolipid analysis are generated in the ion source of the mass spectrometer.[1][2] These include in-source fragmentation, where the molecule breaks apart before analysis, leading to misidentification and inaccurate quantification.[1][2] For example, other lysophospholipids can fragment and generate ions that are mistaken for the target analyte.[2] Another common issue is the presence of isobaric and isomeric species, which have the same mass-to-charge ratio, making it difficult to distinguish the target molecule.[3][4]

Q2: How can I prevent in-source fragmentation of my sphingosyl phosphoinositol sample?

A2: To minimize in-source fragmentation, it's crucial to optimize the ion source conditions, such as temperature and spray voltage.[2] Using soft ionization techniques like electrospray ionization (ESI) is generally recommended.[1][4] Additionally, careful sample preparation and the use of appropriate liquid chromatography methods to separate the analyte from other interfering lipids can significantly reduce the chances of in-source fragmentation.[1]

Q3: What is the best ionization technique for analyzing sphingosyl phosphoinositol?

A3: Electrospray ionization (ESI) is the most widely used and recommended ionization technique for sphingolipid analysis due to its soft ionization nature, which minimizes fragmentation.[4][5] ESI can be operated in both positive and negative ion modes. For phosphorylated sphingolipids, the positive ionization mode is often preferred as it can yield more structure-specific fragments of the backbone, whereas the negative mode may produce a ubiquitous phosphate (B84403) fragment ion that could arise from various other phosphorylated species.[6]

Q4: How do I choose an appropriate internal standard for quantitative analysis?

A4: For accurate quantification, it is essential to use a suitable internal standard. The ideal internal standard is a stable, isotopically labeled version of the analyte. If that is not available, a structurally similar lipid from the same class with a different chain length (e.g., an odd-chain lipid) can be used.[7] It is crucial that the internal standard co-elutes with the analyte to compensate for matrix effects and variations in ionization efficiency.[8]

Q5: Can derivatization of the sample help in avoiding artifacts?

A5: Yes, chemical derivatization can be a useful strategy to improve the sensitivity and specificity of the analysis and to avoid certain artifacts.[9] For instance, derivatizing the sphingoid bases can help to eliminate interfering signals and improve chromatographic separation.[9] However, it's important to ensure that the derivatization reaction is complete and does not introduce other artifacts.

Troubleshooting Guides

Problem: I am observing unexpected peaks in my mass spectra.

  • Possible Cause 1: In-source fragmentation.

    • Troubleshooting Step: Reduce the ion source temperature and spray voltage to minimize fragmentation.[2] Analyze standards of other co-eluting lipids to see if they produce fragment ions corresponding to the unexpected peaks.

  • Possible Cause 2: Presence of isobaric or isomeric compounds.

    • Troubleshooting Step: Improve the chromatographic separation by using a longer gradient or a different column chemistry, such as hydrophilic interaction liquid chromatography (HILIC).[8] High-resolution mass spectrometry can also help to distinguish between isobaric species based on their accurate mass.[10][11]

  • Possible Cause 3: Contamination from sample preparation.

    • Troubleshooting Step: Analyze a blank sample (extraction solvent run through the entire sample preparation process) to check for contaminants. Ensure high-purity solvents and reagents are used.

Problem: My quantitative results are not reproducible.

  • Possible Cause 1: Matrix effects.

    • Troubleshooting Step: Use a stable isotope-labeled internal standard that co-elutes with the analyte to correct for matrix effects.[8] Perform a standard addition experiment to the sample matrix to assess the extent of ion suppression or enhancement.[8]

  • Possible Cause 2: Inefficient extraction.

    • Troubleshooting Step: Optimize the lipid extraction protocol. A butanolic extraction has been shown to be effective for polar sphingolipids.[8] Test the extraction recovery by spiking a known amount of standard into the sample matrix before and after extraction.[8]

  • Possible Cause 3: Instability of the analyte.

    • Troubleshooting Step: Ensure proper storage of samples and extracts at low temperatures (e.g., -80°C). Minimize freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the recovery rates of various sphingolipids using a butanolic extraction method, which is suitable for polar species like sphingosyl phosphoinositol.

Sphingolipid SpeciesMean Recovery (%)
Sphingosine (SPH)65
Sphinganine (SPA)68
Ceramide-1-Phosphate (Cer1P)62
Hexosylceramide66
Lactosylceramide61
Sphingosylphosphorylcholine64

Data adapted from a study on fibroblast homogenates. The recovery rates were determined by adding a sphingolipid standard mixture before and after extraction.[8]

Experimental Protocols

1. Protocol for Sphingolipid Extraction from Plasma

This protocol is based on a liquid-liquid extraction method suitable for a broad range of sphingolipids, including phosphorylated species.[7]

  • Materials:

    • Plasma sample

    • Internal standard solution (e.g., odd-chain sphingolipids)

    • Methanol, Chloroform (B151607), Water (HPLC grade)

    • Centrifuge

  • Procedure:

    • To 100 µL of plasma, add the internal standard solution.

    • Add 1 mL of a chloroform/methanol (1:2, v/v) mixture.

    • Vortex thoroughly for 1 minute.

    • Add 330 µL of chloroform and vortex again.

    • Add 330 µL of water and vortex for the final time.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

2. Protocol for LC-MS/MS Analysis of Sphingolipids

This protocol utilizes hydrophilic interaction liquid chromatography (HILIC) for the separation of polar sphingolipids.[8]

  • Instrumentation:

    • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.

    • HILIC column.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/Water with 0.2% formic acid and 200 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile with 0.2% formic acid.

  • Procedure:

    • Equilibrate the HILIC column with the initial mobile phase conditions.

    • Inject the reconstituted lipid extract.

    • Run a gradient elution to separate the sphingolipid species. A typical gradient might start with a high percentage of Mobile Phase B, gradually increasing the proportion of Mobile Phase A.

    • Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification.[12][13]

    • Optimize MRM transitions (precursor ion -> product ion) for each analyte and internal standard. Common fragments for sphingolipids include those resulting from the neutral loss of the fatty acid and dehydration of the sphingoid base.[4]

Visualizations

Sphingolipid_Signaling_Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase Receptor Cell Surface Receptor S1P->Receptor SPC Sphingosyl Phosphoinositol (Hypothetical Pathway) SPC->Receptor Similar Action Signaling Intracellular Signaling (e.g., Ca2+ mobilization, cell growth) Receptor->Signaling

Caption: Simplified signaling pathway of bioactive sphingolipids.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute Injection Inject into LC-MS/MS Dry_Reconstitute->Injection Separation HILIC Separation Injection->Separation Detection ESI-MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Experimental workflow for sphingolipid analysis.

Troubleshooting_Artifacts Start Unexpected Peak Observed Check_Blank Analyze Blank Sample Start->Check_Blank Contamination Contamination Detected Check_Blank->Contamination Yes No_Contamination No Contamination Check_Blank->No_Contamination No Optimize_MS Optimize Ion Source Conditions (e.g., lower voltage/temp) No_Contamination->Optimize_MS Peak_Persists Peak Persists Optimize_MS->Peak_Persists Yes Peak_Resolved Peak Resolved (In-source fragment) Optimize_MS->Peak_Resolved No Improve_LC Improve Chromatographic Separation Peak_Persists->Improve_LC Coelution Co-eluting Isobar/Isomer Improve_LC->Coelution Resolved Final_Issue Further Investigation Needed Improve_LC->Final_Issue Unresolved

Caption: Troubleshooting decision tree for unexpected peaks.

References

Technical Support Center: Optimizing HPLC Separation of Sphingolipid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of sphingolipid isomers. This resource is tailored for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC separation of sphingolipid isomers, offering step-by-step solutions to diagnose and resolve these problems.

Question: Why am I observing poor resolution or co-elution of my glucosylceramide (GlcCer) and galactosylceramide (GalCer) isomers?

Answer:

Poor resolution of GlcCer and GalCer is a common challenge due to their nearly identical structures, differing only in the stereochemistry of a single hydroxyl group.[1] Achieving baseline separation is crucial for accurate quantification.[2] Here are the primary factors and troubleshooting steps to consider:

Troubleshooting Steps:

  • Optimize the Stationary Phase: The choice of HPLC column is critical. While standard C18 columns can separate some sphingolipids, they often fail to resolve GlcCer and GalCer isomers.

    • Recommendation: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for separating these isomers.[3][4] Zwitterionic HILIC (ZIC-HILIC) columns can offer preferential retention and improved separation.[4] Normal-phase columns can also be effective.[2][5]

  • Adjust the Mobile Phase Composition: The mobile phase composition directly influences selectivity and resolution.

  • Control the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.[6]

    • Recommendation: Increasing the column temperature can sometimes improve peak shape and resolution, but it should be optimized for your specific application to avoid analyte degradation.[6] A typical starting point is 40-50°C.[3]

  • Consider Advanced Techniques: If chromatographic separation remains challenging, consider alternative or complementary technologies.

    • Recommendation: Differential Mobility Spectrometry (DMS) coupled with mass spectrometry can resolve these isomers based on their gas-phase mobility.[1][7]

Question: My peaks are tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing can significantly impact the accuracy of integration and quantification. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase Additives: Residual silanol (B1196071) groups on silica-based columns can interact with the polar head groups of sphingolipids, causing peak tailing.

    • Solution: Incorporate additives like ammonium formate or ammonium acetate (typically 5-10 mM) into your mobile phase to mask these silanol groups. The addition of a small amount of a weak acid, such as formic acid (typically 0.1%), can also help by suppressing the ionization of silanol groups.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analytes and the stationary phase.

    • Solution: For reverse-phase chromatography, maintaining a slightly acidic mobile phase (pH 3-5) can often improve peak shape for many lipid classes.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to active sites that cause tailing.

    • Solution: Implement a regular column cleaning and regeneration protocol. If the problem persists, the column may need to be replaced.

  • Metal-Free System: Phosphate-containing sphingolipids like sphingosine-1-phosphate (S1P) and ceramide-1-phosphate (C1P) are prone to interacting with metal components in the HPLC system, leading to peak tailing and carryover.

    • Solution: Using a metal-free column and PEEK or fused silica (B1680970) tubing can significantly improve peak shape and sensitivity for these analytes.

Question: I am experiencing low sensitivity or poor ionization for my sphingolipid analytes in the mass spectrometer. What should I investigate?

Answer:

Low sensitivity in LC-MS/MS analysis of sphingolipids can stem from several factors, including inefficient ionization, matrix effects, and suboptimal MS parameters.

Troubleshooting Steps:

  • Optimize Mobile Phase for ESI: The mobile phase composition is crucial for efficient electrospray ionization (ESI).

    • Solution: Ensure the presence of a proton source for positive ion mode, such as 0.1-0.2% formic acid.[3] For negative ion mode, a volatile base or salt like ammonium acetate can be beneficial. The choice of organic solvent can also impact ionization; methanol is often preferred over acetonitrile in some applications for better ionization efficiency.

  • Address Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analytes of interest.

    • Solution: Improve sample preparation to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction.[8] Adjusting the chromatographic gradient to better separate analytes from matrix components can also be effective.

  • Optimize MS Parameters: The settings of the mass spectrometer must be optimized for your specific analytes.

    • Solution: Perform infusion experiments with individual standards to determine the optimal ionization and fragmentation parameters, such as spray voltage, gas flows, and collision energy for each sphingolipid species.[9]

  • Consider Derivatization: For certain sphingolipids, particularly free sphingoid bases, derivatization can enhance ionization efficiency and sensitivity.[10]

    • Solution: While derivatization adds an extra step to the workflow, it can be beneficial for challenging analytes. However, careful optimization of the chromatography for the underivatized form may be a better alternative.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the HPLC separation of sphingolipid isomers.

What are the most common HPLC modes for separating sphingolipid isomers?

The most common HPLC modes for sphingolipid analysis are Reverse-Phase (RP) HPLC, Normal-Phase (NP) HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC).[2]

  • Reverse-Phase (RP) HPLC: Separates sphingolipids based on the length and saturation of their N-acyl chains. It is well-suited for separating different species within the same class (e.g., various ceramides).[2]

  • Normal-Phase (NP) HPLC: Separates sphingolipids based on the polarity of their head groups. This mode is effective for resolving different classes of sphingolipids from each other (e.g., ceramides (B1148491) from hexosylceramides).[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that uses a water-enriched mobile phase. It is particularly effective for separating polar isomers like GlcCer and GalCer.[3]

How can I improve the recovery of sphingolipids during sample extraction?

The choice of extraction method is critical for quantitative analysis. A widely used method is a modified Bligh-Dyer extraction using a mixture of chloroform (B151607) and methanol.[8] For comprehensive recovery of both polar and non-polar sphingolipids, a single-phase extraction may be employed.[5][11] It is also crucial to use appropriate internal standards for each class of sphingolipid to correct for losses during sample preparation and for variations in ionization efficiency.[12]

What are the typical mobile phase additives and their roles?

Mobile phase additives are essential for good chromatography and efficient ionization in LC-MS.

  • Formic Acid/Acetic Acid: These weak acids are typically added at low concentrations (0.1-0.2%) to provide a source of protons for positive mode ESI and to suppress the ionization of residual silanol groups on the stationary phase, which reduces peak tailing.[3]

  • Ammonium Formate/Ammonium Acetate: These volatile salts are added (typically at 5-10 mM) to improve peak shape by masking silanol groups and to aid in ionization by forming adducts (e.g., [M+NH4]+).[12][13] They are compatible with both positive and negative ion modes.

Data Presentation: HPLC Parameters for Sphingolipid Isomer Separation

The following tables summarize typical HPLC parameters for the separation of various sphingolipid classes.

Table 1: Reverse-Phase HPLC Parameters for Ceramide Species

ParameterCondition 1Condition 2
Column Xperchrom 100 C8 (2.1 x 150 mm, 5 µm)[8]Pursuit 3 Diphenyl (50 x 2.0 mm, 3 µm)[13]
Mobile Phase A Water with 0.2% Formic Acid[8]Water with 0.1% Formic Acid and 25 mM Ammonium Acetate[13]
Mobile Phase B Acetonitrile/Isopropanol (60:40, v/v) with 0.2% Formic Acid[8]100% Acetonitrile[13]
Flow Rate 0.3 mL/min[8]0.8 mL/min[13]
Gradient 50% B for 1 min, linear gradient to 100% B over 3 min, hold at 100% B for 12 min[8]30% B at 0.1 min, linear gradient to 95% B at 1.1 min, hold at 95% B until 3.0 min, return to 30% B at 3.2 min[13]

Table 2: HILIC Parameters for Glycosphingolipid Isomers (e.g., GlcCer/GalCer)

ParameterCondition 1
Column HILIC silica (50 x 2.1 mm, 1.8 µm)[3]
Mobile Phase A Water with 0.2% Formic Acid and 200 mM Ammonium Formate[3]
Mobile Phase B Acetonitrile with 0.2% Formic Acid[3]
Flow Rate Not specified
Column Temperature 50°C[3]
Gradient A gradient elution is performed to separate all sphingolipid classes within 2 minutes, with a total run time of 4.5 minutes including re-equilibration.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Sphingolipid Extraction from Cultured Cells

This protocol describes a method for extracting a broad range of sphingolipids from cultured cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), ice-cold

  • Chloroform (LC-MS grade)

  • Internal standard mixture in methanol

  • Cell scraper

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Place the cell culture plate on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add ice-cold methanol containing the appropriate internal standards to each well and scrape the cells.

  • Transfer the cell suspension to a glass tube.

  • Add chloroform to achieve a final ratio of chloroform:methanol:water (typically 2:1:0.8).

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Reverse-Phase HPLC-MS/MS Analysis of Ceramides

This protocol outlines a general procedure for the analysis of ceramide species using reverse-phase HPLC coupled with tandem mass spectrometry.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reverse-phase column (e.g., C8 or C18)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient time to ensure a stable baseline.

  • Sample Injection: Inject the reconstituted lipid extract onto the column.

  • Chromatographic Separation: Perform a gradient elution to separate the different ceramide species based on their hydrophobicity. A typical gradient starts with a higher percentage of aqueous mobile phase and ramps up to a high percentage of organic mobile phase.[8]

  • Mass Spectrometric Detection: Detect the eluting ceramides using the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion ([M+H]+) to a characteristic product ion (e.g., m/z 264.2 for d18:1 sphingoid backbone).[9]

  • Data Analysis: Integrate the peak areas for each ceramide species and its corresponding internal standard. Calculate the concentration of each analyte using a calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows in sphingolipid analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Cells) add_is Add Internal Standards sample->add_is extraction Lipid Extraction (e.g., Bligh-Dyer) add_is->extraction drydown Dry Down & Reconstitute extraction->drydown hplc HPLC Separation (RP, NP, or HILIC) drydown->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification interpretation Biological Interpretation quantification->interpretation

Caption: A typical experimental workflow for sphingolipid analysis.

sphingolipid_pathway cluster_synthesis De Novo Synthesis cluster_complex Complex Sphingolipids cluster_signaling Signaling Molecules serine Serine + Palmitoyl-CoA sphinganine Sphinganine serine->sphinganine ceramide Ceramide sphinganine->ceramide Ceramide Synthase sm Sphingomyelin (SM) ceramide->sm SM Synthase glccer Glucosylceramide (GlcCer) ceramide->glccer GCS s1p Sphingosine-1-Phosphate (S1P) ceramide->s1p Ceramidase, Sphingosine Kinase c1p Ceramide-1-Phosphate (C1P) ceramide->c1p Ceramide Kinase

Caption: A simplified overview of sphingolipid metabolism and signaling pathways.

References

Technical Support Center: Troubleshooting Low Detection Signals for Sphingosyl Phosphoinositol (SPI) in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low detection signals for sphingosyl phosphoinositol (SPI) and related sphingolipids in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Section 1: Sample Preparation

Question 1: What are the most common reasons for losing my SPI sample during extraction?

Low recovery of SPI during sample preparation is a frequent cause of poor signal intensity. Key factors include:

  • Inefficient Extraction Method: SPI is a polar lipid, and the choice of extraction solvent is critical. While a standard Bligh and Dyer extraction is popular for broad sphingolipid analysis, methods optimized for polar sphingolipids, such as a butanolic or a single-phase liquid-liquid extraction, may yield better results.[1][2][3] A mild alkaline hydrolysis step can also be incorporated to remove interfering glycerophospholipids, thereby enriching the sphingolipid content in the extract.[4]

  • Improper pH: The pH of the extraction buffer can influence the recovery of charged molecules like SPI. For instance, a butanolic extraction procedure may use a citric acid/disodium hydrogenphosphate buffer at a pH of 4.[1]

  • Degradation: Sphingolipids can be unstable. It is crucial to handle samples quickly, keep them on ice, and store them at -80°C. One study noted that sphingosine-1-phosphate (S1P), a closely related molecule, was unstable when spiked into pure methanol (B129727) but stable in an albumin-containing solution or in methanol extracts of serum/plasma, suggesting that matrix components can aid stability.[5]

  • Lack of or Inappropriate Internal Standard: To compensate for variations in sample preparation and ionization efficiency, a suitable internal standard (IS) should be added before extraction.[1] For SPI, a non-naturally occurring analog, such as one with a C17 backbone (e.g., S1P d17:1), is often used.[2][4]

Question 2: How can I minimize matrix effects that suppress my SPI signal?

Matrix effects occur when other components in the sample co-elute with the analyte and interfere with its ionization, typically causing signal suppression.

  • Effective Sample Cleanup: As mentioned, techniques like alkaline hydrolysis can remove major interfering lipid classes.[4]

  • Chromatographic Separation: Ensure your LC method adequately separates SPI from the bulk of other phospholipids, which are known to cause significant ion suppression.[6]

  • Dilution: Diluting the sample can sometimes mitigate matrix effects, although this may not be feasible if the SPI concentration is already very low.

  • Choice of Internal Standard: A co-eluting, stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected similarly to the endogenous analyte.

Section 2: Liquid Chromatography

Question 3: My peak shape for SPI is poor. What chromatographic conditions should I be using?

The zwitterionic nature of sphingoid base phosphates can make them challenging to analyze chromatographically.[5]

  • Column Choice: Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) C18 columns are used.[1][2] HILIC can be advantageous for polar lipids like SPI, offering good peak shapes and co-elution with internal standards.[1] For RP methods, various C8 and C18 columns have been successfully used.[2][7]

  • Mobile Phase Additives: The addition of a small percentage of an acid (e.g., 0.1-0.2% formic acid) and a salt (e.g., ammonium (B1175870) formate) to the mobile phase can significantly improve peak shape and ionization efficiency.[1][7]

  • Flow Rate and Gradient: A well-optimized gradient is crucial for good separation and peak shape. Rushing the gradient can lead to broad, poorly resolved peaks.

Experimental Protocol: Example HILIC Method for Sphingolipid Analysis

This protocol is adapted from a method for rapid, simultaneous quantification of sphingolipid metabolites.[1]

  • Column: HILIC silica (B1680970) column (50 × 2.1 mm, 1.8 µm particle size).[1]

  • Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate.[1]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid.[1]

  • Flow Rate: 800 µL/min.[1]

  • Column Temperature: 50°C.[1]

  • Injection Volume: 2 µL.[1]

  • Gradient:

    • 0-0.1 min: 100% B

    • 0.1-0.11 min: Step to 90% B

    • 0.11-2.5 min: Linear gradient to 50% B

    • 2.5-3.5 min: Hold at 50% B

    • 3.51-4.5 min: Re-equilibrate at 100% B.[1]

Table 1: Comparison of LC Mobile Phases for Sphingolipid Analysis

Chromatography TypeMobile Phase AMobile Phase BAdditivesReference
HILICWaterAcetonitrile0.2% Formic Acid, 200 mM Ammonium Formate[1]
Reversed-Phase (C18)Acetonitrile/Water (20:80 v/v)Acetonitrile/2-propanol (20:80 v/v)0.1% Formic Acid[2]
Reversed-Phase (C8)Methanol/Water/THF (68.5/28.5/2 v/v/v)Methanol/THF (97/2 v/v)5 mM Ammonium Formate, 1% Formic Acid[7]
Section 3: Mass Spectrometry

Question 4: I am not seeing any signal, or a very weak signal, in the mass spectrometer. What should I check?

A complete loss of signal can point to issues with the mass spectrometer itself or the interface.

  • Ionization Mode: Sphingolipids like SPI ionize readily in positive ion mode electrospray ionization (ESI), typically forming [M+H]+ ions.[7] Ensure your instrument is operating in the correct polarity.

  • Source Conditions: The ion source parameters must be optimized. Key settings include ion spray voltage, source temperature, and gas pressures (nebulizer, curtain, and collision gas).[1] For example, one method uses an ion spray voltage of 5,500 V and a source temperature of 400°C.[1]

  • Mass Transitions (MRM): For quantitative analysis using a triple quadrupole mass spectrometer, you must use the correct Multiple Reaction Monitoring (MRM) transitions. For sphingoid bases, a common product ion is m/z 264, which corresponds to the dehydrated sphingosine (B13886) backbone.[7] You should confirm the precursor (Q1) and product (Q3) masses for your specific analyte and internal standard.

  • System Contamination: Contaminants can suppress the signal of your analyte. Common contaminants include plasticizers (e.g., phthalates), polymers (e.g., polyethylene (B3416737) glycol), and residual detergents from labware.[6][8][9] Regular cleaning of the LC system and the MS source is essential.

  • Adduct Formation: While protonated molecules are common, consider the possibility of other adducts forming (e.g., [M+Na]+). In some cases, intentionally forming adducts, such as chloride adducts ([M+Cl]-) in negative mode, can dramatically increase sensitivity for certain sphingolipids.[10]

Question 5: How do I confirm my mass spectrometer is functioning correctly?

If you suspect an instrument issue, a systematic check is necessary.

  • Check for a Stable Spray: Visually inspect the ESI needle to ensure a fine, stable spray is being generated. An unstable spray will lead to a fluctuating or absent signal.[11]

  • Direct Infusion: Bypass the LC system by infusing a standard solution of your analyte (or a well-behaved compound) directly into the mass spectrometer using a syringe pump.[11] If you see a stable signal, the issue likely lies with the LC system (e.g., a pump failure or leak).[11]

  • Check Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

Visual Guides

Sphingolipid Metabolism Pathway

Sphingolipid_Pathway Serine Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Serine->KDS DHS Dihydrosphingosine (Sphinganine) KDS->DHS Ceramide_Synthase Ceramide Synthase DHS->Ceramide_Synthase DHCer Dihydroceramide Ceramide_Synthase->DHCer Desaturase Desaturase DHCer->Desaturase Cer Ceramide Desaturase->Cer Sph Sphingosine Cer->Sph Ceramidase CerK Ceramide Kinase Cer->CerK SM_Synthase SM Synthase Cer->SM_Synthase SphK Sphingosine Kinase (SphK) SPI Sphingosyl Phosphoinositol (SPI) SphK->SPI  Phosphorylation SPP SPPase Sph->Cer Ceramide Synthase Sph->SphK SPI->Sph  Dephosphorylation C1P Ceramide-1-Phosphate CerK->C1P SM Sphingomyelin SM_Synthase->SM SM->Cer Sphingomyelinase

Caption: Simplified de novo synthesis and metabolic pathways of key sphingolipids.

LC-MS Experimental Workflow for SPI Analysis

LCMS_Workflow Start Biological Sample (e.g., Plasma, Cells) Add_IS Add Internal Standard (e.g., S1P d17:1) Start->Add_IS Extraction Lipid Extraction (e.g., Bligh & Dyer, Butanol) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute in Mobile Phase Extraction->Dry_Reconstitute Injection Inject Sample onto LC Column (HILIC or C18) Dry_Reconstitute->Injection Gradient Gradient Elution Injection->Gradient ESI Electrospray Ionization (Positive Mode) Gradient->ESI Detection Tandem MS Detection (MRM Mode) ESI->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Result Final Concentration Quantification->Result Troubleshooting_Tree Start Low or No SPI Signal Detected Check_MS Is the MS functioning? Start->Check_MS Infuse_Std Infuse a standard directly into MS Check_MS->Infuse_Std Signal_OK Signal OK? Infuse_Std->Signal_OK  Yes No_Signal No Signal Infuse_Std->No_Signal  No LC_Problem Problem is with LC or Sample Signal_OK->LC_Problem Check_Source Check MS Source: - Stable Spray? - Correct Voltages? - Gas Flows OK? No_Signal->Check_Source Check_Tuning Check Tuning/Calibration & MRM Transitions Check_Source->Check_Tuning Yes_Signal Yes, Signal is Present Check_LC Check LC System: - Pumps Primed? - No Leaks? - Correct Mobile Phases? LC_Problem->Check_LC Check_Column Check Column: - Contaminated? - Correct Column Type? Check_LC->Check_Column LC_OK LC System is OK Check_Column->LC_OK If Column OK Sample_Problem Problem is with Sample Prep LC_OK->Sample_Problem Check_Extraction Review Extraction Protocol: - Correct Solvents/pH? - Efficient for Polar Lipids? Sample_Problem->Check_Extraction Check_IS Internal Standard Added Correctly? Check_Extraction->Check_IS Check_Stability Consider Sample Degradation Check_IS->Check_Stability

References

protocol to minimize degradation during sphingolipid extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sphingolipid Analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize degradation and maximize recovery during sphingolipid extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of sphingolipid degradation during extraction?

A1: Sphingolipid degradation can be caused by several factors during the extraction process. High temperatures can be detrimental, particularly for complex sphingolipids.[1][2] For instance, some analytes may degrade at ion source heater temperatures above 550-580 °C during mass spectrometry analysis.[3] Additionally, improper sample handling and storage, such as repeated freeze-thaw cycles or exposure to air for lipids with unsaturated fatty acids, can lead to oxidation and hydrolysis.[4][5] The chemical environment is also critical; for example, while alkaline methanolysis is used to remove glycerophospholipids, prolonged or harsh alkaline conditions can degrade certain sphingolipid species.[1][6]

Q2: Which extraction method is best suited for my specific class of sphingolipids?

A2: The optimal extraction method depends on the specific sphingolipid classes you are targeting due to their wide range of polarities.[7]

  • For a broad range of sphingolipids , the Folch (chloroform/methanol) or Bligh and Dyer methods are widely used "gold standard" liquid-liquid extraction (LLE) techniques.[8][9]

  • For polar sphingolipids , such as gangliosides or sphingosine-1-phosphate (S1P), a single-phase extraction using a 1-butanol/methanol (B129727) mixture (Alshehry method) has been shown to be more effective than biphasic methods where the hydrophilic phases are discarded.[9] The Folch and Bligh & Dyer methods can also be adapted, as gangliosides are primarily found in the aqueous phase after separation.[4]

  • For general simplicity and environmental safety , a single-phase extraction using methanol has been shown to be effective for quantifying numerous sphingolipid classes from plasma and is less laborious than traditional LLE methods.[10] The Matyash method, which uses methyl-tert-butyl ether (MTBE), is another safer alternative to the chloroform-based Folch method.[9]

Q3: How critical is the use of internal standards in my extraction protocol?

A3: The use of internal standards (IS) is crucial for accurate and precise quantification of sphingolipids.[11] They are added to samples before the extraction begins to account for variability in extraction efficiency and sample loss during preparation.[12][13] Stable isotope-labeled internal standards (e.g., containing ¹³C or ²H) are considered the gold standard because they have nearly identical physicochemical properties to their endogenous counterparts, ensuring similar extraction and ionization efficiency.[11][14] This allows for normalization of the data, correcting for variations in both sample preparation and instrument response.[11] For broad sphingolipidomic analyses, a cocktail of internal standards representing different sphingolipid classes is often used.[14][15]

Q4: What are the best practices for sample handling and storage to ensure sphingolipid stability?

A4: Proper sample handling and storage are critical to prevent degradation.[16]

  • Storage: Samples should be stored at -80°C after being rapidly frozen, for instance, in liquid nitrogen.[3][5] For lipids with unsaturated fatty acids, storage in an organic solvent under an inert gas like argon at -20°C is recommended to prevent oxidation.[4] Avoid storing glycolipids and phospholipids (B1166683) in aqueous solutions due to the risk of hydrolysis.[4]

  • Materials: Always use glass, stainless steel, or Teflon equipment for handling and storing lipids in organic solvents, as plastics can leach impurities.[4]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles. One study on whole blood found that a single freeze-thaw cycle did not significantly affect the concentrations of major sphingolipids.[5]

Troubleshooting Guide

Problem 1: Low recovery of sphingolipids.

Possible Cause Troubleshooting Suggestion
Inefficient Extraction Method The chosen solvent system may not be optimal for your target sphingolipids. For highly polar species like gangliosides, traditional biphasic methods may partition them into the aqueous layer, which is sometimes discarded.[4] Consider a single-phase extraction method like the 1-butanol/methanol protocol for better recovery of polar lipids.
Suboptimal Extraction Parameters Extraction time and temperature can significantly impact recovery. One study found that extracting for 1 hour at 38°C or 2 hours at room temperature provided superior recovery compared to 1 hour at room temperature.[1][2] However, prolonged extraction at higher temperatures (e.g., 48°C) can lead to decreased recovery of complex sphingolipids.[1][2]
Sample Loss During Phase Separation In biphasic extractions like the Folch method, lipids must be drawn from the lower chloroform (B151607) phase, which can be technically challenging and lead to sample loss.[9] Using methods like the Matyash (MTBE) or single-phase extractions avoids this step.[9]

Problem 2: High variability and poor reproducibility in results.

Possible Cause Troubleshooting Suggestion
Inconsistent Sample Preparation Variations in sample homogenization, solvent volumes, and incubation times can lead to inconsistent results. Ensure all samples are treated identically.
Absence or Improper Use of Internal Standards Without internal standards, it is impossible to correct for variations in extraction efficiency and instrument response.[11] Ensure you are using appropriate internal standards for each class of sphingolipid being analyzed and that they are added at the very beginning of the extraction process.[13][14]
Matrix Effects in Mass Spectrometry Co-eluting compounds from the sample matrix can suppress or enhance the ionization of target analytes, leading to inaccurate quantification.[17] Optimizing chromatographic separation is essential. Alkaline methanolysis can be used to suppress signals from abundant phospholipids, which can interfere with sphingolipid analysis.[1][6]

Quantitative Data Summary

The choice of extraction method significantly impacts the recovery of different lipid classes. The following table summarizes a comparison of extraction efficiencies for various methods.

Extraction Method Key Advantages Reported Recovery/Efficiency Reference(s)
Methanol (Single Phase) Simple, rapid, uses small sample volume, environmentally friendly.High recovery (96-101%) for a wide range of sphingolipids.[6][10]
Folch (Chloroform/Methanol) "Gold standard" benchmark method, effective for many lipid classes.Good, but can be lower than methanol-only for some species (69-96%). Can be less efficient for highly polar lipids.[6][9]
Bligh & Dyer (Chloroform/Methanol/Water) Widely used, similar to Folch.Lower recovery reported in some comparisons (35-72%).[6][18]
Matyash (MTBE/Methanol) Safer (no chloroform), good for a broad range of lipids.Moderate recovery reported in one study (48-84%).[6][9]
Alshehry (1-Butanol/Methanol) Single phase, convenient, more effective for highly polar lipids.Highly correlated with Folch and Matyash methods; superior for polar lipids like LPC, LPE, and PI.[9]

Experimental Protocols

Protocol 1: Modified Folch Method for Plasma

This protocol is a widely used technique for the extraction of a broad range of lipids.[4][8]

  • Sample Preparation: Thaw 50 µL of plasma on ice.

  • Add Internal Standards: Add 10 µL of the appropriate internal standard mixture to the plasma sample and vortex briefly.[11]

  • Solvent Extraction: Add 500 µL of a chloroform:methanol (2:1, v/v) solution to the sample. Vortex vigorously for 30 seconds.

  • Protein Precipitation: Incubate on ice for 10 minutes to allow proteins to precipitate.

  • Phase Separation: Add 100 µL of 0.9% NaCl solution to induce phase separation. Vortex and then centrifuge at >3,000 x g for 10 minutes at 4°C.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, and transfer to a new tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[11]

Protocol 2: Single-Phase Methanol Extraction for Plasma

This is a simplified, rapid protocol suitable for high-throughput analysis of multiple sphingolipid classes from small plasma volumes.[10]

  • Sample Preparation: Use 10 µL of human plasma.

  • Add Internal Standards: Add a known amount of an internal standard mixture to the plasma.

  • Extraction: Add methanol to the sample. The original protocol uses this as the sole extraction solvent to precipitate proteins and solubilize lipids.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the methanol supernatant containing the extracted sphingolipids to a new tube.

  • Drying and Reconstitution: Evaporate the methanol and reconstitute the lipid extract in the appropriate mobile phase for analysis.

Protocol 3: Alkaline Methanolysis for Phospholipid Suppression

This step can be integrated after the initial solvent extraction to reduce interference from abundant phospholipids.[1][2][6]

  • Initial Extraction: Perform a single-phase extraction with a methanol/chloroform mixture (2:1, v/v) for 1 hour at 38°C.[2]

  • Alkaline Hydrolysis: Add 75 µL of 1M KOH in methanol to the extract. Incubate for 2 hours at 38°C. This step hydrolyzes the ester bonds in glycerophospholipids, while the amide bonds in sphingolipids remain stable.[2]

  • Neutralization: Neutralize the reaction by adding a small volume of glacial acetic acid (e.g., 4 µL).[2]

  • Phase Separation: Centrifuge the sample (e.g., 15 min at 20,000 x g) to separate the phases.[2]

  • Collection and Drying: Collect the organic phase and evaporate it under a stream of nitrogen.[2]

Visualizations

Sphingolipid_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Lipid Extraction cluster_purify Purification & Concentration Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Add Internal Standards Sample->Add_IS Homogenize Homogenize in Solvent Mixture (e.g., Chloroform/Methanol) Add_IS->Homogenize Incubate Incubate (e.g., 1h @ 38°C) Homogenize->Incubate Phase_Sep Phase Separation (Centrifugation) Incubate->Phase_Sep Methanolysis Optional: Alkaline Methanolysis Incubate->Methanolysis For PL removal Collect_Organic Collect Organic Phase Phase_Sep->Collect_Organic Dry Dry Under N2 Collect_Organic->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Methanolysis->Phase_Sep

Caption: General workflow for sphingolipid extraction and analysis.

Troubleshooting_Tree Start Problem: Low Sphingolipid Recovery Check_Method Is the extraction method appropriate for your target sphingolipid's polarity? Start->Check_Method Check_Params Are extraction time and temperature optimized? Check_Method->Check_Params Yes Sol_Polar Solution: Use a method better suited for polar lipids (e.g., Butanol/Methanol) or analyze the aqueous phase. Check_Method->Sol_Polar No (Targeting Polar Lipids) Check_IS Are you using appropriate internal standards? Check_Params->Check_IS Yes Sol_Params Solution: Test different incubation times/ temperatures (e.g., 1h @ 38°C). Avoid excessive heat. Check_Params->Sol_Params No Sol_NonPolar Solution: Ensure efficient phase separation and complete collection of the organic layer. Check_IS->Sol_NonPolar Yes Sol_IS Solution: Incorporate stable-isotope labeled standards for each lipid class. Add before any extraction step. Check_IS->Sol_IS No

Caption: Troubleshooting decision tree for low sphingolipid recovery.

References

identifying and removing contaminants from synthetic D-erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic D-erythro-sphingosyl phosphoinositol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing contaminants during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential contaminants in synthetic this compound?

A1: Synthetic this compound may contain several types of contaminants arising from the synthetic process. These can include:

  • Stereoisomers: Diastereomers (e.g., L-threo-sphingosyl phosphoinositol) and enantiomers can be challenging to separate due to their similar physical properties.[1]

  • Precursors and Intermediates: Unreacted starting materials such as D-erythro-sphingosine, protected inositol (B14025) derivatives, and phosphorylation reagents may be present.

  • Side-products: Byproducts from incomplete or alternative reaction pathways can be a source of contamination.

  • Solvents and Reagents: Residual solvents, catalysts, and coupling agents used during synthesis can persist in the final product.

  • Degradation Products: The product may degrade if not handled or stored properly, leading to impurities.

Q2: What methods can be used to assess the purity of synthetic this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to visualize the bulk purity and identify the presence of major impurities by comparing with known standards.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can separate closely related species.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown contaminants by analyzing their mass-to-charge ratio and fragmentation patterns.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can confirm the chemical structure of the product and quantify certain impurities.[9][10][11][12] 31P NMR is particularly useful for analyzing phospholipids (B1166683).[9][10][11][12]

Troubleshooting Guides

Issue 1: Unexpected spots on the TLC plate.

Problem: Multiple spots are observed on the TLC plate after developing, indicating the presence of impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress more closely using TLC to ensure full conversion of starting materials.
Side Reactions Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts.
Degradation Ensure proper storage conditions (e.g., -20°C, inert atmosphere) to prevent degradation.[13]
Inappropriate TLC System Experiment with different solvent systems to achieve better separation of the product from impurities.[14][15][16]
Issue 2: Low purity of the final product as determined by HPLC.

Problem: The HPLC chromatogram shows multiple peaks, and the peak corresponding to this compound has a low area percentage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Purification Optimize the purification protocol. Consider using a different stationary phase, a gradient elution with a different solvent system, or employing an alternative purification technique like solid-phase extraction.[4][17][18][19]
Co-eluting Impurities Modify the HPLC method (e.g., change the column, mobile phase composition, or temperature) to improve the resolution between the product and impurities.
Sample Overload Inject a smaller amount of the sample onto the HPLC column to prevent peak broadening and improve separation.[19]
Contaminated Solvents or Glassware Use high-purity solvents and thoroughly clean all glassware to avoid introducing external contaminants.
Issue 3: Mass spectrometry data shows unexpected masses.

Problem: The mass spectrum contains peaks that do not correspond to the expected molecular weight of this compound or its common adducts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Presence of Byproducts Analyze the fragmentation pattern of the unexpected peaks to deduce their structures and identify potential side reactions in the synthesis.[5][6][7][20]
Salt Adducts The unexpected peaks may be due to the formation of various salt adducts (e.g., +Na, +K). Compare the observed m/z values with the theoretical values for these adducts.
Solvent Clusters In some cases, solvent molecules can cluster with the analyte ions. Ensure the sample is properly desolvated before entering the mass analyzer.
In-source Fragmentation The compound might be fragmenting in the ion source. Adjust the source conditions (e.g., temperature, voltage) to minimize in-source fragmentation.[6]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Phosphoinositide Separation

This protocol is adapted from general methods for phospholipid separation and may require optimization for this compound.

Materials:

  • Silica gel 60 TLC plates

  • Developing chamber

  • Solvent system: Chloroform:Methanol:Water:Ammonium Hydroxide (45:35:8.5:1.5, v/v/v/v)[2]

  • Iodine chamber or other visualization agent

  • This compound standard

Procedure:

  • Prepare the developing solvent and pour it into the TLC chamber. Place a piece of filter paper inside to saturate the atmosphere. Close the chamber and let it equilibrate for at least 30 minutes.

  • Dissolve a small amount of the synthetic this compound sample in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v).

  • Spot a small amount of the sample solution and the standard solution onto the baseline of the TLC plate.

  • Place the TLC plate in the equilibrated chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate from the chamber and mark the solvent front.

  • Dry the plate thoroughly.

  • Visualize the spots by placing the plate in an iodine chamber or by using another appropriate stain.

  • Calculate the Rf values and compare the sample to the standard.

Protocol 2: HPLC Purification of Phospholipids

This is a general protocol for phospholipid purification and should be optimized for this compound.

Instrumentation and Columns:

  • A standard HPLC system with a UV or evaporative light scattering detector (ELSD).

  • A silica-based normal-phase or a C18 reversed-phase column suitable for lipid separation.

Mobile Phase (Example for Normal-Phase):

  • A gradient of hexane/isopropanol/water or chloroform/methanol/water. The exact gradient will need to be optimized.

Procedure:

  • Dissolve the crude synthetic product in the initial mobile phase solvent.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Equilibrate the HPLC column with the initial mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Run the gradient program to separate the components.

  • Collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions for purity by TLC or analytical HPLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Data Presentation

Table 1: Example TLC Rf Values for Phosphoinositides in a Chloroform:Methanol:Water:Conc. NH4OH (45:35:8.5:1.5, v/v) System.

Compound Rf Value (Approximate)
Phosphatidylinositol (PI)0.50
Phosphatidylinositol Phosphate (PIP)0.33
Phosphatidylinositol Bisphosphate (PIP2)0.25
Phosphatidylinositol Trisphosphate (PIP3)0.20

Note: These are representative values and may vary depending on the specific experimental conditions.[2]

Visualizations

Sphingolipid_Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Serine palmitoyltransferase Sphinganine (Dihydrosphingosine) Sphinganine (Dihydrosphingosine) 3-Ketosphinganine->Sphinganine (Dihydrosphingosine) 3-ketosphinganine reductase Dihydroceramide Dihydroceramide Sphinganine (Dihydrosphingosine)->Dihydroceramide Ceramide synthase Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide desaturase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin synthase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide synthase Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate Sphingosine kinase Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Complex Glycosphingolipids Complex Glycosphingolipids Lactosylceramide->Complex Glycosphingolipids

Caption: De novo synthesis pathway of sphingolipids.

PI_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive PLC PLC PLC->PIP2 hydrolyzes ER_Ca_channel ER Ca2+ Channel IP3->ER_Ca_channel binds to PKC_active PKC (active) PKC_inactive->PKC_active activates Cellular Response Cellular Response PKC_active->Cellular Response Ca2+ Ca2+ Ca2+->PKC_inactive Extracellular Signal Extracellular Signal GPCR G-protein-coupled Receptor Extracellular Signal->GPCR G-protein G-protein GPCR->G-protein G-protein->PLC ER_Ca_channel->Ca2+ releases

Caption: Phosphatidylinositol signaling pathway.[21][22]

Purification_Workflow Crude Synthetic Product Crude Synthetic Product Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Synthetic Product->Liquid-Liquid Extraction to remove water-soluble impurities Concentration Concentration Liquid-Liquid Extraction->Concentration organic phase Column Chromatography (e.g., HPLC) Column Chromatography (e.g., HPLC) Concentration->Column Chromatography (e.g., HPLC) purification Fraction Collection Fraction Collection Column Chromatography (e.g., HPLC)->Fraction Collection Purity Analysis (TLC, HPLC, MS) Purity Analysis (TLC, HPLC, MS) Fraction Collection->Purity Analysis (TLC, HPLC, MS) Pure Fractions Pure Fractions Purity Analysis (TLC, HPLC, MS)->Pure Fractions if pure Further Purification Further Purification Purity Analysis (TLC, HPLC, MS)->Further Purification if impure Solvent Evaporation Solvent Evaporation Pure Fractions->Solvent Evaporation Final Product Final Product Solvent Evaporation->Final Product

Caption: General workflow for purification of synthetic sphingolipids.

References

Validation & Comparative

Stereochemical Divide: A Comparative Analysis of D-erythro-sphingosyl phosphoinositol and its L-threo Isomer in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the biological activities of D-erythro-sphingosyl phosphoinositol and its L-threo isomer. Direct comparative studies on sphingosyl phosphoinositol isomers are limited in publicly available literature. Therefore, this guide draws upon established principles of sphingolipid stereospecificity and experimental data from closely related sphingolipid isomers, such as sphingosine-1-phosphate (S1P), ceramides (B1148491), and sphingomyelins, to infer the likely divergent biological roles of the D-erythro and L-threo forms of sphingosyl phosphoinositol.

The natural configuration of sphingolipids in mammals is the D-erythro isomer. This stereochemistry is critical for recognition by enzymes involved in sphingolipid metabolism and by sphingolipid receptors, thus dictating the downstream signaling and cellular responses. The L-threo isomer, being a non-natural stereoisomer, often exhibits different, and sometimes antagonistic, biological activities.

Data Summary: Comparative Biological Activity of Sphingolipid Isomers

The following table summarizes the known differences in biological activity between D-erythro and L-threo isomers of related sphingolipids, which provides a predictive framework for the behavior of sphingosyl phosphoinositol isomers.

Sphingolipid Isomer Enzyme Interaction / Receptor Binding Observed Biological Effect Reference Compound
D-erythro Preferred substrate for key enzymes in sphingolipid metabolism (e.g., sphingosine (B13886) kinases, ceramide synthases).[1]Agonistic activity at S1P receptors, promoting cell survival, proliferation, and calcium mobilization.[2]Sphingosine-1-Phosphate (S1P), Ceramide
L-threo Poor substrate or inhibitor of enzymes that process D-erythro isomers.[1] Can act as a competitive antagonist at S1P receptors.[2]Inhibits Ca2+ mobilization induced by the D-erythro isomer.[2] Can be metabolized via alternative pathways, but with different efficiencies and end-products.[1]L-threo-S1P analogues, L-threo-sphinganine

Experimental Protocols

Detailed methodologies for key experiments cited in the literature that differentiate the biological activities of sphingolipid isomers are provided below.

Calcium Mobilization Assay

This assay is used to determine the ability of sphingolipid isomers to act as agonists or antagonists at G-protein coupled receptors, such as S1P receptors, which signal through changes in intracellular calcium concentration.

  • Cell Line: Human promyelocytic leukemia cells (HL-60).

  • Calcium Indicator: Fura-2 AM.

  • Procedure:

    • HL-60 cells are loaded with the fluorescent calcium indicator Fura-2 AM.

    • The cells are then stimulated with the D-erythro isomer (agonist) in the presence or absence of the L-threo isomer (potential antagonist).

    • Changes in intracellular free calcium concentration are measured by monitoring the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

  • Endpoint: A potent inhibitory activity of the L-threo isomer is observed as a reduction in the calcium mobilization induced by the D-erythro isomer.[2]

Enzyme Activity Assays (e.g., Dihydroceramide (B1258172) Synthase)

These assays assess the stereospecificity of enzymes involved in sphingolipid metabolism.

  • Substrates: Radiolabeled L-threo-sphinganine and L-erythro-sphinganine.

  • Enzyme Source: Subcellular fractions (e.g., microsomes) containing the enzyme of interest (e.g., dihydroceramide synthase).

  • Procedure:

    • The enzyme source is incubated with the radiolabeled sphingoid base isomer and a fatty acyl-CoA (e.g., palmitoyl-CoA).

    • The reaction is allowed to proceed for a defined period.

    • Lipids are extracted and separated by thin-layer chromatography (TLC).

    • The formation of the product (e.g., radiolabeled dihydroceramide) is quantified by autoradiography or scintillation counting.

  • Endpoint: The results demonstrate whether the enzyme can utilize a specific stereoisomer as a substrate. For instance, L-threo-sphinganine is acylated by dihydroceramide synthase, whereas the L-erythro enantiomer is not.[1]

Visualization of Signaling Pathways and Metabolic Fate

The following diagrams illustrate the known signaling pathways and metabolic routes of sphingolipids, highlighting the critical role of stereochemistry.

Sphingolipid_Metabolism cluster_D_erythro D-erythro Pathway (Natural) cluster_L_threo L-threo Pathway (Unnatural) D_Sphingosine D-erythro-Sphingosine CerS Ceramide Synthase D_Sphingosine->CerS SK Sphingosine Kinase D_Sphingosine->SK D_Ceramide D-erythro-Ceramide SM_Synthase SM Synthase D_Ceramide->SM_Synthase GlcCer_Synthase GlcCer Synthase D_Ceramide->GlcCer_Synthase D_S1P D-erythro-S1P D_SM D-erythro-Sphingomyelin D_GlcCer D-erythro-Glucosylceramide L_Sphinganine L-threo-Sphinganine L_Sphinganine->CerS Metabolized L_Ceramide L-threo-Ceramide L_Ceramide->SM_Synthase Metabolized L_Ceramide->GlcCer_Synthase Not a substrate L_SM L-threo-Sphingomyelin CerS->D_Ceramide CerS->L_Ceramide Metabolized SM_Synthase->D_SM SM_Synthase->L_SM Metabolized GlcCer_Synthase->D_GlcCer SK->D_S1P

Caption: Comparative metabolism of D-erythro and L-threo sphingolipids.

S1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D_S1P D-erythro-S1P S1PR S1P Receptor D_S1P->S1PR Agonist Binding L_S1P L-threo-S1P Analogue L_S1P->S1PR Antagonist Binding G_Protein G-Protein Activation S1PR->G_Protein No_Response Inhibition of Response S1PR->No_Response PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release Ca2+ Release IP3->Ca_Release Cell_Response Cellular Response (Proliferation, Survival) Ca_Release->Cell_Response

Caption: Differential signaling of D-erythro and L-threo S1P analogues.

Conclusion

The stereochemistry of sphingolipids is a paramount determinant of their biological function. The naturally occurring D-erythro configuration of sphingosyl phosphoinositol is predicted to be the biologically active form, readily recognized by metabolic enzymes and receptors to initiate downstream signaling cascades. In contrast, the L-threo isomer is likely to be biologically inert in these pathways or may act as a competitive inhibitor, thereby antagonizing the effects of the D-erythro form.

These inferred differences have significant implications for drug development. The L-threo isomer of sphingosyl phosphoinositol or its derivatives could be explored as potential therapeutic agents to modulate sphingolipid signaling pathways in diseases where they are dysregulated. Further direct experimental validation is necessary to confirm these predicted activities and to fully elucidate the therapeutic potential of these stereoisomers.

References

Validating the Biological Function of D-erythro-sphingosyl phosphoinositol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-erythro-sphingosyl phosphoinositol is a sphingolipid that plays a role in cell signaling and lipid metabolism. Validating its specific biological functions is crucial for understanding its physiological relevance and therapeutic potential. This guide provides a comparative overview of key methods for elucidating the biological activities of this compound, complete with experimental protocols and data presentation formats. While this specific molecule is noted for its utility as a tool in targeted compound delivery, the validation of its intrinsic biological functions would follow established principles of sphingolipid and phosphoinositide research.

I. Biochemical and In Vitro Methods

A primary step in validating the function of this compound is to determine its interactions with known cellular components, such as receptors and enzymes, in a controlled, cell-free environment. These assays are fundamental for establishing a direct molecular basis for its activity.

Comparative Data of In Vitro Assays
Assay TypePrincipleInformation GainedTypical ThroughputKey Considerations
Receptor Binding Assays Competitive binding against a radiolabeled or fluorescently-labeled ligand (e.g., [³²P]S1P) for sphingosine-1-phosphate (S1P) receptors.Affinity (Ki) and specificity for S1P receptor subtypes (S1PR1-5).HighRequires purified receptor preparations or cell membranes expressing the target receptor.
Enzyme Activity Assays Measures the ability of the compound to inhibit or activate key enzymes in sphingolipid or phosphoinositide metabolism (e.g., sphingosine (B13886) kinases, phospholipases).IC₅₀ or EC₅₀ values, mechanism of action (e.g., competitive, non-competitive).Medium to HighRequires purified enzymes and specific substrates.
Calcium Mobilization Assays Fluorometric measurement of intracellular calcium levels in response to compound administration in cells expressing relevant G-protein coupled receptors.Functional agonism or antagonism of receptors linked to calcium signaling (e.g., S1PR2, S1PR3).HighCell line must express the receptor of interest; susceptible to off-target effects.
ERK1/2 Phosphorylation Assay Western blot or ELISA-based detection of phosphorylated ERK1/2, a downstream target of many signaling pathways, including S1P receptors.Elucidation of downstream signaling pathway activation.MediumPathway activation can be influenced by multiple upstream signals.
Experimental Protocols

1. Competitive Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound for S1P receptors.

  • Materials:

    • Cell membranes prepared from cells overexpressing a specific S1P receptor subtype.

    • Radiolabeled ligand (e.g., [³²P]S1P).

    • This compound at various concentrations.

    • Binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of [³²P]S1P and varying concentrations of this compound in binding buffer.

    • Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and convert to an inhibition constant (Ki).

2. Calcium Mobilization Assay

  • Objective: To assess the functional activity of this compound on G-protein coupled receptors that signal through calcium.

  • Materials:

    • A cell line expressing the target receptor (e.g., HEK293 cells transfected with S1PR3).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Fluorometric imaging plate reader or fluorescence microscope.

  • Procedure:

    • Culture the cells in a multi-well plate.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Establish a baseline fluorescence reading.

    • Add this compound at various concentrations and monitor the change in fluorescence intensity over time.

    • A rapid increase in fluorescence indicates an increase in intracellular calcium.

II. Cell-Based Methods

Cell-based assays are essential for validating the biological function of this compound in a more physiologically relevant context. These assays can reveal its effects on complex cellular processes.

Comparative Data of Cell-Based Assays
Assay TypePrincipleInformation GainedTypical ThroughputKey Considerations
Cell Viability/Proliferation Assays (e.g., MTT, BrdU) Colorimetric or fluorescence-based measurement of metabolic activity or DNA synthesis.Effects on cell growth, cytotoxicity.HighResults can be cell-type specific.
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) Flow cytometry or luminescence-based detection of markers of programmed cell death.Pro- or anti-apoptotic effects.Medium to HighImportant to assess both early and late markers of apoptosis.
Cell Migration/Invasion Assays (e.g., Transwell assay) Quantification of cells that migrate through a porous membrane towards a chemoattractant.Effects on cell motility and invasion.MediumChemoattractant and cell type are critical variables.
Cellular Uptake and Metabolism Studies Using labeled (e.g., fluorescent or radioactive) this compound to track its entry into cells and conversion to other lipids.Bioavailability, metabolic fate, and potential intracellular sites of action.Low to MediumSynthesis of a labeled version of the compound is required.
Experimental Protocol

Transwell Cell Migration Assay

  • Objective: To determine if this compound can act as a chemoattractant or inhibit cell migration.

  • Materials:

    • Transwell inserts with a porous membrane (e.g., 8 µm pore size).

    • Cell culture plates.

    • The cell line of interest (e.g., endothelial cells, cancer cells).

    • Serum-free cell culture medium.

    • This compound.

    • A chemoattractant (e.g., fetal bovine serum or a specific growth factor).

    • Staining solution (e.g., crystal violet).

  • Procedure:

    • Seed cells in the upper chamber of the Transwell insert in serum-free medium.

    • In the lower chamber, add medium containing either this compound (to test for chemoattraction) or a known chemoattractant plus this compound (to test for inhibition).

    • Incubate for a period sufficient for cell migration (e.g., 6-24 hours).

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Elute the stain and measure the absorbance, or count the stained cells under a microscope.

III. Signaling Pathway and Workflow Diagrams

Visualizing the potential signaling pathways and experimental workflows can aid in the design and interpretation of validation studies.

Sphingolipid_Metabolism_and_Signaling cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_signaling_lipids Bioactive Sphingolipids cluster_extracellular Extracellular Signaling cluster_inositol Phosphoinositide Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase S1P S1P Sphingosine->S1P Sphingosine Kinase D-erythro-sphingosyl_phosphoinositol D-erythro-sphingosyl_phosphoinositol Sphingosine->D-erythro-sphingosyl_phosphoinositol Hypothesized Synthesis S1P->Sphingosine S1P Phosphatase S1P Receptors (S1PR1-5) S1P Receptors (S1PR1-5) S1P->S1P Receptors (S1PR1-5) Downstream Signaling Downstream Signaling S1P Receptors (S1PR1-5)->Downstream Signaling G-proteins Phosphatidylinositol (PI) Phosphatidylinositol (PI) PIP2 PIP2 Phosphatidylinositol (PI)->PIP2 IP3 + DAG IP3 + DAG PIP2->IP3 + DAG PLC D-erythro-sphingosyl_phosphoinositol->S1P Receptors (S1PR1-5) Potential Interaction? Phosphoinositide Pathway Phosphoinositide Pathway D-erythro-sphingosyl_phosphoinositol->Phosphoinositide Pathway Potential Modulation? Validation_Workflow Compound (this compound) Compound (this compound) In Vitro Assays In Vitro Assays Compound (this compound)->In Vitro Assays Cell-Based Assays Cell-Based Assays Compound (this compound)->Cell-Based Assays Data Analysis & Interpretation Data Analysis & Interpretation In Vitro Assays->Data Analysis & Interpretation Receptor Binding Receptor Binding In Vitro Assays->Receptor Binding Enzyme Activity Enzyme Activity In Vitro Assays->Enzyme Activity Calcium Mobilization Calcium Mobilization In Vitro Assays->Calcium Mobilization Cell-Based Assays->Data Analysis & Interpretation Viability/Proliferation Viability/Proliferation Cell-Based Assays->Viability/Proliferation Apoptosis Apoptosis Cell-Based Assays->Apoptosis Migration/Invasion Migration/Invasion Cell-Based Assays->Migration/Invasion In Vivo Studies In Vivo Studies Biological Function Validated Biological Function Validated In Vivo Studies->Biological Function Validated Data Analysis & Interpretation->In Vivo Studies

A Functional Showdown: D-erythro-sphingosyl phosphoinositol vs. Sphingosylphosphorylcholine in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of lipid signaling, sphingolipids have emerged as critical regulators of a myriad of cellular processes, from proliferation and differentiation to apoptosis and inflammation. Among this diverse class of molecules, D-erythro-sphingosyl phosphoinositol and sphingosylphosphorylcholine (B14255) (SPC) represent two key players with distinct structural motifs that dictate their functional roles. This guide provides a comprehensive functional comparison of these two sphingolipids, offering insights into their signaling mechanisms, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

While extensive research has illuminated the multifaceted functions of sphingosylphosphorylcholine, a naturally occurring bioactive lipid, this compound remains a less-characterized molecule. Much of the available literature focuses on its related precursor, D-erythro-sphingosine, or the more complex ceramide phosphoinositols. This guide, therefore, draws comparisons based on the known functions of SPC and the inferred roles of the sphingosyl phosphoinositol headgroup, providing a framework for future research into this potentially significant signaling molecule.

At a Glance: Key Functional Differences

FeatureThis compoundSphingosylphosphorylcholine (SPC)
Primary Functions Largely uncharacterized; likely involved in pathways regulated by inositol (B14025) phosphates.Potent mitogen, induces cell proliferation, involved in inflammation, wound healing, and cardiovascular regulation.[1][2][3]
Receptor Interaction Unknown.Interacts with G protein-coupled receptors (GPCRs), including S1P receptors (low affinity) and potentially other specific SPC receptors.[3]
Intracellular Signaling Expected to influence intracellular calcium levels and pathways involving phosphoinositide 3-kinase (PI3K).Activates multiple signaling cascades including Gi/o proteins, phospholipase C (PLC), c-Jun N-terminal kinase (JNK), and increases intracellular calcium.[4][5]
Cellular Effects Speculative; may influence cell growth and survival.Stimulates DNA synthesis and cell division in various cell types, including fibroblasts, keratinocytes, and mesenchymal stem cells.[1][2][4] Can also induce apoptosis in certain cancer cells.[6]

Diving Deeper: Signaling Pathways

The signaling cascades initiated by SPC are complex and cell-type specific. In contrast, the signaling pathway for this compound is largely hypothetical, based on the known roles of its constituent parts.

Sphingosylphosphorylcholine (SPC) Signaling

SPC exerts its effects by engaging with cell surface GPCRs, leading to the activation of downstream effector proteins. A key pathway involves the activation of Gi/o proteins, which in turn stimulates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical event in many SPC-mediated responses.[4][5] Concurrently, SPC has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, which is crucial for its proliferative effects in certain cell types like human adipose tissue-derived mesenchymal stem cells.[4]

SPC_Signaling SPC Sphingosylphosphorylcholine (SPC) GPCR GPCR (e.g., S1P Receptors) SPC->GPCR Binds G_protein Gα(i/o) / Gβγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates JNK_pathway JNK Pathway G_protein->JNK_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Proliferation Cell Proliferation Ca_release->Proliferation Contributes to JNK_pathway->Proliferation Promotes

Caption: Simplified signaling pathway of Sphingosylphosphorylcholine (SPC).
Postulated Signaling of this compound

While direct experimental evidence is lacking, the structure of this compound suggests potential involvement in phosphoinositide signaling pathways. The inositol headgroup is a key component of phosphatidylinositol and its phosphorylated derivatives (PIPs), which are central to signaling cascades regulating cell growth, survival, and cytoskeletal organization. It is plausible that this compound could be phosphorylated by lipid kinases to generate phosphorylated derivatives that recruit and activate downstream effector proteins. Alternatively, it could be hydrolyzed to release sphingosine (B13886) and inositol phosphate, both of which are known signaling molecules.

Experimental Corner: Protocols and Methodologies

To facilitate further research, this section outlines key experimental protocols for investigating the functional effects of these sphingolipids.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Serum Starvation: To synchronize the cells in a quiescent state, replace the growth medium with a serum-free or low-serum medium for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound or SPC for 24-72 hours. Include appropriate vehicle controls.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO or isopropanol (B130326) with 0.04 N HCl to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Intracellular Calcium Measurement

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration following sphingolipid treatment.

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions. This is typically done in a serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.

  • Imaging: Mount the dish on a fluorescence microscope equipped with a camera and an appropriate filter set.

  • Baseline Measurement: Record the baseline fluorescence for a few minutes.

  • Stimulation: Add this compound or SPC to the dish and continue to record the fluorescence changes over time.

  • Data Analysis: Analyze the changes in fluorescence intensity to determine the kinetics and magnitude of the intracellular calcium response.

Experimental_Workflow cluster_proliferation Cell Proliferation Assay cluster_calcium Intracellular Calcium Measurement p1 Seed Cells p2 Serum Starve p1->p2 p3 Treat with Sphingolipid p2->p3 p4 Add MTT p3->p4 p5 Solubilize Formazan p4->p5 p6 Measure Absorbance p5->p6 c1 Seed Cells on Glass-bottom Dish c2 Load with Calcium Dye c1->c2 c3 Wash c2->c3 c4 Acquire Baseline Fluorescence c3->c4 c5 Stimulate with Sphingolipid c4->c5 c6 Record Fluorescence Changes c5->c6

Caption: Workflow for key functional assays.

Quantitative Data Summary

The following table summarizes quantitative data on the proliferative effects of SPC from published studies. Similar quantitative data for this compound is not currently available in the public literature.

Cell TypeSPC Concentration for Max ProliferationFold Increase in DNA Synthesis (approx.)Reference
Swiss 3T3 fibroblasts10 µM5-10 fold[1]
Human Adipose-Derived Mesenchymal Stem Cells5 µM~1.5 fold[4]
Human Keratinocytes1-10 µMConcentration-dependent increase[2]

Conclusion and Future Directions

Sphingosylphosphorylcholine is a well-established bioactive sphingolipid with potent mitogenic and signaling properties. Its functions are mediated through a complex network of receptors and intracellular pathways, making it a key player in various physiological and pathological processes. In contrast, this compound remains an enigmatic molecule. Based on its structure, it is poised to be a significant player in phosphoinositide signaling, but a concerted research effort is required to elucidate its specific functions and mechanisms of action.

Future investigations should focus on the synthesis of this compound and its phosphorylated derivatives to enable in-depth functional studies. Elucidating its receptor interactions, downstream signaling targets, and cellular effects will be crucial to understanding its place in the complex landscape of sphingolipid biology. A direct comparison with SPC will then be possible, potentially revealing novel regulatory mechanisms and therapeutic targets. The experimental protocols provided in this guide offer a starting point for researchers to embark on this exciting area of discovery.

References

A Researcher's Guide to Comparative Sphingolipid Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of modern mass spectrometry-based techniques for the quantitative and qualitative analysis of sphingolipids. It includes summaries of experimental data, detailed protocols for common methodologies, and visualizations of analytical workflows and key metabolic pathways to support researchers in selecting and implementing the most suitable methods for their experimental needs.

Introduction to Sphingolipidomics

Sphingolipids are a complex and diverse class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell differentiation, and inflammation.[1][2] The field of "sphingolipidomics" aims to conduct a structure-specific and quantitative measurement of the entire spectrum of these compounds in a biological system.[2] Given their structural diversity and the close metabolic relationships between bioactive species (e.g., ceramide, sphingosine (B13886), and sphingosine-1-phosphate), comprehensive analysis is crucial for understanding their roles in health and disease.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the foremost technology for these analyses, offering the necessary sensitivity, specificity, and throughput for complex biological samples.[2][3]

Comparison of Mass Spectrometry Platforms

The choice of mass spectrometry platform is critical and depends on the research question, whether it is targeted quantification of known sphingolipids, or untargeted discovery of novel species.

Technique Principle Advantages Limitations Typical Application
LC-MS/MS (Triple Quadrupole) Chromatographic separation (LC) followed by mass analysis where the first quadrupole selects a specific parent ion, the second acts as a collision cell for fragmentation, and the third detects a specific fragment ion. This is often performed in Multiple Reaction Monitoring (MRM) mode.[4][5]- High sensitivity and specificity- Excellent for targeted quantification- High throughput and reproducibility[5]- Limited to pre-selected, known analytes- Not suitable for discovering unknown compounds- Biomarker validation- Quantifying specific sphingolipids in large sample cohorts
LC-MS/MS (High-Resolution MS: Q-TOF, Orbitrap) Chromatographic separation coupled to high-resolution mass analyzers (Quadrupole-Time-of-Flight or Orbitrap) that provide highly accurate mass measurements for both parent and fragment ions.[1][6]- Enables untargeted "discovery" lipidomics- High confidence in structural elucidation of unknown lipids- Can distinguish between isobaric species[7]- Generally lower throughput than triple quadrupole- Data analysis is more complex- Higher instrument cost- Global sphingolipid profiling- Identifying novel or unexpected sphingolipid species- Structural characterization
"Shotgun" Lipidomics (Direct Infusion) Direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. Species are identified by systematic MS/MS scans.[1]- Very high throughput- Rapid screening of the lipidome- Ion suppression effects from complex mixtures- Inability to separate isomeric and isobaric species[1]- Rapid, high-level screening of lipid class changes
MALDI-MS Imaging Matrix-Assisted Laser Desorption/Ionization (MALDI) is used to desorb and ionize molecules directly from a tissue slice, allowing for the visualization of the spatial distribution of specific lipids.[8][9]- Provides spatial distribution of lipids within tissues- Does not require lipid extraction from native environment[8]- Quantification can be challenging- Lower resolution than LC-based methods- Tissue imaging mass spectrometry (TIMS) to map lipid localization in organs like the brain[8][10]

Quantitative Performance Data

Accurate quantification relies on the use of appropriate internal standards to correct for sample loss and ionization variability.[10][11] The following table summarizes typical performance characteristics for LC-MS/MS-based sphingolipid analysis.

Parameter Typical Performance Metric Notes
Linearity 0.5 to 1000 pmol[10]Signal response is typically linear over several orders of magnitude.
Sensitivity Low pmol to fmol rangeVaries by instrument type; Quadrupole-ion trap instruments can be more sensitive for certain species than triple quadrupoles.[10]
Reproducibility (CV) 5-25%[10]Coefficient of variation (CV) can be higher for very low-abundance species like ceramide-1-phosphate (up to 50%).[10]
Mass Accuracy ≤ 2-5 ppm[11]For high-resolution instruments like Orbitrap, enabling high-confidence identification.
Extraction Recovery >80-90%[11]Efficiency depends on the protocol and sample matrix. Use of internal standards for each lipid class is critical to normalize for matrix effects.[11]

Experimental Workflow & Protocols

A robust and reproducible workflow is essential for comparative lipidomics. The following sections detail a standard protocol for the analysis of sphingolipids from biological samples using LC-MS/MS.

Diagram of a Typical Sphingolipidomics Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells, Tissue, Plasma) Norm Normalization Aliquot (e.g., for DNA/Protein Assay) Sample->Norm Spike Spike with Internal Standards Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry & Reconstitute Extract->Dry Inject Inject into HPLC/UPLC Dry->Inject Separate Chromatographic Separation (e.g., C8 or HILIC column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS/MS Detection (e.g., MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (vs. Internal Standards) Integrate->Quantify Stats Statistical Analysis (PCA, Heatmaps, etc.) Quantify->Stats Interpret Biological Interpretation Stats->Interpret

Caption: A standard workflow for sphingolipid analysis by LC-MS/MS.

Protocol 1: Sample Preparation and Lipid Extraction

This protocol is a general guideline and may require optimization based on the sample type (e.g., 1-10 million cells, 1-10 mg tissue, or 10-50 µL plasma).[10]

  • Sample Normalization : Before extraction, it is crucial to set aside an aliquot of the sample for a normalization assay (e.g., DNA or protein quantification). This is performed prior to extraction to ensure accurate normalization.[10]

  • Internal Standard Spiking : To the sample in a borosilicate glass tube with a Teflon-lined cap, add a cocktail of internal standards covering the different sphingolipid classes to be analyzed (e.g., C17-sphingosine, C17-ceramide, etc.).[10]

  • Solvent Extraction (Bligh-Dyer Method Modification) :

    • Add a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v). Vortex thoroughly.

    • Add chloroform and water to induce phase separation. Vortex again.

    • Centrifuge at low speed (e.g., 1,300 x g) for 10 minutes to separate the aqueous (upper) and organic (lower) phases.[4]

    • Carefully collect the lower organic layer containing the lipids into a new glass tube.

  • Drying and Reconstitution :

    • Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol containing 1 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid.[4]

Protocol 2: LC-MS/MS Analysis

This protocol describes a typical setup using a reverse-phase column coupled to a triple quadrupole mass spectrometer operating in MRM mode.

  • Chromatographic Separation :

    • Column : C8 or C18 reverse-phase column (e.g., 150 x 3.0 mm, 3 µm particle size).[4]

    • Mobile Phase A : Water with 2 mM ammonium formate and 0.2% formic acid.[4]

    • Mobile Phase B : Methanol with 1 mM ammonium formate and 0.2% formic acid.[4]

    • Flow Rate : ~500 µL/min.[4]

    • Gradient : A typical gradient starts with a higher percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step. A total run time can be around 10-30 minutes.[4][10]

  • Mass Spectrometry Detection :

    • Ionization Mode : Positive ion mode Electrospray Ionization (ESI) is commonly used for most sphingolipid classes.[4]

    • Instrument : Triple Quadrupole Mass Spectrometer.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM). For each sphingolipid species, a specific precursor ion (selected in Q1) to product ion (detected in Q3) transition is monitored. For example, for sphingosine (d18:1), a common transition is the fragmentation of the protonated molecule to a characteristic fragment ion.[12]

    • Instrument Settings : Key parameters like vaporizer temperature (~400 °C), capillary temperature (~300 °C), and collision energy must be optimized for each specific compound class.[4]

Key Sphingolipid Metabolic Pathways

Understanding the metabolic relationships between sphingolipids is key to interpreting lipidomics data. Ceramide sits (B43327) at the central hub of these pathways.

Diagram of Core Sphingolipid Metabolism

G cluster_denovo De Novo Synthesis (ER) cluster_complex Complex Sphingolipid Synthesis (Golgi) cluster_salvage Salvage & Signaling Pathways Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES SM Sphingomyelin (B164518) (SM) Ceramide->SM SMS GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase SM->Ceramide SMase GlcCer->Ceramide GBA Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP Degradation Irreversible Degradation S1P->Degradation SPL

Caption: Core pathways of sphingolipid metabolism, highlighting Ceramide as a central hub.

This diagram illustrates the main routes of sphingolipid metabolism. The de novo pathway synthesizes ceramide from basic precursors in the endoplasmic reticulum (ER).[4] Ceramide is then transported to the Golgi apparatus where it is used to build more complex sphingolipids like sphingomyelin and glucosylceramide. Alternatively, complex sphingolipids can be broken down back to ceramide, which can then be hydrolyzed to sphingosine in the salvage pathway.[1] Sphingosine can be re-acylated to form ceramide or phosphorylated by sphingosine kinases (SphK) to produce the potent signaling molecule sphingosine-1-phosphate (S1P).

References

A Comparative Guide to the Structural Confirmation of Synthetic D-erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical methodologies used for the structural confirmation of synthetic D-erythro-sphingosyl phosphoinositol. For comparative purposes, we examine Ceramide-1-Phosphate (C1P), a structurally related and biologically significant phosphosphingolipid. This guide details the experimental protocols for the primary analytical techniques and presents a summary of the expected data for confident structural elucidation.

Introduction to this compound and its Significance

This compound is a member of the complex family of sphingolipids, which are integral components of eukaryotic cell membranes. These molecules are not only structural lipids but also play crucial roles as signaling molecules in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and stress responses.[1][2] The precise structure of these lipids is critical to their biological function. Synthetic analogs like this compound are invaluable tools for elucidating these functions and for the development of potential therapeutic agents.

Accurate structural confirmation of synthetic sphingolipids is paramount to ensure that the biological effects observed are attributable to the intended molecule. This guide focuses on the gold-standard analytical techniques employed for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often coupled with chromatographic separation methods like High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Techniques

The structural confirmation of complex lipids such as this compound and C1P relies on a combination of analytical methods to provide orthogonal data, ensuring an unambiguous assignment of the structure.

Analytical Technique Information Provided This compound Ceramide-1-Phosphate (C1P)
High-Resolution Mass Spectrometry (HRMS) Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.Expected to yield a precise m/z value for the protonated or deprotonated molecular ion, confirming the chemical formula.Provides a precise m/z value corresponding to its elemental composition, which varies based on the fatty acid chain length.
Tandem Mass Spectrometry (MS/MS) Reveals structural information through characteristic fragmentation patterns of the parent ion.Fragmentation is expected to show losses of the inositol (B14025) phosphate (B84403) headgroup and characteristic fragments of the sphingosine (B13886) backbone.Fragmentation typically involves the neutral loss of the fatty acid and dehydration of the sphingoid base.[3][4]
¹H NMR Spectroscopy Provides information on the number and chemical environment of protons, helping to elucidate the carbon skeleton and stereochemistry.Characteristic signals for the protons of the sphingosine backbone, the inositol ring, and the acyl chain would be expected.Shows characteristic peaks for the sphingosine backbone, the amide proton, and the attached fatty acid chain.
¹³C NMR Spectroscopy Determines the number and type of carbon atoms in the molecule.Provides distinct signals for each carbon atom in the sphingosine, inositol, and acyl moieties.Reveals the carbon skeleton, including the carbonyl carbon of the amide linkage and carbons of the sphingoid base and fatty acid.
³¹P NMR Spectroscopy Specifically probes the chemical environment of the phosphorus atom in the phosphate group.A single resonance is expected, with a chemical shift characteristic of a phosphomonoester in such a chemical environment.A characteristic signal for the phosphate group is observed.
Liquid Chromatography (LC) Separates the synthetic product from impurities and isomers.Retention time on a suitable column (e.g., C18) provides a measure of its polarity and purity.Retention time will vary depending on the acyl chain length and can be used to separate different C1P species.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural confirmation of synthetic sphingolipids.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is a widely used method for the sensitive and specific analysis of sphingolipids.[3][4][5]

1. Sample Preparation and Lipid Extraction:

  • Cell or Tissue Homogenization: Homogenize the sample in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Liquid-Liquid Extraction: Perform a biphasic extraction using a chloroform/methanol/water mixture (Folch method) to separate lipids from other cellular components.[5]

  • Drying and Reconstitution: Evaporate the organic phase under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.[5]

2. Chromatographic Separation:

  • LC System: An Acquity UPLC system or equivalent.

  • Column: A BEH C18 column (e.g., 2.1 × 50 mm, 1.7 µm particle size).[6]

  • Mobile Phase:

    • Solvent A: Acetonitrile/water (20:80 v/v) with 0.1% formic acid.[6]

    • Solvent B: Acetonitrile/2-propanol (20:80 v/v) with 0.1% formic acid.[6]

  • Gradient Program: A step gradient is employed for optimal separation, starting with a higher polarity and gradually increasing the organic phase content.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Volume: 3 µL.[6]

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple-quadrupole mass spectrometer (e.g., Xevo TQ-MS).

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes to obtain comprehensive data.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-product ion transitions are monitored for the analyte and internal standard.[4]

  • Data Analysis: Integrate the peak areas of the analyte and the internal standard. Calculate the concentration based on a calibration curve generated with known standards.[5]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, including stereochemistry.

1. Sample Preparation:

  • Dissolution: Dissolve a sufficient amount of the purified synthetic compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or a mixture).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for ¹H and ¹³C NMR.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Obtain a proton-decoupled carbon spectrum.

    • ³¹P NMR: Acquire a proton-decoupled phosphorus spectrum.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning proton and carbon signals and establishing connectivity within the molecule.

3. Data Processing and Interpretation:

  • Software: Use appropriate software (e.g., MestReNova, TopSpin) for processing the raw data (Fourier transformation, phase correction, baseline correction).

  • Analysis: Analyze chemical shifts, coupling constants, and cross-peaks in 2D spectra to assemble the molecular structure and confirm the stereochemistry.

Visualizations

Experimental Workflow for Sphingolipid Analysis

G homogenization Sample Homogenization spiking Internal Standard Spiking homogenization->spiking extraction Lipid Extraction (e.g., Folch Method) spiking->extraction drying Drying and Reconstitution extraction->drying lc_separation LC Separation (Reversed-Phase) drying->lc_separation ms_detection MS/MS Detection (ESI, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: General experimental workflow for the analysis of sphingolipids by LC-MS/MS.

Simplified Sphingolipid Signaling Pathway

The metabolism of sphingolipids is a complex network of interconnected pathways. This compound is synthesized from ceramide and phosphatidylinositol. The subsequent signaling roles of sphingosyl phosphoinositol are still under active investigation, but it is known to be part of the broader sphingolipid signaling network that influences numerous cellular processes.

Caption: Simplified metabolic pathway leading to the synthesis of sphingosyl phosphoinositol.

Conclusion

The structural confirmation of synthetic this compound requires a multi-faceted analytical approach. The combination of LC-MS/MS and various NMR techniques provides the necessary data to confirm the molecular formula, structure, and stereochemistry with a high degree of confidence. By comparing the data obtained for the synthetic molecule with that of a well-characterized related compound like Ceramide-1-Phosphate, researchers can further validate their findings. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists working on the synthesis and biological evaluation of novel sphingolipids.

References

D-erythro-sphingosyl phosphoinositol versus ceramide-1-phosphoinositol in signaling

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the signaling roles of D-erythro-sphingosyl phosphoinositol and ceramide-1-phosphoinositol is challenging due to a significant lack of research on their direct signaling functions in mammalian cells. The available scientific literature indicates that these complex inositol-containing sphingolipids are not major components of mammalian signaling pathways. Instead, they are primarily found in fungi, plants, and protozoa, where they serve mainly structural roles.[1][2][3]

In contrast, their precursors, Sphingosine-1-Phosphate (S1P) and Ceramide-1-Phosphate (C1P), are well-established, potent bioactive lipids in mammals that regulate a multitude of cellular processes.[4][5] Understanding the signaling of S1P and C1P provides the essential context for the sphingolipid field. This guide, therefore, provides a detailed comparison of the biosynthesis, signaling mechanisms, and biological functions of the well-studied precursors, S1P and C1P, in mammalian systems, complemented by a brief overview of inositol (B14025) phosphorylceramides in other organisms.

Biosynthesis and Metabolism: The Sphingolipid Rheostat

Ceramide sits (B43327) at the central hub of sphingolipid metabolism.[6] It can be converted into pro-survival, mitogenic molecules like C1P and S1P, or it can be incorporated into more complex structural lipids.[7] The balance between ceramide (a generally pro-apoptotic molecule) and its phosphorylated, pro-survival counterparts (C1P and S1P) is often referred to as the "sphingolipid rheostat," which can determine a cell's fate.[4][8]

  • Ceramide-1-Phosphate (C1P) is synthesized directly from ceramide by the action of Ceramide Kinase (CerK).[6] This process occurs at the Golgi apparatus and potentially other cellular membranes.[9] C1P can be dephosphorylated back to ceramide by lipid phosphate (B84403) phosphatases.[6]

  • Sphingosine-1-Phosphate (S1P) synthesis involves two steps. First, ceramide is deacylated by ceramidases to form sphingosine (B13886). Sphingosine is then phosphorylated by one of two sphingosine kinases (SphK1 and SphK2) to produce S1P.[10] S1P can be irreversibly degraded by S1P lyase or dephosphorylated back to sphingosine.[1]

G cluster_0 Sphingolipid Metabolism Ceramide Ceramide C1P Ceramide-1-Phosphate (C1P) Ceramide->C1P Ceramide Kinase (CerK) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase C1P->Ceramide Phosphatases S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinases (SphK1/2) S1P->Sphingosine S1P Phosphatases Phosphoethanolamine Phosphoethanolamine + Hexadecenal S1P->Phosphoethanolamine S1P Lyase

Fig. 1: Core pathways of C1P and S1P biosynthesis from ceramide.

Comparative Signaling Mechanisms

C1P and S1P exert their biological effects through fundamentally different mechanisms. S1P is a classical "inside-out" signaling molecule, acting both intracellularly and, more prominently, through a family of cell-surface G protein-coupled receptors (GPCRs).[8][11] C1P, on the other hand, acts primarily as an intracellular second messenger, although evidence for an extracellular receptor is emerging.[12][13]

Ceramide-1-Phosphate (C1P) Signaling

C1P is a key regulator of cell proliferation and inflammation.[6] Its primary intracellular mechanism involves the direct binding to and activation of cytosolic phospholipase A2 (cPLA₂), which is the rate-limiting enzyme in the production of arachidonic acid and pro-inflammatory eicosanoids.[13]

Downstream of its direct targets, C1P stimulates several critical pro-survival and mitogenic pathways:

  • PI3K/Akt Pathway: C1P activates the PI3-Kinase/Akt (also known as PKB) pathway, a central hub for cell survival and proliferation.[14]

  • MAPK Pathways: It induces the phosphorylation and activation of Extracellularly Regulated Kinases 1 and 2 (ERK1/2) and c-Jun N-terminal Kinase (JNK).[14]

  • NF-κB Activation: C1P promotes the DNA binding activity of the transcription factor NF-κB, leading to the expression of anti-apoptotic genes like Bcl-XL.[4]

While most of its actions are intracellular, C1P can be released from cells and has been shown to stimulate cell migration via a putative plasma membrane receptor coupled to a Gi protein.[6][12]

cluster_C1P C1P Signaling C1P_extra Extracellular C1P Receptor Putative GPCR (Gi) C1P_extra->Receptor C1P_intra Intracellular C1P cPLA2 cPLA2 C1P_intra->cPLA2 PI3K PI3K-Akt C1P_intra->PI3K MAPK ERK / JNK C1P_intra->MAPK Migration Cell Migration Receptor->Migration Inflammation Inflammation (Eicosanoids) cPLA2->Inflammation NFkB NF-κB PI3K->NFkB Proliferation Proliferation & Survival PI3K->Proliferation MAPK->Proliferation NFkB->Proliferation

Fig. 2: Overview of Ceramide-1-Phosphate (C1P) signaling pathways.
Sphingosine-1-Phosphate (S1P) Signaling

S1P signaling is exceptionally pleiotropic, owing to its dual function as an intracellular messenger and as a high-affinity ligand for five distinct GPCRs, termed S1P₁ through S1P₅.[15] This receptor-mediated signaling is responsible for many of S1P's most well-known effects on cell trafficking, vascular development, and immunity.[1]

The differential coupling of S1P receptors to various heterotrimeric G proteins (Gᵢ, Gᵩ, G₁₂/₁₃) activates a wide array of downstream effectors:

  • Gᵢ coupling (e.g., via S1P₁): Activates the PI3K/Akt pathway and the Ras/ERK pathway, promoting cell survival and proliferation. It also activates Rac GTPase, influencing cell migration.

  • Gᵩ coupling (e.g., via S1P₂/₃): Activates Phospholipase C (PLC), leading to calcium mobilization and Protein Kinase C (PKC) activation.

  • G₁₂/₁₃ coupling (e.g., via S1P₂/₃): Activates Rho GTPase, which is critical for regulating the cytoskeleton, cell shape, and motility.

Intracellularly, S1P can also directly modulate targets, including its role in calcium mobilization from the ER, though these mechanisms are less defined than its receptor-mediated actions.[11]

cluster_S1P S1P Signaling S1P_extra Extracellular S1P S1P_receptors S1P Receptors (1-5) (GPCRs) S1P_extra->S1P_receptors G_proteins Gαi, Gαq, Gα12/13 S1P_receptors->G_proteins PI3K PI3K-Akt G_proteins->PI3K Gi PLC PLC → Ca2+ G_proteins->PLC Gq Rho Rho G_proteins->Rho G12/13 Ras_ERK Ras-ERK G_proteins->Ras_ERK Gi Outcomes Proliferation Survival Migration Cytoskeletal Changes PI3K->Outcomes PLC->Outcomes Rho->Outcomes Ras_ERK->Outcomes

Fig. 3: Overview of receptor-mediated Sphingosine-1-Phosphate (S1P) signaling.

Comparative Data on Signaling Functions

Direct quantitative comparisons of C1P and S1P potency are sparse and highly context-dependent. However, their distinct mechanisms lead to overlapping yet separable biological outcomes.

FeatureCeramide-1-Phosphate (C1P)Sphingosine-1-Phosphate (S1P)
Primary Mode of Action Intracellular second messenger; putative extracellular ligand[6][12]Extracellular ligand for S1P₁₋₅ GPCRs; intracellular messenger[8][11]
Cell Proliferation Mitogenic, stimulates DNA synthesis.[14]Potently mitogenic, promotes cell cycle progression.[1]
Cell Survival Anti-apoptotic; upregulates Bcl-XL via NF-κB.[4]Pro-survival; blocks apoptosis via Akt and ERK pathways.[8]
Inflammation Pro-inflammatory via cPLA₂ activation and eicosanoid production.[13]Complex roles; can be pro- or anti-inflammatory depending on receptor and cell type.[15]
Cell Migration Stimulates migration via a putative Gᵢ-coupled receptor.[12]Potently regulates cell migration and lymphocyte trafficking via S1P₁ and S1P₃.[1]
Key Downstream Pathways PI3K/Akt, ERK, JNK, cPLA₂, NF-κB.[6][14]Receptor-dependent activation of PI3K/Akt, PLC, Rho, Ras/ERK.
Calcium Mobilization Does not typically mobilize calcium.[6]Potent mobilizer of intracellular calcium via PLC.[11]

Inositol Phosphorylceramides (IPCs) in Fungi and Plants

While mammals utilize ceramide to synthesize sphingomyelin, organisms like yeast and plants use it to create inositol phosphorylceramide (IPC) and more complex glycosylated versions like MIPC (Mannosyl-IPC) and M(IP)₂C (Mannosyl-di-IPC).[1][16] These molecules are essential structural components of the plasma membrane in these organisms.[2]

The synthesis of IPC in yeast is notable from a signaling perspective. The enzyme IPC synthase transfers a phosphoinositol group from phosphatidylinositol (PI) to ceramide. This reaction consumes ceramide (an anti-proliferative signal) and produces diacylglycerol (DAG), a potent activator of Protein Kinase C (PKC) and a mitogenic signal.[9][17] Therefore, IPC synthesis can act as a switch, converting a growth-arrest signal into a growth-promoting one, a signaling logic that is conceptually preserved in mammalian cells through different pathways.[9][17]

cluster_IPC IPC Synthesis Workflow (Yeast) Cer Ceramide (Growth Arrest Signal) IPCSynthase IPC Synthase Cer->IPCSynthase PI Phosphatidylinositol (PI) PI->IPCSynthase IPC Inositol Phosphorylceramide (IPC) (Membrane Structure) IPCSynthase->IPC DAG Diacylglycerol (DAG) (Proliferation Signal) IPCSynthase->DAG

Fig. 4: IPC synthesis in yeast generates the signaling molecule DAG.

Experimental Protocols

Protocol 1: In Vitro Ceramide Kinase (CerK) Assay

This protocol is used to measure the enzymatic activity of CerK, which produces C1P from ceramide.

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM MOPS (pH 7.2), 10 mM MgCl₂, 1 mM DTT, 1 mM ATP, and 0.1 µCi [γ-³²P]ATP.

  • Substrate Preparation: Prepare ceramide substrate vesicles by sonication in the reaction buffer containing 0.25% Triton X-100. The final ceramide concentration should be 50-100 µM.

  • Enzyme Source: Use cell lysates, immunoprecipitated CerK, or purified recombinant CerK.

  • Initiation: Start the reaction by adding the enzyme source to the pre-warmed (37°C) reaction mixture. The total reaction volume is typically 50-100 µL.

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Termination and Extraction: Stop the reaction by adding 1 mL of chloroform (B151607)/methanol (1:2, v/v), followed by 0.3 mL of chloroform and 0.3 mL of 1 M KCl. Vortex and centrifuge to separate the phases.

  • Analysis: Collect the lower organic phase, dry it under nitrogen, and re-dissolve in chloroform/methanol. Spot the lipids on a silica (B1680970) gel thin-layer chromatography (TLC) plate and develop using a solvent system like chloroform/methanol/acetic acid (65:15:5, v/v/v).

  • Quantification: Visualize the radiolabeled C1P product by autoradiography and quantify using scintillation counting or densitometry.

Protocol 2: Macrophage Proliferation Assay (DNA Synthesis)

This protocol, based on methods described for C1P, measures the mitogenic effect of sphingolipids.[14]

  • Cell Culture: Plate bone marrow-derived macrophages (or another suitable cell line like NIH 3T3 fibroblasts) in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere.

  • Serum Starvation: To synchronize the cells in a quiescent state, incubate them in a serum-free medium (e.g., DMEM) for 24 hours.

  • Stimulation: Treat the cells with varying concentrations of C1P or S1P (typically 1-20 µM for C1P, 10-1000 nM for S1P) or vehicle control (e.g., DMEM with 0.1% BSA) for 18-24 hours.

  • Radiolabeling: Add 1 µCi/mL of [³H]thymidine to each well and incubate for an additional 4-6 hours.

  • Harvesting: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Precipitation: Add 500 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubate on ice for 30 minutes to precipitate DNA.

  • Washing: Aspirate the TCA and wash the precipitate twice with 95% ethanol.

  • Solubilization and Counting: Add 300 µL of 0.2 M NaOH to each well to solubilize the DNA. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter. An increase in [³H]thymidine incorporation indicates increased DNA synthesis and proliferation.

Conclusion

The signaling landscape of sphingolipids in mammals is dominated by the interplay between ceramide, C1P, and S1P. While this compound and ceramide-1-phosphoinositol are important structural lipids in lower eukaryotes, they are not recognized as significant signaling molecules in mammalian cells. The critical comparison for researchers and drug developers lies between C1P and S1P. C1P acts largely as an intracellular mediator of proliferation and inflammation, while S1P functions predominantly through a well-defined family of cell surface GPCRs to control a vast array of systemic processes. Their distinct synthesis pathways and mechanisms of action present separate and specific targets for therapeutic intervention in diseases ranging from cancer to inflammation and autoimmune disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of antibodies targeting bioactive sphingolipids is paramount for accurate research and the development of targeted therapeutics. Given the structural similarity among sphingolipid family members, thorough assessment of antibody cross-reactivity is a critical step in validation. This guide provides a comparative overview of key experimental methods to evaluate the cross-reactivity of anti-sphingolipid antibodies, complete with experimental protocols and data presentation formats.

Comparative Analysis of Cross-Reactivity Assessment Methods

Choosing the appropriate method for assessing antibody cross-reactivity depends on the specific research question, the required sensitivity, and the availability of specialized equipment. Each technique offers distinct advantages in determining the binding specificity of an antibody against a panel of related sphingolipids.

Method Principle Data Output Throughput Advantages Limitations
Enzyme-Linked Immunosorbent Assay (ELISA) Immobilized sphingolipid antigens are detected by the antibody, followed by an enzyme-conjugated secondary antibody for colorimetric or fluorometric readout.Quantitative (OD values, IC50)HighHigh-throughput, quantitative, relatively inexpensive.Indirect detection, potential for non-specific binding.
Surface Plasmon Resonance (SPR) Real-time measurement of antibody binding to a sphingolipid-coated sensor chip by detecting changes in the refractive index.Quantitative (Binding affinity - KD, association/dissociation rates)Low to MediumLabel-free, real-time kinetics, high sensitivity.Requires specialized equipment, can be costly.
Western Blot / Lipid Overlay Assay Sphingolipids are spotted onto a membrane, which is then incubated with the primary antibody and detected with a labeled secondary antibody.Semi-quantitative (Signal intensity)MediumSimple, requires standard lab equipment, good for initial screening.Less quantitative than ELISA or SPR, potential for high background.

Data Presentation: Antibody Cross-Reactivity Profiles

Clear and concise data presentation is crucial for comparing the cross-reactivity profiles of different antibodies. The following tables provide examples of how to summarize quantitative data from ELISA and SPR experiments.

Table 1: Competitive ELISA Data for Anti-Sphingosine-1-Phosphate (S1P) Monoclonal Antibody (Clone: LT1002)

This table illustrates the specificity of the anti-S1P monoclonal antibody LT1002, as determined by competitive ELISA. The data shows the concentration of competitor lipid required to inhibit 50% of the antibody binding to immobilized S1P (IC50). A higher IC50 value indicates lower cross-reactivity.

Competitor LipidIC50 (µM)% Cross-Reactivity (relative to S1P)
Sphingosine-1-Phosphate (S1P) 0.1 100%
Dihydro-S1P>100<0.1%
Sphingosine (SPH)>100<0.1%
Dihydro-Sphingosine>100<0.1%
Ceramide (CER)>100<0.1%
Ceramide-1-Phosphate (C1P)>100<0.1%
Lysophosphatidic Acid (LPA)>100<0.1%
Phosphatidylserine (PS)>100<0.1%
Phosphatidylethanolamine (PE)>100<0.1%
Sphingomyelin (SM)>100<0.1%
Sphingosylphosphorylcholine (SPC)>100<0.1%

Data adapted from O'Brien N, et al. (2009) J Lipid Res.[1]

Table 2: Surface Plasmon Resonance (SPR) Analysis of a Fictional Anti-Ceramide Antibody

This table presents hypothetical SPR data for an anti-ceramide antibody, showing its binding affinity (KD) to various sphingolipids. A lower KD value indicates a stronger binding affinity.

Analyte (Sphingolipid)Association Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, M)
Ceramide (C16) 2.5 x 105 1.2 x 10-4 4.8 x 10-10
Dihydroceramide (C16)1.1 x 1045.6 x 10-35.1 x 10-7
SphingomyelinNo significant bindingNo significant binding> 10-5
SphingosineNo significant bindingNo significant binding> 10-5
GlucosylceramideNo significant bindingNo significant binding> 10-5

Experimental Protocols

Detailed methodologies are essential for the reproducibility of cross-reactivity assessments.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol describes a competitive ELISA to determine the specificity of an anti-sphingolipid antibody.

  • Lipid Coating:

    • Dissolve sphingolipids in an appropriate solvent (e.g., methanol/chloroform).

    • Dilute the target sphingolipid to 1-10 µg/mL in a coating buffer (e.g., PBS).

    • Add 50 µL of the lipid solution to each well of a high-binding microtiter plate.

    • Allow the solvent to evaporate overnight in a fume hood, leaving the lipid coated on the well surface.

  • Blocking:

    • Wash the wells three times with 200 µL of PBS.

    • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the competitor sphingolipids in assay buffer (e.g., 0.1% BSA in PBS).

    • In separate tubes, mix the primary antibody (at a pre-determined optimal concentration) with each dilution of the competitor lipids and with buffer alone (for maximum binding control).

    • Incubate the antibody-lipid mixtures for 1 hour at room temperature.

  • Incubation:

    • Wash the blocked plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Transfer 50 µL of the antibody-lipid mixtures to the corresponding wells of the lipid-coated plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 50 µL of HRP-conjugated secondary antibody, diluted in assay buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 50 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the general steps for assessing antibody-sphingolipid interactions using SPR.

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., L1 chip for lipid capture).

    • Prepare small unilamellar vesicles (SUVs) containing the sphingolipid of interest.

    • Immobilize the lipid vesicles onto the sensor chip surface according to the manufacturer's instructions.

  • Antibody Preparation:

    • Prepare a series of dilutions of the antibody in a suitable running buffer (e.g., HBS-P+).

  • Binding Analysis:

    • Equilibrate the sensor surface with running buffer to establish a stable baseline.

    • Inject the different concentrations of the antibody over the sensor surface for a defined association time.

    • Switch back to running buffer to monitor the dissociation phase.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound antibody from the lipid surface.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Western Blot / Lipid Overlay Assay Protocol

This protocol details a method for qualitatively assessing antibody binding to various sphingolipids.

  • Lipid Spotting:

    • Dissolve the panel of sphingolipids in an appropriate solvent.

    • Carefully spot 1-2 µL of each lipid solution onto a nitrocellulose or PVDF membrane.

    • Allow the spots to dry completely at room temperature.

  • Blocking:

    • Immerse the membrane in a blocking buffer (e.g., 3% fatty acid-free BSA in TBST) and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with wash buffer.

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Visualize the signal using a chemiluminescence imaging system.

Visualizations

Diagrams are provided to illustrate key pathways and workflows.

G cluster_0 Experimental Workflow for Cross-Reactivity Assessment Prepare Lipid Panel Prepare Lipid Panel Immobilize Lipids Immobilize Lipids Prepare Lipid Panel->Immobilize Lipids Block Non-specific Sites Block Non-specific Sites Immobilize Lipids->Block Non-specific Sites Antibody Incubation Antibody Incubation Block Non-specific Sites->Antibody Incubation Washing Washing Antibody Incubation->Washing Secondary Antibody & Detection Secondary Antibody & Detection Washing->Secondary Antibody & Detection Data Analysis Data Analysis Secondary Antibody & Detection->Data Analysis

Caption: A generalized workflow for assessing antibody cross-reactivity.

G cluster_1 Simplified Sphingolipid Signaling Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P S1P Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase Survival_Proliferation Survival_Proliferation S1P->Survival_Proliferation

Caption: Key molecules in the sphingolipid signaling pathway.[2][3][4][5][6]

References

A Researcher's Guide to Commercial D-erythro-sphingosyl phosphoinositol Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the diverse roles of bioactive sphingolipids, the quality and consistency of D-erythro-sphingosyl phosphoinositol (also known as sphingosine-1-phosphate d18:1) are paramount. This guide provides a comparative overview of commercially available preparations, focusing on key performance attributes such as purity, stability, and biological activity. The information herein is compiled from publicly available data and representative quality control standards to aid in the selection of the most suitable product for your research needs.

Product Comparison

Table 1: Comparison of Commercial this compound Preparations

FeatureSupplier A (e.g., Avanti Polar Lipids)Supplier B (e.g., MedChemExpress)Supplier C (e.g., TargetMol/Sigma-Aldrich)
Purity >99% (as determined by TLC and/or HPLC)≥98% (typically by HPLC)≥95% (as per elemental analysis or HPLC)
Formulation Lyophilized powderLyophilized powder or solidSolid
Storage -20°C-20°C-20°C
Stated Stability Stable for at least one year at -20°CInformation not consistently providedInformation not consistently provided
Analytical Data Provided Certificate of Analysis with purity dataHPLC/MS data often available on requestCertificate of Analysis may be available
Biological Activity Verified for use in cell-based assaysBioactivity data may be available for specific lotsGeneral biological activity described

Experimental Protocols

To ensure the integrity of your research, it is essential to independently verify the quality and activity of commercial lipid preparations. The following are detailed methodologies for key experiments.

Purity Assessment by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound and the detection of potential impurities.

  • Sample Preparation:

    • Reconstitute the lyophilized lipid in a suitable solvent, such as methanol (B129727) or a chloroform:methanol mixture.

    • Perform a lipid extraction if the sample is in a complex matrix (e.g., cell lysate) using a method like the Bligh-Dyer extraction.[1]

    • For quantitative analysis, spike the sample with a known amount of an appropriate internal standard (e.g., C17-sphingosine-1-phosphate).

  • Chromatographic Separation:

    • Utilize a C18 reversed-phase HPLC column.

    • Employ a gradient elution with a mobile phase consisting of two buffers:

      • Buffer A: Water with 0.1% formic acid.

      • Buffer B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.

    • The gradient should be optimized to achieve good separation of the analyte from other lipid species.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for high specificity and sensitivity.

    • The precursor ion for this compound (m/z 380.3) and a specific product ion (e.g., m/z 264.3, corresponding to the sphingoid base fragment) should be monitored.

Stability Indicating Assay

This protocol outlines a method to assess the stability of this compound under various stress conditions.

  • Sample Preparation and Storage:

    • Prepare stock solutions of the lipid in an appropriate solvent.

    • Aliquot the solutions into separate vials for each time point and condition.

    • Subject the samples to stress conditions as per ICH guidelines, including:[2][3]

      • Long-term: -20°C (recommended storage)

      • Accelerated: 4°C and 25°C

      • Forced Degradation: Exposure to acid, base, oxidation (e.g., H₂O₂), and light.

  • Time Points:

    • For long-term stability, test at 0, 3, 6, 9, 12, and 24 months.

    • For accelerated stability, test at 0, 1, 3, and 6 months.

    • For forced degradation, test at appropriate intervals to achieve 10-30% degradation.

  • Analysis:

    • At each time point, analyze the samples by HPLC-MS/MS as described in the purity assessment protocol.

    • Quantify the remaining parent compound and identify any major degradation products.

    • A stable preparation will show minimal loss of the parent compound under long-term and accelerated conditions.

Biological Activity: Calcium Mobilization Assay

This compound is the ligand for S1P receptors, which are G protein-coupled receptors that can signal through the release of intracellular calcium.[4]

  • Cell Culture and Dye Loading:

    • Culture a suitable cell line endogenously expressing or transfected with an S1P receptor (e.g., HEK293, CHO cells).

    • Plate the cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation and Addition:

    • Prepare a dilution series of the this compound preparation to be tested.

    • Also, prepare a positive control (e.g., a known S1P receptor agonist like ATP for purinergic receptors expressed in many cells) and a vehicle control.

  • Measurement of Intracellular Calcium:

    • Use a fluorescence plate reader or a flow cytometer to measure the baseline fluorescence.

    • Add the test compounds, positive control, and vehicle control to the respective wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence intensity relative to the baseline.

    • Plot the dose-response curve for the this compound preparation and determine the EC₅₀ value.

    • A potent and active preparation will induce a robust calcium mobilization at low concentrations.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SPI D-erythro-sphingosyl phosphoinositol (S1P) S1PR S1P Receptor (GPCR) SPI->S1PR Binding G_protein G Protein (Gq/11) S1PR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation Cellular_Response Cellular Response (e.g., proliferation, migration) Ca2->Cellular_Response Signaling PKC->Cellular_Response Phosphorylation Cascade

Caption: Signaling pathway of this compound (S1P).

Experimental_Workflow cluster_procurement Procurement & Initial Assessment cluster_analysis Quality Control & Activity Testing cluster_decision Data Analysis & Selection Procure Procure Commercial Preparations Reconstitute Reconstitute & Prepare Stock Solutions Procure->Reconstitute Purity Purity Assessment (HPLC-MS/MS) Reconstitute->Purity Stability Stability Analysis (Stress Conditions) Reconstitute->Stability Bioactivity Biological Activity Assay (Calcium Mobilization) Reconstitute->Bioactivity Compare Compare Data: Purity, Stability, EC₅₀ Purity->Compare Stability->Compare Bioactivity->Compare Select Select Optimal Preparation Compare->Select

Caption: Experimental workflow for comparing commercial preparations.

References

Validating Experimental Findings: A Comparative Guide to Sphingolipid Metabolism Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of sphingolipid metabolism pathways is a critical tool for validating experimental findings and exploring potential therapeutic interventions. This guide provides an objective comparison of commonly used inhibitors, supported by experimental data, detailed protocols for key assays, and clear visualizations of the targeted pathways.

Sphingolipids are a class of bioactive lipids that play crucial roles in a myriad of cellular processes, including cell growth, apoptosis, signal transduction, and inflammation.[1][2] The intricate network of enzymes governing sphingolipid metabolism offers numerous targets for pharmacological intervention.[3] Inhibitors of these enzymes are invaluable for dissecting the roles of specific sphingolipids in biological processes and for validating their potential as drug targets.[4] This guide focuses on a comparative analysis of inhibitors targeting three key enzymes in the sphingolipid metabolic pathway: Serine Palmitoyltransferase (SPT), Ceramide Synthase (CerS), and Sphingosine (B13886) Kinase (SphK).

Comparative Analysis of Sphingolipid Metabolism Inhibitors

The efficacy and specificity of inhibitors are paramount in experimental validation. The following tables summarize quantitative data for commonly used inhibitors of SPT, CerS, and SphK, providing a basis for selecting the appropriate tool for your research needs.

Serine Palmitoyltransferase (SPT) Inhibitors

SPT is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[5][6] Its inhibition allows for the study of cellular processes independent of new sphingolipid synthesis.

InhibitorTarget EnzymeOrganism/Cell TypeIC50 ValueReference
Myriocin Serine Palmitoyltransferase (SPT)Chinese Hamster Ovary (CHO) cells~10 µM[7]
FTY720 (Fingolimod) Ineffective as a direct SPT inhibitor--[8]
L-cycloserine Serine Palmitoyltransferase (SPT)CHO cellsCytotoxicity not rescued by sphingosine[7]
β-chloro-L-alanine Serine Palmitoyltransferase (SPT)CHO cellsCytotoxicity not rescued by sphingosine[7]

Note: While FTY720 is structurally related to myriocin, it is not an effective inhibitor of SPT.[8] Its immunosuppressive effects are primarily mediated through its phosphorylation and subsequent interaction with sphingosine-1-phosphate receptors.[9]

Ceramide Synthase (CerS) Inhibitors

Ceramide synthases are a family of enzymes responsible for the N-acylation of the sphingoid base to form ceramide, a central hub in sphingolipid metabolism.[10][11]

InhibitorTarget EnzymeOrganism/Cell TypeIC50 ValueReference
Fumonisin B1 Ceramide Synthases (non-isoform selective)Various mammalian cell lines-[12]
FTY720 (Fingolimod) N-acylation of dihydrosphingosineHuman pulmonary artery endothelial cells6.4 µM[12]
P053 Ceramide Synthase 1 (CerS1)HEK293 cells-[12]
GW4869 Neutral Sphingomyelinase (nSMase)Rat brain1 µM[12]

Note: FTY720 has been shown to inhibit the N-acylation of dihydrosphingosine, a key step in ceramide synthesis.[12] GW4869, while often used in the context of ceramide metabolism, directly inhibits neutral sphingomyelinase, an enzyme that produces ceramide from sphingomyelin.[12]

Sphingosine Kinase (SphK) Inhibitors

Sphingosine kinases phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule with diverse cellular functions.[13][14]

InhibitorTarget EnzymeOrganism/Cell TypeKi ValueIC50 ValueReference
Safingol (L-threo-dihydrosphingosine) Sphingosine Kinase---[9]
FTY720 (Fingolimod) Sphingosine Kinase 1 (SphK1)In vitro2 mmol/L (Kic)50 µM[9]
PF-543 Sphingosine Kinase 1 (SphK1)---[15]
(S)-FTY720 vinylphosphonate Sphingosine Kinase 1 (SphK1)Human leukemia cells-Nanomolar concentrations[9]

Experimental Protocols

Accurate and reproducible experimental data are the foundation of scientific validation. The following sections provide detailed methodologies for key assays used to assess the activity of sphingolipid-metabolizing enzymes and the impact of their inhibitors.

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is adapted from an improved method for determining SPT activity in total cell lysates.[16]

Materials:

  • Cell lysis buffer (50 mM HEPES, pH 8.0, 1 mM EDTA)

  • 20x Assay Mix: 200 mM L-serine, 5 mM pyridoxal (B1214274) 5'-phosphate, 5 mM palmitoyl-CoA

  • [¹⁴C]L-serine

  • Stop solution: 0.5 M NaOH in methanol

  • Chloroform (B151607)

  • Scintillation fluid

Procedure:

  • Prepare total cell lysates by homogenizing cells in lysis buffer.

  • Determine protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • For each reaction, combine cell lysate (containing a specified amount of protein), 20x Assay Mix, and [¹⁴C]L-serine in a microfuge tube.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the lipids by adding chloroform and water, vortexing, and centrifuging to separate the phases.

  • Transfer the lower organic phase to a new tube and evaporate the solvent.

  • Resuspend the lipid extract in a small volume of chloroform/methanol.

  • Spot the extract onto a thin-layer chromatography (TLC) plate and develop the plate to separate the lipids.

  • Visualize the radiolabeled product (3-ketodihydrosphingosine) by autoradiography.

  • Scrape the corresponding band from the TLC plate and quantify the radioactivity using a scintillation counter.

Ceramide Synthase (CerS) Activity Assay

This protocol describes a fluorescent assay for CerS activity using NBD-sphinganine as a substrate.[17]

Materials:

  • Cell or tissue homogenate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)

  • NBD-sphinganine

  • Fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA, C24:1-CoA)

  • Stop solution: Chloroform/Methanol (2:1, v/v)

  • Internal standard (e.g., C17:0 ceramide for LC-MS/MS)

Procedure:

  • Prepare cell or tissue homogenates in a suitable buffer.

  • In a reaction tube, combine the homogenate, assay buffer, NBD-sphinganine, and the desired fatty acyl-CoA.

  • Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the lipids and analyze the formation of NBD-dihydroceramide by either:

    • TLC: Spot the lipid extract on a silica (B1680970) gel TLC plate, develop the plate, and visualize the fluorescent product under UV light.

    • HPLC: Inject the lipid extract into an HPLC system equipped with a fluorescence detector to separate and quantify the NBD-labeled substrate and product.

    • LC-MS/MS: For a non-fluorescent assay, use unlabeled sphinganine (B43673) and quantify the ceramide product using LC-MS/MS with an appropriate internal standard.[17]

Sphingosine Kinase (SphK) Activity Assay

This protocol outlines a radiometric assay for measuring SphK activity.[18]

Materials:

  • Cell lysate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂)

  • D-erythro-sphingosine

  • [γ-³²P]ATP

  • Stop solution: 1 M HCl

  • Chloroform/Methanol/HCl (100:200:1, v/v/v)

  • 2 M KCl

  • Scintillation fluid

Procedure:

  • Prepare cell lysates and determine the protein concentration.

  • In a reaction tube, incubate the cell lysate with D-erythro-sphingosine in assay buffer.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding HCl.

  • Add chloroform/methanol/HCl, followed by chloroform and KCl to partition the lipids.

  • Centrifuge to separate the phases.

  • Transfer the lower organic phase to a new tube and dry it under nitrogen.

  • Resuspend the lipid extract and separate the lipids by TLC.

  • Visualize the radiolabeled sphingosine-1-phosphate (S1P) spot by autoradiography.

  • Scrape the S1P spot and quantify the radioactivity using a scintillation counter.

Visualization of Key Pathways and Workflows

Understanding the intricate network of sphingolipid metabolism is crucial for interpreting experimental results. The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and a general experimental workflow for inhibitor validation.

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis (ER) cluster_utilization Ceramide Utilization (Golgi) cluster_signaling Signaling & Catabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Ceramide-1-Phosphate (C1P) Ceramide-1-Phosphate (C1P) Ceramide->Ceramide-1-Phosphate (C1P) CerK Sphingomyelin Sphingomyelin Complex\nGlycosphingolipids Complex Glycosphingolipids Glucosylceramide->Complex\nGlycosphingolipids Sphingosine->Ceramide CerS Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) SphK Myriocin Myriocin SPT SPT Myriocin->SPT FumonisinB1 Fumonisin B1 CerS CerS FumonisinB1->CerS SphK_Inhibitor SphK Inhibitors SphK SphK SphK_Inhibitor->SphK

Caption: Core Sphingolipid Metabolism Pathway and Key Enzyme Inhibitors.

Experimental_Workflow start Hypothesis: Sphingolipid X is involved in Cellular Process Y inhibitor Select & Treat Cells with Specific Inhibitor (e.g., Myriocin for SPT) start->inhibitor control Vehicle Control start->control assay Perform Cellular/Biochemical Assays to Measure Process Y inhibitor->assay lipidomics Lipidomics Analysis (LC-MS/MS) to Confirm Target Engagement (e.g., ↓ Ceramide levels) inhibitor->lipidomics control->assay data Analyze & Compare Data between Inhibitor-treated and Control Groups assay->data lipidomics->data conclusion Conclusion: Validate or Refute the Role of Sphingolipid X in Process Y data->conclusion

Caption: General Workflow for Validating Findings Using Sphingolipid Inhibitors.

References

quantitative analysis of sphingosyl phosphoinositol levels across different cell types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of Sphingosine-1-Phosphate (S1P) levels across various cell types, offering valuable insights for research and therapeutic development. S1P, a critical signaling sphingolipid, plays a pivotal role in numerous cellular processes, including proliferation, migration, and survival.[1][2] Its dysregulation is implicated in various pathologies, particularly cancer and inflammatory diseases, making it a key target for novel drug discovery.[3][4][5]

Quantitative Levels of Sphingolipids in Different Cellular Contexts

The concentration of sphingolipids, including the precursor sphingosine (B13886) and its phosphorylated form S1P, varies significantly between different cell types and physiological states. These differences are crucial for understanding the specific roles of S1P in cellular signaling and pathology.

AnalyteCell Type / ConditionConcentrationReference
SphingosineCultured Cells (general)8 - 20 pmol / 10^6 cells[6]
SphingosineL929 CellsLowest among tested cultured cells[6]
SphingosineSchwann cells (Twitcher mice)Highest among tested cultured cells[6]
Sphingosine-1-Phosphate (S1P)Healthy Donors (Serum)123.64 ± 24.11 ng/mL[7]
Sphingosine-1-Phosphate (S1P)Lung Cancer Patients (Serum)270.46 ± 68.19 ng/mL[7]
Sphingosine-1-Phosphate (S1P)Lung Cancer Patients (receiving radiotherapy)222.13 ± 48.63 ng/mL[7]
Sphingosine-1-Phosphate (S1P)Lung Cancer Patients (not receiving radiotherapy)315.16 ± 51.06 ng/mL[7]

Experimental Protocol: Quantification of Sphingosine-1-Phosphate via LC-MS/MS

The gold standard for the sensitive and specific quantification of S1P and other sphingolipids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10]

1. Sample Preparation (from Cultured Cells)

  • Cell Lysis: Cells are lysed directly using a solution of 0.2% SDS to ensure the release of intracellular sphingolipids. Immediate freezing of the samples is recommended until analysis.

  • Protein Quantification: A protein assay is performed on the cell homogenate to normalize the sphingolipid levels to the total protein amount (e.g., 100 µg of protein per sample).

  • Internal Standard Spiking: A known amount of an internal standard mixture (e.g., containing SPH d17:1, SPC d17:1, etc.) is added to each sample to account for variations in extraction efficiency and instrument response.[8]

  • Lipid Extraction: A butanolic extraction procedure is employed.[8] The cell homogenate is mixed with a buffer (e.g., 200 mM citric acid and 270 mM disodium (B8443419) hydrogenphosphate, pH 4).[8] Lipids are then extracted using an organic solvent like chloroform (B151607) under acidified conditions.[9]

  • Solvent Evaporation and Reconstitution: The organic solvent containing the lipids is evaporated. The dried lipid extract is then reconstituted in a solution suitable for LC-MS/MS analysis (e.g., 20% CHCl3 and 80% methanol).[9]

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm) is typically used for chromatographic separation.[7]

  • Mobile Phase: A gradient elution is performed using a two-component mobile phase system, such as:

  • Flow Rate: A typical flow rate is set between 500-800 µL/min.[7][8]

  • Column Temperature: The column is maintained at a constant temperature, for instance, 50°C.[8]

3. Tandem Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[7]

  • Detection: A triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.[10] This allows for the specific monitoring of precursor-to-product ion transitions for S1P and the internal standard, ensuring high selectivity and sensitivity.

  • Data Analysis: The concentration of S1P in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of S1P.

Visualizing Key Pathways and Workflows

Sphingolipid Signaling Pathway

The biosynthesis of S1P is a critical component of the sphingolipid metabolic pathway. Sphingomyelin, a major component of cell membranes, is hydrolyzed by sphingomyelinase (SMase) to produce ceramide. Ceramide is then deacylated by ceramidase to yield sphingosine. Finally, sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form the bioactive molecule S1P.[1][2]

Sphingolipid_Signaling_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P S1P Sphingosine->S1P SphK1/2 S1P_Receptors S1P Receptors (S1PR1-5) S1P->S1P_Receptors SMase SMase Ceramidase Ceramidase SphK1/2 SphK1/2 Downstream_Signaling Cell Survival, Proliferation, Migration S1P_Receptors->Downstream_Signaling

Caption: The metabolic pathway leading to the generation of Sphingosine-1-Phosphate (S1P).

Experimental Workflow for S1P Quantification

The process of quantifying S1P levels from biological samples involves several key steps, from sample collection to data analysis.

S1P_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Lysis Cell Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Internal_Standard_Spiking Internal Standard Spiking Protein_Quantification->Internal_Standard_Spiking Lipid_Extraction Lipid Extraction Internal_Standard_Spiking->Lipid_Extraction Evaporation_Reconstitution Evaporation & Reconstitution Lipid_Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis MS_MS_Detection->Data_Analysis

Caption: A streamlined workflow for the quantification of S1P using LC-MS/MS.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for D-Erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing D-Erythro-sphingosyl phosphoinositol, adherence to stringent safety and disposal procedures is paramount to ensure a safe laboratory environment and regulatory compliance. This document provides immediate, essential guidance on the operational handling and proper disposal of this sphingolipid.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is the foundation of its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 799812-72-9N/A
Molecular Formula C₂₄H₄₈NO₁₀PN/A
Formula Weight 541.612 g/mol N/A
Storage Temperature -20°CN/A

Proper Disposal Procedures

The disposal of this compound and its associated waste must be conducted in a manner that mitigates environmental contamination and adheres to institutional and governmental regulations. As a member of the sphingolipid class of compounds, it is crucial to follow established protocols for chemical waste.

Step-by-Step Disposal Guidance:

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as chemical waste.

    • Segregate this waste from general laboratory trash and other chemical waste streams to prevent cross-contamination and unforeseen chemical reactions.

  • Containerization:

    • Collect all this compound waste in a designated, leak-proof, and clearly labeled container.

    • The container label should prominently display the full chemical name, "this compound," and appropriate hazard warnings.

  • Consultation and Compliance:

    • It is mandatory for chemical waste generators to ascertain if a discarded chemical is classified as hazardous waste.[1]

    • Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1]

  • Arrangement for Professional Disposal:

    • Do not discharge this compound waste into drains or dispose of it with regular refuse.

    • The final step is to arrange for the collection and disposal of the container by an approved and licensed waste disposal contractor.

Experimental Handling and Storage

While specific experimental protocols for this compound are not widely published, general best practices for handling and storing sphingolipids should be strictly followed to maintain the integrity of the compound and ensure researcher safety.

Storage:

  • Store this compound in a tightly sealed container at its recommended storage temperature of -20°C.

  • As lipids are susceptible to autoxidation, it is good practice to handle them under an inert atmosphere where possible and avoid prolonged exposure to air and light.

Handling:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Step 1: Identify & Segregate Waste (Unused product, contaminated PPE, labware) B Step 2: Collect in Labeled, Leak-Proof Container (Label with full chemical name and hazard warnings) A->B C Step 3: Consult Regulations (Local, regional, and national hazardous waste guidelines) B->C E Do NOT Dispose in Sink or General Trash B->E D Step 4: Arrange for Professional Disposal (Contact approved waste disposal contractor) C->D

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling D-Erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for D-Erythro-sphingosyl phosphoinositol

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationsPurpose
Eye Protection Safety Glasses with Side ShieldsMust be marked with "Z87" to signify adherence to ANSI Z87.1 standards.Protects against splashes and airborne particles.[1]
Chemical GogglesSnug-fitting; to be worn when there is a significant risk of splashing.[1]Provides a higher level of protection against chemical splashes.
Face ShieldTo be worn in addition to safety glasses or goggles during tasks with a high splash risk.Protects the entire face from splashes.
Hand Protection Disposable Nitrile GlovesStandard laboratory grade. Double-gloving may be necessary for added protection.Prevents direct skin contact with the chemical.[1]
Body Protection Laboratory CoatStandard, fully fastened.[1]Protects skin and personal clothing from contamination.[1]
Respiratory Protection N95 Respirator or equivalentRecommended when handling the solid compound, especially if there is a potential for dust generation.[1]Minimizes the inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder form to minimize inhalation risks.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Donning PPE:

  • The proper sequence for putting on PPE is critical to prevent contamination.[1]

    • Lab Coat: Put on and fasten completely.[1]

    • Respiratory Protection (if needed): Fit the N95 respirator.[1]

    • Eye Protection: Put on safety glasses or goggles.[1]

    • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.[1]

3. Handling the Compound:

  • Storage: Store the compound in a tightly sealed container at -20°C.[1][2]

  • Weighing and Transferring:

    • Handle the solid material carefully to avoid creating dust.[2][3]

    • Use appropriate tools (e.g., spatula) for transfers.

  • Dissolving:

    • For reconstitution, it is recommended to aliquot and evaporate under a stream of nitrogen before storing at -20°C.

    • Prior to use, dissolve in a suitable solvent. For similar compounds, a 4 mg/ml BSA solution with vortexing is suggested. Slight warming may be necessary.

  • General Practices:

    • Avoid direct contact with skin and eyes.[1][2][3]

    • Do not breathe in dust.[2][3]

    • Wash hands thoroughly after handling.[2]

4. Doffing PPE:

  • The removal of PPE should be done in a way that prevents cross-contamination.[1]

    • Gloves: Peel off from the cuff, turning them inside out.[1]

    • Lab Coat: Unfasten and roll it down from the shoulders, keeping the outer contaminated surface away from your body.[1]

    • Eye Protection: Remove safety glasses or goggles.[1]

    • Respiratory Protection: Remove the respirator.[1]

    • Hand Hygiene: Wash hands thoroughly with soap and water.[1]

G Safe Handling Workflow for Sphingolipids cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Hazards B Select Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Don PPE C->D Proceed to Handling E Handle Compound D->E F Perform Experiment E->F G Decontaminate Work Area F->G Experiment Complete H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

Caption: A flowchart illustrating the key stages of safely handling sphingolipids in a laboratory environment.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to ensure environmental safety and regulatory compliance.

  • Waste Classification: Treat unused or waste material as chemical waste.[1]

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any lab supplies (e.g., pipette tips, tubes) that have come into contact with the compound should be considered contaminated.

  • Disposal Procedure:

    • Collect the waste compound and any contaminated materials in a suitable, sealed container.

    • Label the container clearly as hazardous chemical waste, specifying the contents.

    • Dispose of the waste in accordance with local, state, and federal regulations.[1][2]

    • It is highly recommended to consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[1]

Experimental Protocol: Lipid Extraction

A common procedure when working with sphingolipids is their extraction from biological samples. The following is a modified Bligh and Dyer method, a widely used technique for lipid extraction.

Objective: To extract total lipids, including sphingolipids, from a biological sample.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Water (HPLC-grade)

  • Conical glass tubes with Teflon-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream for drying

Procedure:

  • Sample Preparation: Place the pre-weighed biological sample into a conical glass tube.

  • Solvent Addition (Single-Phase Mixture):

    • Add a mixture of chloroform and methanol to the sample. A common starting ratio is 1:2 (v/v) chloroform:methanol.

    • For every 100 µL of aqueous sample, add 375 µL of the chloroform:methanol mixture.

    • Vortex thoroughly for 1-2 minutes to ensure complete mixing and cell lysis.

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of water and vortex again for 30 seconds. This will induce the separation of the mixture into two phases.

  • Centrifugation:

    • Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to achieve a clear separation of the layers.

    • You will observe an upper aqueous (methanolic) phase and a lower organic (chloroform) phase containing the lipids.

  • Lipid Collection:

    • Carefully collect the lower organic phase using a glass pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface between the two layers.

  • Drying:

    • Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.

  • Storage:

    • Once completely dry, the lipid extract can be stored at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation. The dried lipid can then be reconstituted in an appropriate solvent for further analysis.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.